molecular formula C11H9I3N2O4 B1662528 Iotalamic acid CAS No. 2276-90-6

Iotalamic acid

Numéro de catalogue: B1662528
Numéro CAS: 2276-90-6
Poids moléculaire: 613.91 g/mol
Clé InChI: UXIGWFXRQKWHHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iotalamic acid is an organic molecular entity.
Iothalamic acid is an iodine containing organic anion used as a diagnostic contrast agent.
Iothalamic acid is a Radiographic Contrast Agent. The mechanism of action of iothalamic acid is as a X-Ray Contrast Activity.
Iothalamic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, iothalamic acid blocks x-ray and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures.
IOTHALAMIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962. This drug has a black box warning from the FDA.
A contrast medium in diagnostic radiology with properties similar to those of diatrizoic acid. It is used primarily as its sodium and meglumine (IOTHALAMATE MEGLUMINE) salts.
See also: Iohexol (related);  Iopamidol (related);  Ioxaglic Acid (related) ... View More ...

Propriétés

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-20-3 (mono-hydrochloride salt)
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023164
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276-90-6
Record name Iothalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iothalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IOTHALAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Iotalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iotalamic acid, a widely used iodinated contrast agent. It details the core manufacturing pathway, offers insights into potential impurities, and presents detailed experimental protocols for key synthetic steps. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of pharmaceutical agents.

Introduction

This compound, chemically known as 5-acetamido-N-methyl-2,4,6-triiodoisophthalamic acid, is an ionic, high-osmolar contrast agent used in various radiological examinations, including angiography and urography.[1] Its efficacy in opacifying blood vessels and the urinary tract relies on the high atomic number of the three iodine atoms in its structure, which effectively absorb X-rays. A thorough understanding of its synthesis and the potential for impurity formation is critical for ensuring its safety and efficacy as a pharmaceutical product.

Core Synthesis Pathway

The most common and industrially applicable synthesis of this compound commences with 5-nitroisophthalic acid monomethyl ester.[2] The pathway involves a four-step reaction sequence: amidation, catalytic reduction of the nitro group, tri-iodination of the aromatic ring, and finally, acetylation of the amino group.[2]

Synthesis Scheme

The overall synthetic route is depicted in the following diagram:

Iotalamic_Acid_Synthesis A 5-Nitroisophthalic Acid Monomethyl Ester B 5-Nitro-N-methylisophthalamic Acid Methyl Ester A->B Amidation (Methylamine) C 5-Amino-N-methylisophthalamic Acid B->C Catalytic Reduction (H2, Pd/C) D 5-Amino-2,4,6-triiodo-N- methylisophthalamic Acid C->D Iodination (Iodine Monochloride) E This compound D->E Acetylation (Acetic Anhydride)

Diagram 1: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound, based on established patent literature.[2]

Step 1: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester
  • Reaction: Conversion of the carboxylic acid group of 5-nitroisophthalic acid monomethyl ester to an N-methyl amide.

  • Reagents and Conditions:

    • Starting Material: 5-Nitroisophthalic acid monomethyl ester

    • Reagent: 40% aqueous methylamine solution

    • Solvent: Water

    • Temperature: Room temperature

    • Reaction Time: Not explicitly stated, but typically proceeds to completion at room temperature.

  • Procedure: To a solution of 5-nitroisophthalic acid monomethyl ester, an aqueous solution of methylamine is added. The reaction mixture is stirred at room temperature. The product, 5-nitro-N-methylisophthalamic acid methyl ester, is then carried forward to the next step, often without intermediate purification.[2]

Step 2: Catalytic Reduction
  • Reaction: Reduction of the nitro group to a primary amine.

  • Reagents and Conditions:

    • Starting Material: 5-Nitro-N-methylisophthalamic acid methyl ester

    • Catalyst: 5% Palladium on Carbon (Pd/C)

    • Reagent: Hydrogen gas (H₂)

    • Solvent: Aqueous solution from the previous step

    • Temperature: 75°C

    • Pressure: Normal pressure

    • Reaction Time: Approximately 10 hours

  • Procedure: The aqueous solution containing 5-nitro-N-methylisophthalamic acid methyl ester is charged into a reaction vessel with a 5% Pd/C catalyst. The mixture is heated to 75°C under a hydrogen atmosphere at normal pressure and stirred for about 10 hours.[2] After the reaction is complete, the catalyst is removed by filtration. The filtrate containing 5-amino-N-methylisophthalamic acid is then acidified with concentrated hydrochloric acid to a pH of 1.[2]

Step 3: Iodination
  • Reaction: Electrophilic substitution of three hydrogen atoms on the aromatic ring with iodine.

  • Reagents and Conditions:

    • Starting Material: 5-Amino-N-methylisophthalamic acid

    • Reagent: Iodine monochloride (ICl) solution

    • Solvent: Aqueous solution from the previous step, containing sodium chloride

    • Temperature: Initially 60°C, then raised to 70-90°C

    • Reaction Time: 1-3 hours

  • Procedure: The aqueous solution of 5-amino-N-methylisophthalamic acid is warmed to 60°C. A solution of iodine monochloride in 2 mol/L aqueous sodium chloride is added. The reaction temperature is then increased to 70-90°C and maintained for 1-3 hours.[2] Upon completion, the mixture is cooled to 15°C, and the precipitated product, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, is collected by filtration, washed with distilled water, and dried.[2]

Step 4: Acetylation
  • Reaction: Acetylation of the primary amino group to form an acetamido group.

  • Reagents and Conditions:

    • Starting Material: 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid

    • Reagent: Acetic anhydride

    • Catalyst: Sulfuric acid

    • Temperature: 80°C

    • Reaction Time: 4 hours

  • Procedure: To a suspension of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in acetic anhydride, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to 80°C and stirred for 4 hours.[2] After the reaction, excess acetic anhydride is removed under reduced pressure. The residue is dissolved in methanol, and water is added, followed by the addition of a 5 mol/L sodium hydroxide solution. The mixture is stirred, and then the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the final product, this compound.[2] The product is collected by filtration, washed with distilled water, and dried.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound. It is important to note that these yields are based on patent literature and may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReported Yield (%)Reference
Iodination5-Amino-N-methylisophthalamic Acid5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid84.7[2]
Acetylation5-Amino-2,4,6-triiodo-N-methylisophthalamic AcidThis compound89.6[2]

Impurities in this compound

The control of impurities is a critical aspect of pharmaceutical manufacturing. Impurities in this compound can arise from starting materials, intermediates, side reactions, or degradation of the final product. While specific literature detailing all potential impurities is scarce, a theoretical analysis of the synthesis process allows for the prediction of likely process-related impurities.

Potential Process-Related Impurities

The following diagram illustrates the potential formation pathways of key impurities during the synthesis of this compound.

Iotalamic_Acid_Impurities cluster_synthesis Main Synthesis Pathway cluster_impurities Potential Impurity Formation A 5-Amino-N-methylisophthalamic Acid B 5-Amino-2,4,6-triiodo-N- methylisophthalamic Acid A->B Iodination Imp1 Under-iodinated Species (mono- and di-iodo) A->Imp1 Incomplete Iodination C This compound B->C Acetylation Imp4 Starting Material (Unreacted 5-amino intermediate) B->Imp4 Incomplete Acetylation Imp2 Over-acetylated Species C->Imp2 Side Reaction Imp3 De-iodinated Species C->Imp3 Degradation

Diagram 2: Potential impurity formation pathways in this compound synthesis.
  • Under-iodinated Species: Incomplete iodination can lead to the presence of mono- and di-iodinated species of 5-amino-N-methylisophthalamic acid. These impurities would have a lower molecular weight and different chromatographic behavior compared to the fully tri-iodinated intermediate.

  • Unreacted Intermediates: The presence of unreacted 5-amino-2,4,6-triiodo-N-methylisophthalamic acid can occur if the acetylation step does not go to completion. This impurity is a primary aromatic amine and can be detected by specific analytical tests.[3]

  • Over-acetylation: While less common, side reactions could potentially lead to over-acetylation, for instance, at the amide nitrogen, although this is sterically hindered.

  • Degradation Products: this compound, like many organic molecules, can be susceptible to degradation under harsh conditions of heat, light, or extreme pH. A potential degradation pathway is de-iodination, where one or more iodine atoms are removed from the aromatic ring.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its related impurities. A stability-indicating HPLC method should be developed and validated to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products. Key aspects of such a method include:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance (e.g., around 240 nm) is commonly used.

Conclusion

The synthesis of this compound is a well-established process that requires careful control of reaction conditions to ensure high purity and yield. Understanding the potential for impurity formation at each stage of the synthesis is paramount for the development of a robust manufacturing process and for ensuring the safety and efficacy of the final drug product. This guide provides a detailed overview of the synthetic pathway and a framework for considering potential impurities, serving as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Iotalamic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Iotalamic acid, a well-established radiographic contrast agent. The information presented herein is intended to support research and development activities by providing essential data on its identity, purity, and physicochemical characteristics. This document includes tabulated quantitative data for easy reference, detailed experimental protocols for key analytical procedures, and workflow diagrams to visually represent these methodologies.

Chemical and Physical Properties

This compound, also known as iothalamic acid, is an iodinated organic compound that is opaque to X-rays.[1][2][3] Its ability to attenuate X-rays makes it a valuable tool in medical imaging.[4] The following tables summarize its key chemical and physical properties.

General and Chemical Properties
PropertyValueReference(s)
IUPAC Name 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid[1]
Synonyms Iothalamic acid, 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid[2]
CAS Number 2276-90-6[1]
Molecular Formula C₁₁H₉I₃N₂O₄[1][2]
Molecular Weight 613.91 g/mol [1][2]
Appearance White to off-white solid/powder[5]
Physicochemical Properties
PropertyValueReference(s)
Melting Point 162-163 °C[2]
pKa (Strongest Acidic) 2.13 (predicted)
Water Solubility 0.123 mg/mL (predicted)
LogP 2.27 (predicted)
Topological Polar Surface Area 95.5 Ų
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Experimental Protocols

This section details the methodologies for key experiments to identify and quantify this compound, as well as to determine its solubility.

Identification Tests

Objective: To confirm the identity of this compound by comparing its infrared (IR) spectrum with that of a reference standard.

Methodology:

  • Dry a sample of this compound under the conditions specified for the corresponding reference standard.

  • Prepare a potassium bromide (KBr) disk of the dried sample.

  • Record the IR spectrum over the range of approximately 3800 cm⁻¹ to 650 cm⁻¹.

  • The IR absorption spectrum of the sample should exhibit maxima at the same wavelengths as a similar preparation of the USP this compound Reference Standard.[6]

Objective: To qualitatively identify the presence of iodine in the this compound molecule.

Methodology:

  • Place approximately 0.1 g of this compound in a suitable container.

  • Heat the sample over a flame.

  • Observation: The evolution of a purple gas (iodine vapor) indicates a positive result.[7]

Assay - Potentiometric Titration

Objective: To determine the purity of this compound by titrating the iodide released after reduction.

Methodology:

  • Accurately weigh approximately 0.5 g of this compound.

  • Dissolve the sample in 40 mL of a suitable sodium hydroxide solution in a saponification flask.

  • Add 1 g of zinc powder to the solution.

  • Boil the mixture for 30 minutes under a reflux condenser.

  • After cooling, filter the solution.

  • Wash the flask and the filter paper with 50 mL of water, combining the washings with the filtrate.

  • To the combined solution, add 5 mL of acetic acid (100%).

  • Titrate the resulting solution with 0.1 mol/L silver nitrate VS, determining the endpoint by potentiometric titration.[7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Methodology:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of varying pH) in a flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used.

  • Analyze the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a sample, for instance, in biological fluids for pharmacokinetic studies.

Methodology:

  • Chromatographic System:

    • Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in deionized water, pH 2.2) and an organic phase (e.g., methanol).

    • Flow Rate: 1 mL/min.

    • Detector: UV detector at a wavelength of 254 nm.

  • Sample Preparation (for plasma or urine):

    • Precipitate proteins in the sample, for example, by adding a suitable organic solvent.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject a specific volume of the supernatant into the HPLC system.

  • Quantification:

    • Prepare a series of calibration standards of known this compound concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.[8]

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Identification_by_IR cluster_prep Sample Preparation cluster_analysis Analysis Dry_Sample Dry this compound Sample Prepare_Disk Prepare KBr Disk Dry_Sample->Prepare_Disk Record_Spectrum Record IR Spectrum (3800-650 cm⁻¹) Prepare_Disk->Record_Spectrum Compare_Spectra Compare with Reference Spectrum Record_Spectrum->Compare_Spectra Result Result Compare_Spectra->Result Identity Confirmed if Spectra Match Assay_by_Titration cluster_prep Sample Preparation and Reaction cluster_titration Titration Weigh Weigh ~0.5 g this compound Dissolve Dissolve in NaOH solution Weigh->Dissolve Reduce Add Zinc Powder and Boil Dissolve->Reduce Filter_Wash Cool, Filter, and Wash Reduce->Filter_Wash Acidify Add Acetic Acid Filter_Wash->Acidify Titrate Titrate with 0.1 M AgNO₃ Acidify->Titrate Determine_Endpoint Determine Endpoint (Potentiometric) Titrate->Determine_Endpoint Calculate_Purity Calculate_Purity Determine_Endpoint->Calculate_Purity Calculate % Purity HPLC_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Prepare_Standards Prepare Calibration Standards Inject Inject into HPLC System Prepare_Standards->Inject Prepare_Sample Prepare Unknown Sample (e.g., Protein Precipitation) Prepare_Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Generate_Curve Generate Calibration Curve Detect->Generate_Curve Determine_Conc Determine Concentration of Unknown Detect->Determine_Conc Generate_Curve->Determine_Conc Result Result Determine_Conc->Result Final Concentration

References

Mechanism of Action of Iotalamic Acid as an X-ray Contrast Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iotalamic acid, and its salt formulations (iotalamate meglumine and iotalamate sodium), is a tri-iodinated benzoic acid derivative that serves as a foundational X-ray contrast agent. Its primary application lies in enhancing the visibility of vascular structures and the urinary system during diagnostic imaging procedures. The fundamental principle behind its efficacy is the high atomic number and electron density of the covalently bound iodine atoms, which effectively attenuate X-rays, thereby creating a contrast in the resulting image. This guide provides a comprehensive overview of the mechanism of action, physicochemical properties, pharmacokinetics, and relevant experimental methodologies associated with this compound for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties and their Impact on Function

The efficacy and safety profile of an iodinated contrast agent are intrinsically linked to its physicochemical properties. This compound is a small, water-soluble molecule that is designed to be biologically inert. Key quantitative parameters are summarized in the table below.

PropertyIotalamate Meglumine 60%Iotalamate Sodium 66.8%Notes
Iodine Content (mg/mL) 282400The high concentration of iodine is directly responsible for the degree of X-ray attenuation and resulting contrast enhancement.
Osmolality (mOsm/kg) 15102100As a high-osmolality contrast medium (HOCM), this property is a significant contributor to osmotic diuresis and is associated with certain adverse effects, such as pain and endothelial damage.
Viscosity (cP at 25°C) 4.34.9Viscosity influences the ease of injection and the flow dynamics within blood vessels.
Sodium Content (mg/mL) < 0.1105The sodium content can be clinically relevant for patients on sodium-restricted diets or those with certain cardiovascular conditions.

Mechanism of Action: From Administration to Image Contrast

The primary mechanism of action of this compound is the physical process of X-ray attenuation. Following intravenous administration, iotalamate distributes throughout the extracellular fluid compartment. It does not significantly cross cellular membranes or the blood-brain barrier in normal conditions. The high concentration of iodine in the blood vessels or urinary tract results in greater absorption of X-rays compared to the surrounding tissues, producing a clear and detailed image.

Mechanism_of_Action cluster_0 Administration & Distribution cluster_1 Imaging cluster_2 Image Formation Admin Intravenous Administration Dist Distribution in Extracellular Fluid Admin->Dist Contrast Iotalamate in Vessel (High Attenuation) Dist->Contrast Xray X-ray Beam Tissue Soft Tissue (Low Attenuation) Xray->Tissue Minimal Absorption Xray->Contrast Significant Absorption Detector Image Detector Tissue->Detector Minimal Absorption Contrast->Detector Significant Absorption Image High-Contrast Radiographic Image Detector->Image

Figure 1: Logical workflow of this compound's mechanism of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination, with minimal metabolic alteration.

  • Absorption: Following intravascular administration, the agent is immediately available in the systemic circulation.

  • Distribution: Iotalamate exhibits very low binding to plasma proteins, typically less than 2%. This minimal protein binding ensures that the majority of the administered dose is freely available for filtration by the kidneys. It primarily distributes in the extracellular fluid.

  • Metabolism: this compound is not metabolized and is excreted from the body unchanged.

  • Excretion: The primary route of elimination is via glomerular filtration in the kidneys. In patients with normal renal function, the elimination half-life is approximately 1.5 hours. This rapid renal clearance is a desirable characteristic for a diagnostic agent.

Pharmacokinetics_Workflow IV_Admin Intravenous Administration Plasma Distribution in Plasma (Low Protein Binding <2%) IV_Admin->Plasma ECF Distribution into Extracellular Fluid Plasma->ECF Kidney Kidney Plasma->Kidney Filtration Glomerular Filtration Kidney->Filtration Excretion Excretion in Urine (Unchanged Drug) Filtration->Excretion

Figure 2: Pharmacokinetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for evaluating iodinated contrast agents are extensive. Below are summarized methodologies for key characterization experiments.

1. Determination of Radiopacity (X-ray Attenuation)

  • Objective: To quantify the X-ray attenuating properties of this compound solutions.

  • Methodology:

    • Prepare a series of dilutions of the this compound formulation in a physiologically compatible buffer (e.g., phosphate-buffered saline).

    • Place the solutions in sample holders of a defined path length (e.g., cuvettes).

    • Expose the samples to a calibrated X-ray source with a spectrum relevant to diagnostic imaging (e.g., 70-120 kVp).

    • Measure the intensity of the X-ray beam before and after passing through the sample using a suitable detector (e.g., an ionization chamber or a digital detector array).

    • Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx), where I is the transmitted intensity, I₀ is the initial intensity, and x is the path length.

    • Plot the attenuation coefficient as a function of iodine concentration.

2. In Vivo Pharmacokinetic Analysis in a Preclinical Model (e.g., Rabbit)

  • Objective: To determine the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of this compound.

  • Methodology:

    • Administer a single intravenous bolus of a defined dose of this compound to the animal model.

    • Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) via an indwelling catheter.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS).

    • Plot the plasma concentration versus time data.

    • Apply non-compartmental or compartmental analysis to the concentration-time data to calculate pharmacokinetic parameters.

Experimental_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Prep Prepare Iotalamate Solutions Admin IV Administration Prep->Admin Animal Animal Model Prep (e.g., Catheterization) Animal->Admin Sample Serial Blood Sampling Admin->Sample Plasma Plasma Separation Sample->Plasma HPLC HPLC or LC-MS/MS Analysis Plasma->HPLC PK Pharmacokinetic Modeling HPLC->PK

Figure 3: General experimental workflow for preclinical pharmacokinetic studies.

Adverse Effects and Potential Signaling Pathways

Adverse reactions to this compound can be broadly categorized as chemotoxic (dose-dependent) and idiosyncratic (dose-independent, pseudo-allergic).

  • Chemotoxic Effects: These are primarily related to the high osmolality of the agent and can include pain at the injection site, endothelial damage, and nephrotoxicity, especially in patients with pre-existing renal impairment. The osmotic load can also lead to fluid shifts and cardiovascular effects.

  • Idiosyncratic Reactions: These are less common and are not fully understood but are thought to involve direct mast cell and basophil degranulation (non-IgE mediated) or activation of the complement and kinin systems, leading to the release of histamine and other inflammatory mediators.

Adverse_Effects_Pathways cluster_chemo Chemotoxic Effects (Dose-Dependent) cluster_idio Idiosyncratic Reactions (Dose-Independent) Iotalamate This compound Osmolality High Osmolality Iotalamate->Osmolality MastCell Direct Mast Cell/ Basophil Degranulation Iotalamate->MastCell Complement Complement/Kinin System Activation Iotalamate->Complement EndoDamage Endothelial Cell Damage Osmolality->EndoDamage FluidShift Fluid Shifts Osmolality->FluidShift Nephro Renal Toxicity Osmolality->Nephro Histamine Histamine & Mediator Release MastCell->Histamine Complement->Histamine Symptoms Urticaria, Angioedema, Bronchospasm Histamine->Symptoms

Figure 4: Signaling pathways for adverse effects of this compound.

This compound remains a clinically relevant X-ray contrast agent, particularly in specific applications like GFR measurement. Its mechanism of action is well-understood and is based on the physical principle of X-ray attenuation by its high iodine content. The agent's favorable pharmacokinetic profile, characterized by low protein binding and rapid renal excretion, makes it suitable for diagnostic imaging. However, its high osmolality is a key consideration in its safety profile. A thorough understanding of its properties and the methodologies for its characterization is essential for researchers and professionals in the field of diagnostic imaging and drug development.

Spectroscopic Properties of Iotalamic Acid for Analytical Purposes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Iotalamic acid, a widely used iodinated contrast agent. The information herein is intended to support analytical method development, quality control, and stability studies in research and pharmaceutical settings. This document details the key spectroscopic characteristics of this compound, provides established experimental protocols for its analysis, and outlines a framework for studying its degradation profile.

Introduction to this compound

This compound, chemically known as 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid, is a tri-iodinated benzoic acid derivative.[1] Its high iodine content makes it radiopaque, and it is therefore extensively used as a contrast medium in various diagnostic imaging procedures, including angiography and computed tomography.[2] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. Spectroscopic techniques are fundamental to these analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₉I₃N₂O₄[1]
Molecular Weight613.91 g/mol [1]
AppearanceWhite to off-white crystalline powder
IUPAC Name3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid[1]
CAS Number2276-90-6[3]

Spectroscopic Properties

The unique structural features of this compound give rise to characteristic spectroscopic signatures that are instrumental for its identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The aromatic ring and carbonyl groups within the molecule are the primary chromophores responsible for its UV absorption.

Table 2: UV-Vis Spectroscopic Data for this compound

ParameterValueSolvent/Conditions
λmax~240 nmDistilled Water
Linearity Range10 - 60 µg/mLDistilled Water

Note: The λmax can be influenced by the solvent and pH of the solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. The FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its various bonds.

Table 3: Characteristic FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)N-H stretchingAmide and Amine
~3000C-H stretchingAromatic and Methyl
~1700C=O stretchingCarboxylic acid
~1650C=O stretchingAmide (Amide I)
~1550N-H bendingAmide (Amide II)
1300-1000C-N stretchingAmine and Amide
Below 800C-I stretchingAryl iodide

Note: The spectrum is typically acquired using a KBr pellet.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
-COOH12.0 - 13.0singlet
-NH (amide)8.0 - 9.0singlet
-NH (methylamide)7.5 - 8.5quartet
-CH₃ (acetyl)~2.25singlet
-CH₃ (methylamide)2.5 - 3.0doublet

Note: Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, D₂O) and the concentration. The values presented are estimates and should be confirmed with experimental data.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
C=O (Amide)160 - 170
Aromatic Carbons100 - 150
Aromatic Carbons attached to Iodine80 - 100
-CH₃ (Acetyl)20 - 30
-CH₃ (Methylamide)25 - 35

Note: As with ¹H NMR, ¹³C chemical shifts are solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of this compound. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Table 6: Mass Spectrometric Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)
ESI⁻612.7624487.0, 456.0, 361.1, 177.1

Note: The fragmentation pattern can provide structural information and is used for quantification in Multiple Reaction Monitoring (MRM) mode in LC-MS/MS.[1]

Experimental Protocols

This section details established analytical methods for the determination of this compound.

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol outlines a simple and rapid method for the quantification of this compound in a bulk drug substance.

Workflow for UV-Vis Spectrophotometric Analysis of this compound

A Prepare Standard Stock Solution (e.g., 100 µg/mL in Distilled Water) B Prepare a Series of Calibration Standards (e.g., 10, 20, 30, 40, 50, 60 µg/mL) A->B D Measure Absorbance of Standards and Sample at λmax (~240 nm) B->D C Prepare Sample Solution (of unknown concentration) C->D E Construct Calibration Curve (Absorbance vs. Concentration) D->E F Determine Concentration of the Sample from the Calibration Curve E->F

Caption: Workflow for the quantification of this compound by UV-Vis spectrophotometry.

Methodology:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution with distilled water to cover the desired concentration range (e.g., 10-60 µg/mL).

  • Preparation of Sample Solution: Prepare a solution of the this compound sample in distilled water at a concentration expected to fall within the calibration range.

  • Spectrophotometric Measurement: Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 240 nm, using a UV-Vis spectrophotometer with distilled water as the blank.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of the sample solution from its absorbance using the regression equation of the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a stability-indicating HPLC method for the determination of this compound.

Workflow for HPLC-UV Analysis of this compound

A Prepare Mobile Phase (e.g., Acetonitrile:Water with formic acid) C Set up HPLC System (Column, Flow Rate, Injection Volume, UV Wavelength) A->C B Prepare Standard and Sample Solutions in a suitable diluent D Inject Standards and Sample into the HPLC system B->D C->D E Acquire Chromatograms D->E F Identify and Integrate the this compound Peak E->F G Quantify using a Calibration Curve (Peak Area vs. Concentration) F->G

Caption: General workflow for the analysis of this compound by HPLC-UV.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the λmax of this compound (~240 nm).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it before use.

  • Standard and Sample Preparation: Prepare stock and working solutions of the this compound reference standard and the sample in a suitable diluent (e.g., the mobile phase).

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions to generate a calibration curve and then inject the sample solutions.

  • Data Processing: Identify the this compound peak based on its retention time. Integrate the peak area and calculate the concentration of this compound in the sample using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is particularly useful for the quantification of this compound in complex matrices like plasma and urine due to its high selectivity and sensitivity.

Workflow for LC-MS/MS Analysis of this compound in Biological Matrices

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Spike Sample with Internal Standard (IS) B Protein Precipitation (e.g., with Acetonitrile or Methanol) A->B C Centrifugation B->C D Collect and Dilute Supernatant C->D E Inject prepared sample into LC-MS/MS D->E F Chromatographic Separation (Reverse-phase column) E->F G Mass Spectrometric Detection (ESI⁻, MRM mode) F->G H Integrate Peak Areas of Analyte and IS G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantify using a Calibration Curve I->J

Caption: Workflow for the quantification of this compound in biological samples by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma or urine), add a known amount of an internal standard (IS), such as a structurally similar but isotopically labeled compound.

    • Precipitate the proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant and dilute it with an appropriate solvent before injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate this compound from other matrix components using a reverse-phase HPLC column with a suitable mobile phase gradient.

    • Detect and quantify this compound and the IS using a mass spectrometer operating in negative electrospray ionization (ESI⁻) mode and Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound are m/z 612.8 → 487.0 and 612.8 → 456.0.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, understanding its degradation pathways, and developing stability-indicating analytical methods. While specific degradation products of this compound are not extensively reported in the literature, a generic protocol based on ICH guidelines is provided below.

Logical Flow for Forced Degradation Studies of this compound

cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, heat) G Analysis of Stressed Samples (using a stability-indicating method, e.g., HPLC-UV or LC-MS) A->G B Base Hydrolysis (e.g., 0.1M NaOH, heat) B->G C Oxidative Degradation (e.g., 3% H₂O₂, RT) C->G D Thermal Degradation (e.g., 60°C, solid state) D->G E Photolytic Degradation (ICH light conditions) E->G F This compound (Drug Substance) F->A F->B F->C F->D F->E H Characterization of Degradation Products (e.g., by LC-MS/MS, NMR) G->H I Elucidation of Degradation Pathways H->I

Caption: A logical workflow for conducting forced degradation studies on this compound.

General Protocol:

  • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and heat if necessary to achieve degradation (typically 5-20%). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The stressed samples should be analyzed by a validated stability-indicating method, such as HPLC-UV or LC-MS, to separate the degradation products from the parent drug. The structure of the significant degradation products should then be elucidated using techniques like LC-MS/MS and NMR spectroscopy.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound and provided detailed protocols for its analytical determination. The data and methods presented herein are intended to be a valuable resource for researchers and professionals involved in the development, quality control, and stability testing of this compound and its pharmaceutical formulations. While a comprehensive profile of its degradation products is not yet available, the outlined forced degradation protocol provides a systematic approach for such investigations. Further research into the specific degradation pathways of this compound is encouraged to enhance the understanding of its stability profile.

References

An In-depth Technical Guide on the Historical Development of Iotalamic Acid as a Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iotalamic acid, introduced commercially in 1962 as Conray®, represents a pivotal development in the history of radiological contrast media.[1][2] As a first-generation, high-osmolality, ionic monomeric agent, it offered significant improvements in toxicity profiles over its predecessors. This document provides a comprehensive technical overview of the historical development, physicochemical properties, and key experimental data related to this compound. It details its chemical synthesis, representative preclinical and clinical evaluation workflows, and pharmacokinetic profile. Quantitative data are presented in structured tables, and logical and physiological pathways are illustrated using standardized diagrams to support drug development and research professionals in understanding the evolution and characteristics of this foundational contrast agent.

Introduction and Historical Context

The field of medical imaging was revolutionized by the development of contrast agents that could enhance the visualization of soft tissues and vascular structures. Following the initial use of simple iodinated compounds, research in the 1950s focused on creating more tolerable agents. This led to the synthesis of the first tri-iodinated benzoic acid derivatives, such as diatrizoate, in the mid-1950s.[3]

Building on this progress, this compound was developed and subsequently launched in 1962 by Mallinckrodt as Conray®.[1][2] It is classified as a high-osmolality contrast medium (HOCM), characterized by a single tri-iodinated benzene ring and an ionic nature, which causes it to dissociate into two particles in solution.[4] This class of agents, while offering improved safety over earlier compounds, was known to cause adverse effects related to their high osmolality compared to blood.[5] Despite being largely superseded by lower-osmolality agents in the 1990s for intravascular applications, this compound was a mainstay in radiology for decades and remains in use for specific applications, such as gastrointestinal and cystourethral administration.[4][6]

Physicochemical and Toxicological Data

The defining characteristics of this compound and its formulations are its chemical structure, high osmolality, and associated toxicological profile. These properties are crucial for understanding its performance and historical context in contrast media development.

Physicochemical Properties

This compound's structure as a fully substituted tri-iodinated benzoic acid derivative provides its radiopacity. It is typically formulated as a salt of meglumine or sodium to ensure water solubility.

PropertyValue
IUPAC Name 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Molecular Formula C₁₁H₉I₃N₂O₄
Molecular Weight 613.91 g/mol
Classification Ionic Monomer, High-Osmolality Contrast Medium (HOCM)
Iodine Content (Acid) 62%

Data sourced from PubChem and Guerbet product information.

Properties of Commercial Formulations

The osmolality and viscosity of this compound solutions are directly related to their concentration and are key factors in their clinical effects and adverse reaction profiles.

Formulation (Meglumine Salt)Iodine Content (mg/mL)Osmolality (mOsm/kg H₂O)Viscosity at 37°C (mPa·s or cP)
Conray® 30 141~600~1.5
Conray® 43 202~1000~2.0
Conray® 60 / Conray® 282~1400~4.0

Data compiled from FDA-approved product labeling for Conray® formulations.

Preclinical Toxicological Data

Acute toxicity studies were fundamental in establishing the safety profile of this compound. The intravenous median lethal dose (LD50) was determined in animal models.

SpeciesIntravenous LD50 (g/kg)
Mouse 16.0 - 18.6
Rat 20.0 - 22.4

Data from the 2022 Product Monograph for Conray 60. Lethality was typically preceded by convulsions and respiratory arrest.

Experimental Protocols and Methodologies

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 5-nitroisophthalic acid monomethyl ester. The general pathway is described in patent CN101318910A.

Methodology:

  • Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with an aqueous solution of monomethylamine.

  • Catalytic Reduction: The resulting nitro compound undergoes catalytic reduction, typically using a catalyst like palladium on carbon, to convert the nitro group (-NO₂) to an amino group (-NH₂). This step is performed without prior separation of the amidation product.

  • Iodination: The 5-amino-N-methyl-formamide benzene formic acid intermediate is iodinated using iodine monochloride. The reaction is heated to ensure the substitution of three iodine atoms onto the benzene ring at positions 2, 4, and 6.

  • Acetylation: The final step involves the acetylation of the amino group at position 3 using acetic anhydride to yield the final this compound product.

G Chemical Synthesis Pathway of this compound cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product Start 5-Nitroisophthalic Acid Monomethyl Ester Amidation Amidation (with Monomethylamine) Start->Amidation Reduction Catalytic Reduction (Nitro to Amino Group) Amidation->Reduction Intermediate I Iodination Iodination (with Iodine Monochloride) Reduction->Iodination Intermediate II Acetylation Acetylation (with Acetic Anhydride) Iodination->Acetylation Intermediate III End This compound Acetylation->End

A diagram illustrating the multi-step chemical synthesis of this compound.
Representative Preclinical Evaluation Workflow

The primary goal of preclinical evaluation was to determine the acute toxicity of the new compound. The LD50 test was a standard method during this period.

Methodology (Representative Acute Intravenous Toxicity Study):

  • Animal Model: Healthy mice and rats of a specific strain, separated by sex.

  • Dose Groups: Multiple groups of animals (e.g., 5-10 per group) are established. Each group receives a different, escalating dose of iothalamate meglumine solution via intravenous injection. A control group receives a saline injection.

  • Administration: The substance is administered as a single bolus injection into a tail vein.

  • Observation: Animals are observed continuously for the first few hours and then periodically (e.g., twice daily) for 14 days. Observations include signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.

  • Data Analysis: The dose at which 50% of the animals in a group die is calculated using statistical methods (e.g., probit analysis) to determine the LD50 value.

G General Workflow for Preclinical Toxicity (LD50) Study cluster_setup Study Setup cluster_execution Experimental Phase cluster_analysis Data Analysis AnimalSelection Select Animal Models (e.g., Mice, Rats) Administration Intravenous Administration to Dose Groups AnimalSelection->Administration DosePrep Prepare Escalating Dose Formulations DosePrep->Administration Observation Observe for 14 Days (Toxicity Signs & Mortality) Administration->Observation LD50_Calc Calculate LD50 Value Observation->LD50_Calc

A generalized workflow for a preclinical acute intravenous toxicity (LD50) study.
General Clinical Development Workflow

After successful preclinical studies, a new contrast agent would proceed through clinical trials to assess its safety and efficacy in humans.

Methodology (General Phases):

  • Phase I: Small-scale trials in healthy volunteers to determine initial safety, tolerance, and pharmacokinetic parameters. Doses would be escalated to identify the maximum tolerated dose.

  • Phase II: Trials in a small group of patients with the target indication (e.g., patients needing a urogram) to evaluate the agent's efficacy in providing diagnostic-quality images and to further assess its safety profile.

  • Phase III: Large-scale, multicenter trials comparing the new agent to the existing standard of care (if any). These trials gather definitive data on efficacy and safety across a broader patient population, which forms the basis for a New Drug Application (NDA) to regulatory authorities like the FDA.

G Logical Flow of Clinical Development for a Contrast Agent Preclinical Successful Preclinical Safety Data Phase1 Phase I Trial (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Initiate Human Trials Phase2 Phase II Trial (Efficacy & Safety in Small Patient Group) Phase1->Phase2 Demonstrated Safety Phase3 Phase III Trial (Large-Scale Efficacy & Safety Comparison) Phase2->Phase3 Evidence of Efficacy NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Sufficient Data Approval Regulatory Approval & Market Launch NDA->Approval Favorable Review

A diagram showing the sequential phases of clinical development for a new contrast agent.

Pharmacokinetics and Mechanism of Action

This compound is a water-soluble compound that, upon intravascular injection, is rapidly distributed throughout the extracellular fluid. Its mechanism of action relies on the high atomic number of iodine, which attenuates X-rays, creating contrast in radiographic images.

  • Distribution: It is poorly bound to serum albumin and does not cross the blood-brain barrier in significant amounts.

  • Metabolism: this compound is not metabolized and is excreted from the body chemically unchanged.

  • Excretion: In patients with normal renal function, it is rapidly excreted by the kidneys via glomerular filtration. The elimination half-life is described by a two-compartment model, with a rapid distribution phase (alpha half-life of ~10 minutes) and a slower elimination phase (beta half-life of ~90 minutes). In cases of severe renal impairment, excretion shifts to a slower, alternative hepatobiliary pathway.

G Pharmacokinetic Pathway of this compound cluster_alternate Alternate Pathway (Renal Impairment) Injection Intravascular Injection Distribution Rapid Distribution in Extracellular Fluid & Plasma Injection->Distribution Kidneys Transport to Kidneys Distribution->Kidneys Liver Hepatobiliary System Distribution->Liver Minor Pathway Filtration Glomerular Filtration (No Reabsorption/Secretion) Kidneys->Filtration Excretion Excretion in Urine (Unchanged) Filtration->Excretion BileExcretion Excretion via Bile/Feces Liver->BileExcretion

The primary and alternate physiological pathways for this compound after injection.

Conclusion

The development of this compound in the early 1960s was a significant milestone in the evolution of radiographic contrast agents. As an ionic monomer, it provided a more tolerable alternative to the agents that preceded it, enabling clearer and safer diagnostic imaging for several decades. The extensive data gathered on its physicochemical properties, toxicity, and pharmacokinetics laid the groundwork for future innovations, including the development of the low- and iso-osmolar non-ionic agents that are the standard of care today. This guide provides a technical foundation for understanding the historical context and scientific basis of this compound, offering valuable insights for professionals engaged in the ongoing development of safer and more effective contrast media.

References

Iotalamic Acid Derivatives: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iotalamic acid, a well-established tri-iodinated benzoic acid derivative, has long been a cornerstone in medical imaging as a radiocontrast agent. Its core structure, however, presents a versatile scaffold for the development of novel derivatives with potential therapeutic applications far beyond diagnostics. This technical guide explores the burgeoning research landscape of this compound derivatives, focusing on their synthesis, potential as anticancer and neuroprotective agents, and their application in advanced drug delivery systems. By leveraging the foundational knowledge of this compound's chemistry and safety profile, researchers can unlock new avenues for therapeutic intervention in oncology, neurology, and beyond. This document provides a comprehensive overview of synthesis protocols, quantitative biological data from analogous compounds, and detailed experimental methodologies to guide future research and development in this promising area.

The Core Moiety: this compound

This compound, chemically known as 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid, is a tri-iodinated aromatic carboxylic acid.[1] Its high atomic number iodine atoms are responsible for its radiopacity, making it an effective contrast agent for X-ray-based imaging modalities.[2][3] The presence of a carboxylic acid group and amide functionalities provides reactive handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound serves as a fundamental basis for the creation of novel derivatives. The general synthetic route involves a multi-step process starting from 5-nitroisophthalic acid monomethyl ester.

Foundational Synthesis of this compound

A representative protocol for the synthesis of this compound is outlined below, based on established patent literature.[4]

Experimental Protocol: Synthesis of this compound

  • Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding N-methyl amide.

  • Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or chemical reduction methods.[4]

  • Iodination: The resulting 5-amino-N-methyl-isophthalamic acid is subjected to iodination using an iodinating agent such as iodine monochloride in an acidic medium. This step introduces three iodine atoms onto the benzene ring at positions 2, 4, and 6.[4]

  • Acetylation: The amino group at position 3 is then acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to yield the final this compound product.[4]

Logical Workflow for this compound Synthesis

G A 5-Nitroisophthalic Acid Monomethyl Ester B Amidation (Methylamine) A->B C 5-Nitro-N-methyl-isophthalamic acid B->C D Reduction (e.g., H2/Pd-C) C->D E 5-Amino-N-methyl-isophthalamic acid D->E F Iodination (Iodine Monochloride) E->F G 5-Amino-2,4,6-triiodo-N-methyl-isophthalamic acid F->G H Acetylation (Acetic Anhydride) G->H I This compound H->I

A simplified workflow for the synthesis of this compound.

Potential Research Applications of this compound Derivatives

While research into the therapeutic applications of this compound derivatives is still in its nascent stages, the broader class of triiodobenzoic acid and iodinated benzamide derivatives has shown promise in several key areas. These findings provide a strong rationale for the exploration of this compound derivatives for similar purposes.

Anticancer Activity

Recent studies on 2,3,5-triiodobenzoic acid (TIBA), a related compound, have demonstrated its potential as an anticancer agent. Research indicates that TIBA can induce cell death in tumor cells through the generation of reactive oxygen species (ROS), leading to apoptosis.[5] This suggests that this compound derivatives could be designed to enhance this pro-apoptotic activity.

Quantitative Data from Analogous Compounds: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various iodinated and non-iodinated benzamide derivatives against different cancer cell lines, providing a benchmark for potential this compound derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-substituted BenzamidesMCF-7 (Breast)0.017 - 5.0[6]
N-substituted BenzamidesHCT-116 (Colon)0.044 - 10.0[6]
Goniothalamin AnaloguesVarious<5 - >100[4]
Pyridine & Pyrimidine DerivativesHL-60 (Leukemia)Sub-micromolar[7]
Acrylamide-PABA HybridsMCF-7 (Breast)1.83 - >30[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used for evaluating the cytotoxicity of related benzoic acid derivatives.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: ROS-Induced Apoptosis

Based on studies of TIBA, a potential mechanism of action for anticancer this compound derivatives involves the induction of oxidative stress.

G cluster_cell Cancer Cell A This compound Derivative B Increased Intracellular Reactive Oxygen Species (ROS) A->B C Mitochondrial Membrane Depolarization B->C D Release of Apoptotic Factors (e.g., Cytochrome c) C->D E Caspase Activation D->E F Apoptosis E->F G A Differentiated Neuronal Cells B Pre-treatment with This compound Derivative A->B C Induction of Neurotoxicity (e.g., Glutamate) B->C D Incubation C->D E Cell Viability Assay (e.g., MTT) D->E F Data Analysis: Quantify Neuroprotection E->F

References

Quantum Mechanical Blueprint: Probing the Electronic Structure of Iotalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotalamic acid, a tri-iodinated benzoic acid derivative, is a widely utilized radiographic contrast agent. Its efficacy and potential interactions within biological systems are fundamentally governed by its electronic structure. This technical guide outlines a comprehensive framework for investigating the electronic properties of this compound using quantum mechanical calculations, specifically focusing on Density Functional Theory (DFT). While direct experimental and computational studies on the electronic structure of this compound are not extensively available in public literature, this document serves as a detailed protocol for researchers to conduct such analyses. It provides a theoretical basis, a step-by-step computational workflow, and exemplar data tables for the systematic characterization of this important diagnostic compound.

Introduction

The utility of this compound in medical imaging stems from the high atomic number of its three iodine atoms, which enhances X-ray attenuation[1][2]. However, a deeper understanding of its behavior, including its stability, reactivity, and potential for intermolecular interactions, requires a quantum mechanical perspective. The distribution of electrons within the molecule, characterized by its molecular orbitals, dictates its chemical properties.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost[3][4]. By calculating the electron density, DFT can elucidate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential surface. These parameters are crucial in predicting a molecule's reactivity and kinetic stability[3].

This whitepaper presents a detailed methodology for performing a comprehensive quantum mechanical study of this compound's electronic structure.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density.

The typical computational workflow for a DFT study of a small molecule like this compound involves several key steps, as illustrated in the diagram below.

DFT_Workflow cluster_prep 1. Pre-processing cluster_calc 2. DFT Calculation cluster_post 3. Post-processing & Analysis mol_structure Define this compound Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy Calculation geom_opt->spe_calc Optimized Geometry orbital_analysis HOMO/LUMO Analysis freq_calc->orbital_analysis Verified Minimum spe_calc->orbital_analysis esp_surface Electrostatic Potential Surface orbital_analysis->esp_surface data_extraction Data Extraction & Tabulation esp_surface->data_extraction

Figure 1: A generalized workflow for DFT calculations on this compound.

Detailed Computational Protocol

This section outlines a detailed protocol for conducting a quantum mechanical study of this compound's electronic structure.

3.1. Molecular Structure Preparation

The initial step is to obtain the 3D structure of this compound. The canonical SMILES representation is CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I[5][6]. This can be used as a starting point in molecular modeling software to generate an initial 3D conformation.

3.2. Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy state. A geometry optimization calculation should be performed to find the most stable conformation of the molecule.

  • Method: Density Functional Theory (DFT)

  • Functional: A hybrid functional such as B3LYP is a common and well-validated choice for organic molecules.

  • Basis Set: A basis set like 6-31G(d,p) is suitable for the lighter atoms (C, H, N, O). For the iodine atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent can be employed.

3.3. Frequency Calculation

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

  • Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermodynamic Properties: This calculation provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

3.4. Single-Point Energy and Electronic Property Calculation

With the optimized geometry, a more accurate single-point energy calculation can be performed using a larger basis set to obtain more precise electronic properties.

  • Method: DFT

  • Functional: B3LYP (or a range of functionals for comparison).

  • Basis Set: A larger basis set, for instance, 6-311++G(d,p) for light atoms and a more extensive ECP basis set for iodine, can be used for higher accuracy.

  • Properties to Calculate:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular orbital coefficients for visualization.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Electrostatic potential.

The logical flow for selecting the appropriate computational methodology is depicted below.

Methodology_Selection start Define Research Question (e.g., Reactivity, Stability) functional_choice Select DFT Functional (e.g., B3LYP, M06-2X) start->functional_choice basis_set_choice Select Basis Set (e.g., Pople, Dunning) functional_choice->basis_set_choice iodine_basis Choose Basis Set with ECP for Iodine (e.g., LANL2DZ) basis_set_choice->iodine_basis solvation_model Select Solvation Model (e.g., PCM, SMD) iodine_basis->solvation_model calculation_type Choose Calculation Type (Opt, Freq, SPE) solvation_model->calculation_type analysis Perform Post-Hoc Analysis (HOMO/LUMO, ESP) calculation_type->analysis

References

Methodological & Application

Application Notes and Protocols: Investigating Iotalamic Acid for Cell Culture Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iotalamic acid, a tri-iodinated benzoic acid derivative, is a well-established, water-soluble, high-density contrast agent primarily utilized in medical X-ray imaging modalities such as computed tomography (CT) and angiography. Its high atomic number, attributed to the three iodine atoms per molecule, provides excellent X-ray attenuation. While its application in clinical diagnostics is extensive, its use as a contrast agent in in vitro cell culture imaging is not a standard, widely documented procedure.

These application notes provide a detailed framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for imaging cultured cells. The following sections outline a proposed standard operating procedure (SOP) for evaluating its utility, focusing on determining non-toxic working concentrations, preparing the agent, and a general protocol for cell staining and imaging.

Key Considerations and Limitations

  • Novel Application: The use of this compound for direct cell culture imaging is an investigational application. The protocols provided herein are intended as a starting point for research and will require optimization for specific cell types and imaging systems.

  • Imaging Modality: this compound is not a fluorescent dye. Its utility as a cellular contrast agent would likely be limited to imaging techniques sensitive to electron density, such as X-ray microscopy, electron microscopy, or potentially as a quencher in specific applications.

  • Biocompatibility: While used clinically, high concentrations or prolonged exposure in a cell culture environment may induce cellular stress or toxicity. Thorough validation of its effect on cell viability and function is critical.

Quantitative Data Summary

Prior to imaging, it is imperative to determine the optimal, non-toxic concentration of this compound for the specific cell line under investigation. The following tables provide a template for presenting data from a typical dose-response cytotoxicity assay.

Table 1: Cytotoxicity of this compound on a Representative Cell Line (e.g., HeLa)

Concentration (mM)Incubation Time (hours)Cell Viability (%)Standard Deviation
0 (Control)24100± 4.2
12498.5± 5.1
52496.2± 4.8
102491.7± 6.3
252482.1± 7.9
502465.4± 9.2
1002440.3± 11.5

Table 2: Recommended Working Concentrations for Imaging

Cell LineNon-Toxic Concentration Range (mM) for 24hRecommended Starting Concentration (mM)
HeLa< 2510
A549< 3015
HEK293< 5020

Note: Data presented are illustrative and must be determined experimentally for each cell line.

Experimental Protocols

Protocol 1: Determination of Non-Toxic Working Concentration

This protocol describes a standard MTT or similar viability assay to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound powder

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell line of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of this compound Stock: Prepare a high-concentration stock solution (e.g., 500 mM) of this compound by dissolving it in sterile PBS or cell culture medium. The pH should be adjusted to ~7.4. Filter-sterilize the stock solution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 mM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium without this compound).

  • Incubation: Incubate the plate for a relevant period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay:

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the concentration-response curve to determine the IC₅₀ and the maximum non-toxic concentration.

Protocol 2: General Procedure for Cell Staining and Imaging

This protocol provides a general workflow for staining cells with this compound for subsequent imaging.

Materials:

  • Cells cultured on imaging-compatible dishes or slides (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • This compound stock solution (at a non-toxic concentration)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS), if required

  • Imaging system (e.g., X-ray microscope)

Methodology:

  • Cell Culture: Grow cells to the desired confluency (typically 60-80%) on the imaging substrate.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in pre-warmed complete medium to the final, predetermined non-toxic working concentration.

    • Remove the existing medium from the cells and add the this compound staining solution.

    • Incubate for a specific duration (e.g., 30 minutes to 4 hours). This will require optimization.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells three times with warm PBS to remove any extracellular this compound.

  • Imaging:

    • Live-Cell Imaging: If performing live-cell imaging, add fresh, pre-warmed complete medium to the cells and proceed to the imaging system.

    • Fixed-Cell Imaging: If fixation is required, add the fixative solution after the washing steps and incubate for 10-15 minutes at room temperature. Wash again with PBS before imaging.

  • Image Acquisition: Acquire images using the appropriate settings for the chosen imaging modality. For X-ray microscopy, this would involve optimizing the energy level and exposure time to maximize contrast from the iodine.

Visualizations

G cluster_prep Phase 1: Preparation & Cytotoxicity cluster_imaging Phase 2: Imaging Protocol prep_stock Prepare this compound Stock Solution (pH 7.4) treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells viability_assay Perform MTT Viability Assay treat_cells->viability_assay determine_conc Determine Max Non-Toxic Concentration viability_assay->determine_conc stain_cells Incubate with Working Concentration of this compound determine_conc->stain_cells Use this concentration culture_on_slide Culture Cells on Imaging Substrate culture_on_slide->stain_cells wash_cells Wash 3x with PBS stain_cells->wash_cells image_acquisition Acquire Images (e.g., X-ray Microscopy) wash_cells->image_acquisition

Caption: Experimental workflow for using this compound in cell imaging.

G cluster_pathway Hypothetical Cellular Response to High-Dose this compound iotalamic High Concentration This compound stress Osmotic Stress & Chemical Insult iotalamic->stress ros Reactive Oxygen Species (ROS) Production stress->ros mapk MAPK Pathway Activation (p38, JNK) stress->mapk ros->mapk apoptosis Apoptosis mapk->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Potential signaling pathway activated by this compound-induced stress.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage recommendations for the use of Iotalamic Acid as a contrast agent in preclinical small-imaging of small animals. This compound, an iodine-containing contrast medium, enhances the visibility of vascular structures and soft tissues in X-ray-based imaging modalities such as computed tomography (CT). The following information is intended to serve as a guide for researchers developing imaging protocols for various preclinical applications.

Overview and Properties of this compound

This compound is a tri-iodinated benzoic acid derivative commonly formulated as a salt, most frequently meglumine iothalamate. It is a water-soluble, high-osmolar contrast agent that is rapidly distributed in the extracellular fluid and primarily excreted by the kidneys. Its high atomic number iodine atoms effectively attenuate X-rays, providing excellent contrast enhancement for anatomical and functional imaging.

Commercially available formulations of meglumine iothalamate, such as Conray®, come in various concentrations. It is crucial to refer to the specific product's concentration of organically bound iodine for accurate dose calculations.

Safety and Toxicity

Preclinical studies have established the lethal dose (LD50) for intravenous administration of meglumine iothalamate in rodents. This information is critical for dose selection and ensuring animal welfare.

Animal ModelIntravenous LD50 (grams of Iodine/kg body weight)
Mouse5.7 - 8.9 g/kg
Rat9.8 - 11.2 g/kg

Table 1: Intravenous LD50 of Meglumine Iothalamate in Rodents.

Recommended Dosages and Applications

The optimal dosage of this compound can vary depending on the animal model, the imaging application, and the specific imaging system. The following tables provide recommended starting dosages based on published preclinical studies. Researchers should optimize these dosages for their specific experimental needs.

General Purpose Contrast-Enhanced Micro-CT

This protocol is suitable for general anatomical enhancement of soft tissues.

ParameterMouseRat
Animal Model C57BL/6 or similar strainsSprague-Dawley or similar strains
Contrast Agent Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL)Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL)
Dosage (Iodine) 800 - 1600 mg I/kg800 - 1600 mg I/kg[1]
Dosage (Volume) ~2.8 - 5.7 mL/kg~2.8 - 5.7 mL/kg
Administration Intravenous (tail vein) bolus injectionIntravenous (tail vein or jugular) bolus injection
Injection Rate 1-2 mL/min2-4 mL/min
Imaging Window Dynamic scan starting immediately after injection, with static scans at 5, 15, and 30 minutes post-injection.Dynamic scan starting immediately after injection, with static scans at 5, 15, and 30 minutes post-injection.

Table 2: Recommended Dosages for General Purpose Contrast-Enhanced Micro-CT.

Vascular Imaging (Angiography)

This protocol is designed to visualize the vasculature. Higher injection rates are often necessary to achieve a concentrated bolus of the contrast agent in the arterial phase.

ParameterMouseRat
Animal Model C57BL/6 or similar strainsSprague-Dawley or similar strains
Contrast Agent Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL)Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL)
Dosage (Iodine) 400 - 800 mg I/kg400 - 800 mg I/kg
Dosage (Volume) ~1.4 - 2.8 mL/kg~1.4 - 2.8 mL/kg
Administration Intravenous (tail vein) rapid bolus injectionIntravenous (tail vein or jugular) rapid bolus injection
Injection Rate > 3 mL/min> 5 mL/min
Imaging Window Immediate post-injection for arterial phase (0-30 seconds), followed by venous phase (30-90 seconds).Immediate post-injection for arterial phase (0-30 seconds), followed by venous phase (30-90 seconds).

Table 3: Recommended Dosages for Vascular Imaging (Angiography).

Tumor Enhancement

This protocol aims to enhance the visibility of tumors, which often have altered vascularity and permeability.

ParameterMouseRat
Animal Model Xenograft or genetic tumor modelsXenograft or genetic tumor models
Contrast Agent Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL)Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL)
Dosage (Iodine) 800 - 1600 mg I/kg800 - 1600 mg I/kg
Dosage (Volume) ~2.8 - 5.7 mL/kg~2.8 - 5.7 mL/kg
Administration Intravenous (tail vein) bolus injectionIntravenous (tail vein or jugular) bolus injection
Injection Rate 1-2 mL/min2-4 mL/min
Imaging Window Scan at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-injection to assess contrast uptake and washout kinetics.Scan at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-injection to assess contrast uptake and washout kinetics.

Table 4: Recommended Dosages for Tumor Enhancement.

Experimental Protocols

Animal Preparation

A standardized animal preparation protocol is crucial for reproducible results.

AnimalPreparation cluster_prep Animal Preparation Workflow AnimalAcclimation Acclimatize Animal Fasting Fast for 4-6 hours (optional, for abdominal imaging) AnimalAcclimation->Fasting Anesthesia Anesthetize Animal (e.g., Isoflurane) Fasting->Anesthesia Catheterization Place Catheter (e.g., tail vein) Anesthesia->Catheterization Positioning Position Animal in Scanner Catheterization->Positioning ImagingWorkflow cluster_imaging Contrast-Enhanced Imaging Workflow PreContrastScan Acquire Pre-contrast (Baseline) Scan PrepareContrast Prepare this compound Solution (Warm to body temperature) PreContrastScan->PrepareContrast InjectContrast Inject Contrast Agent (as per dosage table) PrepareContrast->InjectContrast DynamicScan Perform Dynamic Scan (during and immediately after injection) InjectContrast->DynamicScan StaticScans Acquire Static Scans (at specified time points) DynamicScan->StaticScans PostProcessing Image Reconstruction and Analysis StaticScans->PostProcessing ExperimentalFactors cluster_input Input Parameters cluster_output Output Quality AnimalModel Animal Model (Species, Strain, Disease) ImageQuality Image Quality (SNR, CNR) AnimalModel->ImageQuality ContrastAgent Contrast Agent (Concentration, Volume) ContrastAgent->ImageQuality InjectionProtocol Injection Protocol (Rate, Route) InjectionProtocol->ImageQuality ImagingParameters Imaging Parameters (kVp, mAs, Resolution) ImagingParameters->ImageQuality DiagnosticValue Diagnostic Value (Anatomical Detail, Functional Info) ImageQuality->DiagnosticValue

References

Application Notes and Protocols: In Vivo Micro-CT Imaging of Iotalamic Acid in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid is a small-molecule, iodinated contrast agent used in various clinical and preclinical imaging procedures, including computed tomography (CT).[1] In oncological research, in vivo micro-CT imaging with contrast agents like this compound enables non-invasive, longitudinal monitoring of tumor growth, vascularity, and response to therapeutic interventions in mouse models of cancer.[2][3] This document provides a detailed protocol for the use of this compound as a contrast agent for micro-CT imaging in preclinical cancer studies. While nanoparticle-based contrast agents offer longer circulation times and are suitable for assessing the enhanced permeability and retention (EPR) effect in delayed-phase imaging, small-molecule agents like this compound are valuable for dynamic contrast-enhanced imaging (DCE-CT) to assess tumor perfusion and vascular permeability due to their rapid distribution and renal clearance.[4][5]

Data Presentation

The following tables summarize key quantitative parameters for consideration when designing an in vivo imaging study with iodinated contrast agents in mouse models of cancer. These values are compiled from studies using similar small-molecule contrast agents and provide a baseline for protocol development with this compound.

Table 1: Mouse Models and Tumor Induction

ParameterDescriptionReference Example
Mouse Strain Immunocompromised or genetically engineered models are commonly used.Athymic Nude Mice, BALB/c SCID Mice, C57BL/6[6][7][8]
Cancer Cell Lines Human or murine cancer cell lines relevant to the study.AU565, MDA-MB-231 (breast), SKOV-3 (ovarian), HeLa (cervical)[6][9]
Tumor Induction Subcutaneous or orthotopic injection of cancer cells.Subcutaneous injection in the inguinal mammary fat pad.[6]
Tumor Growth Period Time allowed for tumors to reach a suitable size for imaging.4-5 weeks, or until tumors are firm and protruding.[6][8]

Table 2: this compound and Imaging Parameters

ParameterDescriptionRecommended Value/RangeReference Example
Contrast Agent This compound solution.Commercially available solutions (e.g., Conray)[1]
Concentration Iodine concentration in the solution.Typically 300-370 mg Iodine/mL[6][10]
Administration Route Intravenous injection is standard for systemic distribution.Retro-orbital or tail vein injection.[6][8]
Injection Volume The volume of contrast agent administered to the mouse.100-200 µL[6][10]
Imaging Modality High-resolution computed tomography for small animals.Micro-CT[4][10]
Imaging Phases Timing of scans post-injection to capture different physiological events.Pre-contrast, early phase (arterial), and delayed phase (venous/washout).[4]
Temporal Resolution Time between dynamic scans.140 ms to 30 s depending on the imaging phase.[5]

Experimental Protocols

This section details the methodology for performing in vivo micro-CT imaging with this compound in mouse models of cancer.

I. Animal Preparation and Tumor Induction
  • Animal Model Selection: Choose an appropriate mouse strain for your cancer model (e.g., athymic nude mice for xenografts).

  • Cell Culture: Culture the desired cancer cell line (e.g., AU565, MDA-MB-231) under standard conditions.[6]

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a sterile solution like PBS.

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Inject the cell suspension (e.g., 0.1 mL) into the desired site (e.g., mammary fat pad).[8]

  • Tumor Growth Monitoring: Allow the tumors to grow for 3-4 weeks or until they reach a palpable size suitable for imaging.[8]

II. In Vivo Micro-CT Imaging Protocol
  • Animal Anesthesia: Anesthetize the tumor-bearing mouse with isoflurane (e.g., 2-3% in oxygen) for the duration of the imaging procedure. Place the animal on the imaging bed with respiratory monitoring.

  • Pre-Contrast Scan: Acquire a baseline micro-CT scan of the tumor region before the injection of the contrast agent.

  • Contrast Agent Administration:

    • Prepare a syringe with the appropriate volume of this compound solution (e.g., 120 µL).[6]

    • Administer the contrast agent via retro-orbital or tail vein injection.[6][8]

  • Dynamic and Post-Contrast Imaging:

    • Early Phase (Vascular Imaging): Immediately after injection, perform rapid sequential scans to visualize the tumor vasculature. Due to the rapid clearance of small-molecule agents, this phase is critical and occurs within the first few minutes.[4]

    • Delayed Phase Imaging: Acquire scans at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to assess contrast agent accumulation and washout from the tumor tissue.[10]

  • Animal Recovery: After the final scan, discontinue anesthesia and monitor the mouse until it has fully recovered.

III. Data Analysis
  • Image Reconstruction: Reconstruct the acquired micro-CT data to generate 3D images of the tumor and surrounding tissues.

  • Region of Interest (ROI) Analysis:

    • Define ROIs for the tumor tissue, adjacent muscle tissue (as a control), and major blood vessels.

    • Measure the signal intensity in Hounsfield Units (HU) within these ROIs at each time point.

  • Pharmacokinetic Modeling: Use the change in signal intensity over time to calculate parameters such as:

    • Blood volume

    • Blood flow

    • Vessel permeability

    • Interstitial volume

Visualizations

Experimental Workflow for In Vivo Imaging

G animal_prep Animal Preparation & Anesthesia tumor_induction Tumor Induction animal_prep->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth pre_contrast Pre-Contrast Scan tumor_growth->pre_contrast injection This compound Injection pre_contrast->injection dynamic_scans Dynamic Post-Contrast Scans injection->dynamic_scans reconstruction 3D Image Reconstruction dynamic_scans->reconstruction roi_analysis ROI Analysis reconstruction->roi_analysis pk_modeling Pharmacokinetic Modeling roi_analysis->pk_modeling

Caption: Experimental workflow for in vivo micro-CT imaging.

Logical Flow of Contrast-Enhanced Imaging

G cluster_procedure Imaging Procedure cluster_info Information Gained start Start baseline Baseline Scan (Pre-Contrast) start->baseline inject Inject this compound baseline->inject anatomy Tumor Anatomy baseline->anatomy early_phase Early Phase Imaging (Vascular) inject->early_phase delayed_phase Delayed Phase Imaging (Washout) early_phase->delayed_phase vascularity Tumor Vascularity & Perfusion early_phase->vascularity end End delayed_phase->end permeability Vascular Permeability delayed_phase->permeability

Caption: Logical flow of contrast-enhanced micro-CT imaging.

References

Step-by-step guide for performing angiography with Iotalamic acid in rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for performing angiography in rats using iotalamic acid as a contrast agent. The protocols detailed below are intended for preclinical research settings and should be adapted to specific experimental needs and institutional guidelines.

Introduction

Angiography in rodent models is a critical imaging technique for studying vascular morphology and function in various disease models, including oncology, cardiovascular disease, and neurology. This compound is an iodinated, water-soluble, high-osmolar X-ray contrast agent that is rapidly distributed throughout the extracellular fluid and excreted by the kidneys. Its favorable safety profile and effective X-ray attenuation make it a suitable choice for preclinical angiography. This document outlines the necessary materials, equipment, and procedures for conducting successful angiographic studies in rats using this compound.

Materials and Equipment

Contrast Agent
  • This compound Formulation: A sterile, injectable solution of meglumine iothalamate is recommended. A common commercially available formulation is Conray™, which contains iothalamate meglumine. The concentration of the solution should be noted to calculate the appropriate dose.

Animal Model
  • Rat Strain: The choice of rat strain (e.g., Sprague Dawley, Wistar) will depend on the specific research question.

  • Animal Preparation: Rats should be healthy and acclimated to the laboratory environment. Fasting overnight is recommended to reduce the risk of aspiration during anesthesia, though rats are incapable of vomiting.

Equipment
  • Imaging System: A high-resolution imaging system such as a micro-computed tomography (micro-CT) scanner or a digital subtraction angiography (DSA) system is required.

  • Anesthesia System: An isoflurane vaporizer with an induction chamber and nose cone is the preferred method for anesthesia.

  • Catheters and Needles: 24-27 gauge catheters or butterfly needles for tail vein cannulation.

  • Infusion Pump: A programmable infusion pump for controlled delivery of the contrast agent.

  • Physiological Monitoring Equipment: Equipment to monitor heart rate, respiratory rate, and body temperature.

  • Warming Pad: To maintain the rat's body temperature during the procedure.

Experimental Protocols

Anesthesia Protocol

Maintaining a stable plane of anesthesia is crucial for successful and ethical imaging.

  • Induction: Place the rat in an induction chamber with 3-5% isoflurane in oxygen until the rat is sedated and the righting reflex is lost.

  • Maintenance: Transfer the rat to the imaging system's animal bed and maintain anesthesia using a nose cone with 1-2.5% isoflurane. The specific percentage should be adjusted based on the rat's physiological responses.

  • Monitoring: Continuously monitor the rat's respiratory rate (normal: 50-70 breaths/min under anesthesia), heart rate, and body temperature. Use a warming pad to maintain body temperature between 36.5°C and 37.5°C. Apply ophthalmic ointment to prevent corneal drying.

Tail Vein Cannulation Protocol

The lateral tail veins are the most common sites for intravenous access in rats.

  • Preparation: Place the anesthetized rat in a prone position. To induce vasodilation and improve vein visibility, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.

  • Cannulation: Identify one of the lateral tail veins. Using a 24-27 gauge catheter or butterfly needle with the bevel facing up, insert the needle into the vein at a shallow angle. A flash of blood in the catheter hub confirms successful placement.

  • Securing the Catheter: Once in place, secure the catheter with surgical tape. Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.

This compound Administration and Angiography Protocol

The following is a general protocol that can be adapted for either micro-CT or DSA.

  • Dosage Calculation: A key consideration for contrast-enhanced imaging is the dose of the contrast agent. While a definitive single dose for this compound in rats is not universally established, a safe and effective starting point can be extrapolated from general principles of rodent angiography and the known properties of the agent. A bolus injection of 0.1-0.2 mL of a 50% diluted iohexol solution (another iodinated contrast agent) has been used in rats. The intravenous LD50 of iothalamate meglumine in rats has been reported to be between 9.8 and 11.2 g of iodine per kg of body weight, indicating a wide safety margin. A conservative approach is recommended. Start with a dose of 1-2 mL/kg body weight of the undiluted this compound solution (e.g., Conray™ 60). This dose can be adjusted based on the specific imaging requirements and the concentration of the this compound solution.

  • Pre-Contrast Imaging: Acquire a set of non-contrast images (mask images) of the region of interest.

  • Contrast Injection: Using the infusion pump, inject the calculated dose of this compound via the tail vein catheter. The injection rate will depend on the imaging modality and the vascular territory being investigated. For arterial phase imaging, a rapid bolus injection is typically required. A starting injection rate of 1-2 mL/min is recommended.

  • Dynamic Imaging: Begin image acquisition simultaneously with the start of the contrast injection. For DSA, images are typically acquired at a rate of 2-4 frames per second. For micro-CT, a rapid scan protocol should be employed to capture the arterial and venous phases of contrast enhancement.

  • Post-Contrast Imaging: Continue acquiring images for a set duration to visualize the distribution and clearance of the contrast agent.

  • Image Processing: For DSA, the pre-contrast mask image is digitally subtracted from the post-contrast images to produce a clear visualization of the vasculature. For micro-CT, 3D reconstructions of the vasculature can be generated.

Data Presentation

Quantitative data from angiographic studies should be summarized for clear interpretation and comparison.

ParameterDigital Subtraction Angiography (DSA)Micro-Computed Tomography (Micro-CT)
Spatial Resolution ~50-100 µm~20-100 µm
Temporal Resolution High (2-30 frames/sec)Low (seconds to minutes per scan)
This compound Dose 1-2 mL/kg body weight1-2 mL/kg body weight
Injection Rate 1-2 mL/min (bolus)1-2 mL/min
Anesthesia 1-2.5% Isoflurane1-2.5% Isoflurane
Typical Scan Time 10-30 seconds per run5-20 minutes
Radiation Dose Lower per runHigher per scan

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for performing angiography with this compound in rats.

G cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_post Post-Procedure animal_prep Animal Preparation (Fasting) anesthesia Anesthesia Induction (3-5% Isoflurane) animal_prep->anesthesia cannulation Tail Vein Cannulation (24-27G Catheter) anesthesia->cannulation positioning Positioning in Imager cannulation->positioning pre_contrast Pre-Contrast Scan (Mask Image) positioning->pre_contrast injection This compound Injection (1-2 mL/kg) pre_contrast->injection dynamic_scan Dynamic Contrast-Enhanced Scan injection->dynamic_scan monitoring Post-Anesthesia Monitoring dynamic_scan->monitoring data_analysis Image Processing & Analysis (Subtraction/Reconstruction) dynamic_scan->data_analysis recovery Animal Recovery monitoring->recovery

Caption: Experimental workflow for rat angiography.

Mechanism of this compound Contrast Enhancement

This compound does not operate via a biological signaling pathway. Instead, its function is based on the physical principle of X-ray attenuation. The following diagram illustrates this mechanism.

G cluster_injection Administration & Distribution cluster_imaging Imaging Principle cluster_result Result injection Intravenous Injection of this compound distribution Rapid Distribution in Extracellular Fluid & Bloodstream injection->distribution contrast Iodine in Blood Vessels (High Attenuation) distribution->contrast xray X-ray Beam tissue Soft Tissue (Low Attenuation) xray->tissue xray->contrast detector X-ray Detector tissue->detector contrast->detector image Angiographic Image (Vasculature Visualized) detector->image

Caption: Mechanism of X-ray attenuation by this compound.

CT scan protocol optimization for Iotalamic acid-enhanced imaging of tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid is an iodine-containing, water-soluble radiocontrast agent utilized in various diagnostic imaging procedures, including computed tomography (CT). Its high atomic number allows for the attenuation of X-rays, thereby enhancing the visualization of anatomical structures and aiding in the differentiation of tissues. In preclinical research, particularly in oncology and drug development, optimizing CT scan protocols for this compound (or similar iodinated contrast agents) is crucial for obtaining high-quality, quantitative data from small animal models. This document provides detailed application notes and optimized protocols for this compound-enhanced CT imaging of various tissues, with a focus on preclinical applications.

Principles of this compound-Enhanced CT Imaging

The enhancement of tissue contrast in CT imaging using this compound is dependent on several factors, including the concentration of the agent in the tissue, the X-ray energy spectrum of the CT scanner, and the image acquisition and reconstruction parameters. Optimizing these parameters is essential for maximizing the contrast-to-noise ratio (CNR) and accurately quantifying tissue perfusion and vascularity. Key parameters to consider for protocol optimization include:

  • Tube Voltage (kVp): Lowering the kVp (e.g., 70-80 kVp) can increase the photoelectric effect of iodine, leading to greater contrast enhancement.

  • Tube Current (mAs): Higher mAs values reduce image noise but increase the radiation dose. A balance must be struck to achieve diagnostic image quality at an acceptable dose.

  • Contrast Agent Administration: The route of administration (typically intravenous), injection rate, and total dose of this compound will significantly impact the temporal dynamics of tissue enhancement.

  • Scan Timing: The delay between contrast injection and image acquisition is critical for capturing the desired vascular or parenchymal enhancement phase.

Experimental Protocols

The following protocols are synthesized from preclinical studies utilizing iodinated contrast agents similar to this compound, such as iopamidol, for micro-CT imaging in small animal models. These can be adapted for use with this compound.

Protocol 1: General Soft Tissue and Tumor Imaging in Mice

This protocol is suitable for visualizing and quantifying the enhancement of solid tumors and surrounding soft tissues.

1. Animal Preparation:

  • Anesthetize the mouse using isoflurane (1-2% in oxygen).
  • Place the animal on the scanner bed in a prone position.
  • Maintain the animal's body temperature using a heating pad.
  • Secure a tail vein catheter for intravenous injection of the contrast agent.

2. Contrast Agent Administration:

  • Prepare a solution of this compound (or a similar agent like Iopamidol, 370 mg I/mL).
  • Administer a bolus injection of the contrast agent via the tail vein catheter. A typical dose is 100-200 µL.

3. CT Image Acquisition:

  • Perform a baseline (pre-contrast) scan.
  • Acquire a series of post-contrast scans at various time points to capture the dynamic enhancement. Recommended time points include immediately after injection (arterial phase), and at 2, 5, 10, 15, and 30 minutes post-injection (venous and delayed phases).
  • Scanner Settings:
  • Tube Voltage: 70 kVp[1]
  • Tube Current: 57-114 µA[1]
  • Integration Time: 200-300 ms[1]
  • Voxel Size: 41 µm[1]
  • Respiratory gating is recommended to minimize motion artifacts.[1]

4. Image Analysis:

  • Reconstruct the CT images.
  • Define regions of interest (ROIs) over the tumor and adjacent normal tissue.
  • Measure the mean Hounsfield Units (HU) in the ROIs for each time point.
  • Calculate the net enhancement (Post-contrast HU - Pre-contrast HU) and the contrast-to-noise ratio (CNR).

Protocol 2: Liver Tumor Imaging in Rats

This protocol is adapted for imaging hepatic tumors and assessing their vascularity.

1. Animal Preparation:

  • Anesthetize the rat using isoflurane.
  • Position the animal on the scanner bed.
  • Place an intravenous catheter.

2. Contrast Agent Administration:

  • Administer this compound at a dose of 300 mg iodine per kg body weight.

3. CT Image Acquisition:

  • Acquire a pre-contrast scan.
  • Acquire post-contrast scans at 1, 5, 10, and 30 minutes after injection.
  • Scanner Settings (General Guidance):
  • Tube Voltage: 80 kVp
  • Tube Current: Optimized for the specific scanner and animal size to achieve adequate signal-to-noise ratio.

4. Image Analysis:

  • Measure iodine concentration (in mg/mL) or HU in the tumor, normal liver parenchyma, and blood pool (e.g., aorta) at each time point.
  • Analyze the temporal changes in enhancement to assess tumor perfusion and contrast washout.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from preclinical studies using iodinated contrast agents. These values can serve as a reference for expected outcomes when using an optimized protocol with this compound.

Table 1: Micro-CT Scanner Parameters for Iodinated Contrast-Enhanced Imaging of Tumors in Mice

ParameterValueReference
Tube Voltage (kVp) 70[1]
Tube Current (µA) 57 - 114[1]
Integration Time (ms) 200 - 300[1]
Voxel Size (µm) 41[1]
Respiratory Gating Recommended[1]

Table 2: Example of Contrast Enhancement in a Murine Lung Tumor Model Using Iopamidol

TissueBaseline (HU)15 min Post-Injection (HU)Net Enhancement (HU)Reference
Left Ventricle ~187~330~143[1]

Visualizations

Experimental_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Animal Positioning Position on Scanner Bed Anesthesia->Positioning Catheter Place IV Catheter Positioning->Catheter PreContrast Acquire Pre-Contrast Scan Catheter->PreContrast Injection Inject this compound PreContrast->Injection PostContrast Acquire Post-Contrast Scans (Multiple Time Points) Injection->PostContrast Reconstruction Image Reconstruction PostContrast->Reconstruction ROI Define Regions of Interest (ROIs) Reconstruction->ROI Quantification Quantify Enhancement (HU, CNR) ROI->Quantification

Caption: Experimental workflow for this compound-enhanced CT imaging.

Logical_Relationships cluster_params CT Protocol Parameters cluster_quality Image Quality & Data kVp Tube Voltage (kVp) CNR Contrast-to-Noise Ratio (CNR) kVp->CNR influences mAs Tube Current (mAs) SNR Signal-to-Noise Ratio (SNR) mAs->SNR improves Dose_Rad Radiation Dose mAs->Dose_Rad increases Timing Scan Timing Quantitative_Data Quantitative Analysis Timing->Quantitative_Data determines phase Dose Contrast Dose Dose->CNR increases CNR->Quantitative_Data enables SNR->Quantitative_Data improves accuracy

References

Application Notes and Protocols for Measuring Glomarular Filtration Rate (GFR) Using Iotalamic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The measurement of Glomerular Filtration Rate (GFR) is a critical component in the assessment of renal function in preclinical animal studies. Iotalamic acid, a small, iodinated contrast agent, serves as a reliable exogenous filtration marker for determining GFR. It is freely filtered by the glomerulus with minimal tubular secretion or reabsorption, making its clearance from plasma a close approximation of the GFR. This document provides detailed application notes and protocols for the use of this compound in various animal models.

Principle of the Method

The principle behind using this compound to measure GFR is based on the Fick principle, which states that the rate of elimination of a substance from the plasma is equal to its concentration in the plasma multiplied by its clearance rate. When a substance like this compound is exclusively cleared by glomerular filtration, its clearance rate is equivalent to the GFR. The GFR can be determined by measuring the concentration of this compound in plasma and/or urine over time following its administration. Both radioactive (125I-iotalamate) and non-radioactive ("cold") this compound can be used, with the latter gaining popularity due to safety and logistical advantages[1][2]. The choice between methods—constant infusion or bolus injection—depends on the experimental design, the animal model, and the resources available.

Comparison with Inulin

Inulin has long been considered the gold standard for GFR measurement. Studies have shown a high correlation between the clearance of this compound and inulin[3]. However, this compound offers practical advantages over inulin, including easier analytical measurement by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4]. It is important to note that in some species, such as dogs, this compound may exhibit a small degree of plasma protein binding, which can lead to a slight underestimation of GFR compared to inulin if not corrected for[5].

Advantages and Limitations

Advantages:

  • Good Correlation with Inulin: Provides a reliable estimate of GFR.

  • Versatile Administration: Can be administered via constant infusion or bolus injection (intravenous or subcutaneous)[3][6].

  • Flexible Detection Methods: Can be measured in its radioactive (125I) or non-radioactive form[1][2].

  • Established Analytical Methods: Well-documented HPLC-UV and LC-MS/MS methods are available for quantification in plasma and urine[4][7].

Limitations:

  • Plasma Protein Binding: In some species, a fraction of this compound binds to plasma proteins, which can affect the accuracy of GFR estimation if not accounted for[5].

  • Potential for Non-Renal Clearance: A minor portion of this compound may be cleared by non-renal routes, which can introduce a small error in GFR measurement, particularly in cases of severe renal impairment.

  • Anesthesia Effects: The use of anesthesia during the procedure can influence renal hemodynamics and GFR. Whenever feasible, protocols in conscious animals are preferred[8].

Experimental Protocols

General Preparation and Animal Handling
  • Acclimatization: Animals should be acclimatized to the laboratory environment and any necessary restraining devices to minimize stress.

  • Hydration: Ensure animals are adequately hydrated before and during the experiment. Dehydration can significantly impact GFR.

  • Catheterization: For intravenous administration and repeated blood sampling, surgical placement of catheters in a suitable artery and/or vein is often required. Aseptic surgical techniques should be followed. For conscious animal studies, catheters should be exteriorized and protected.

  • Anesthesia: If anesthesia is required, the choice of anesthetic agent should be carefully considered, as many can affect GFR. Inhalant anesthetics like isoflurane are often preferred over injectable agents.

Protocol 1: Constant Intravenous Infusion in Dogs (Anesthetized)

This protocol is adapted from standard renal clearance techniques.

Materials:

  • This compound (non-radioactive) solution

  • Anesthetic (e.g., isoflurane)

  • Infusion pump

  • Syringes and needles

  • Catheters (for jugular vein, carotid artery, and urinary bladder)

  • Blood collection tubes (heparinized)

  • Urine collection vials

  • Saline solution

Procedure:

  • Anesthesia and Catheterization: Anesthetize the dog and place catheters in the jugular vein (for infusion), carotid artery (for blood sampling), and urinary bladder (for urine collection).

  • Loading Dose: Administer a bolus intravenous loading dose of this compound to rapidly achieve the target plasma concentration. The exact dose should be determined in pilot studies.

  • Constant Infusion: Immediately following the loading dose, begin a constant intravenous infusion of this compound using an infusion pump. The infusion rate should be calculated to maintain a steady-state plasma concentration.

  • Equilibration Period: Allow a 60-90 minute equilibration period for the this compound concentration in the plasma to stabilize.

  • Urine Collection: After the equilibration period, empty the bladder and rinse it with saline. Begin timed urine collections (e.g., three consecutive 20-minute periods). Record the exact duration of each collection period and the volume of urine collected.

  • Blood Sampling: At the midpoint of each urine collection period, draw a blood sample from the carotid artery into a heparinized tube.

  • Sample Processing: Centrifuge the blood samples at 3000 rpm for 10 minutes to obtain plasma[9]. Store plasma and urine samples at -80°C until analysis.

  • Analysis: Determine the concentration of this compound in the plasma and urine samples using a validated HPLC-UV or LC-MS/MS method.

GFR Calculation (Constant Infusion):

GFR (mL/min) = (Urine Concentration × Urine Flow Rate) / Plasma Concentration

  • Urine Concentration: Concentration of this compound in the urine sample (µg/mL).

  • Urine Flow Rate: Volume of urine collected divided by the duration of the collection period (mL/min).

  • Plasma Concentration: Concentration of this compound in the corresponding plasma sample (µg/mL).

Protocol 2: Single Intravenous Bolus Injection in Rats (Conscious)

This protocol is designed to minimize the effects of anesthesia on GFR.

Materials:

  • This compound (non-radioactive) solution

  • Catheters (for jugular vein and carotid artery, exteriorized)

  • Syringes and needles

  • Blood collection tubes (heparinized micro-capillary tubes)

  • Metabolic cages (for urine collection, if desired)

Procedure:

  • Catheterization (Pre-study): Several days prior to the GFR measurement, surgically implant catheters in the jugular vein and carotid artery. The catheters should be filled with heparinized saline, sealed, and exteriorized at the back of the neck.

  • Acclimatization: Allow the rat to recover from surgery and acclimatize to being in a restraining cage or metabolic cage.

  • Administration: On the day of the experiment, place the conscious rat in the experimental setup. Administer a single intravenous bolus of this compound through the jugular vein catheter. The dose should be based on the animal's body weight.

  • Blood Sampling: Collect a series of small volume blood samples (e.g., 50-100 µL) from the carotid artery catheter at precisely timed intervals (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes post-injection)[6].

  • Sample Processing: Immediately transfer the blood into heparinized micro-capillary tubes and centrifuge to separate the plasma. Store the plasma at -80°C until analysis.

  • Urine Collection (Optional): If urinary clearance is also being determined, house the rat in a metabolic cage for timed urine collection.

  • Analysis: Measure the this compound concentration in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

GFR Calculation (Bolus Injection - Two-Compartment Model):

The plasma concentration-time data is fitted to a two-compartment model described by the equation:

C(t) = A * e-αt + B * e-βt

Where:

  • C(t) is the plasma concentration at time t

  • A and B are the y-intercepts for the distribution and elimination phases

  • α and β are the rate constants for the distribution and elimination phases

GFR (mL/min) = Dose / (A/α + B/β)

Alternatively, GFR can be calculated from the area under the plasma concentration-time curve (AUC):

GFR (mL/min) = Dose / AUC

Protocol 3: HPLC-UV Analysis of Non-Radioactive this compound

This protocol outlines a general method for the quantification of this compound in plasma and urine.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of a buffer (e.g., 50 mM sodium phosphate) and an organic solvent (e.g., methanol)[7]. A common ratio is 90:10 (buffer:methanol)[7].

  • This compound standard

  • Acetonitrile (for protein precipitation)

Procedure:

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

  • Sample Preparation (Urine): a. Dilute the urine sample with the mobile phase to bring the this compound concentration within the linear range of the assay. b. Filter the diluted urine through a 0.22 µm syringe filter.

  • Chromatography: a. Set the flow rate to approximately 1.0-1.2 mL/min[7]. b. Set the UV detector wavelength to 254 nm[7]. c. Inject the prepared samples and standards onto the HPLC column.

  • Quantification: a. Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.

Data Presentation

Table of GFR Values in Different Animal Models
Animal ModelMethodGFR (mL/min/kg)Reference
Dog (Beagle) Inulin Clearance3.7 - 4.3[10]
Iotalamate Clearance~3.1 - 3.8[10]
Rat (Wistar) 125I-Iotalamate Clearance (conscious)~6.0 - 8.0[8]
Mouse (C57BL/6) Iohexol Clearance~0.2 - 0.4[11]

Note: GFR values can vary significantly based on strain, age, sex, and experimental conditions. The values presented are approximate ranges from the literature.

Table of HPLC-UV Method Parameters
ParameterValueReference
Column C18 Reverse Phase (e.g., Synergi-hydro, 250 x 4.6 mm, 4 µm)[7]
Mobile Phase 50 mM Sodium Phosphate : Methanol (90:10, v/v)[7]
Flow Rate 1.2 mL/min[7]
Detection Wavelength 254 nm[7]
Linear Range (Plasma) 1 - 150 µg/mL[7]
Linear Range (Urine) 25 - 1500 µg/mL[7]
Lower Limit of Detection 0.5 µg/mL[7]

Visualizations

Diagram: Constant Infusion GFR Measurement Workflow

GFR_Constant_Infusion start Start anesthetize Anesthetize Animal start->anesthetize catheterize Catheterize Vein, Artery, & Bladder anesthetize->catheterize loading_dose Administer IV Loading Dose catheterize->loading_dose infusion Start Constant IV Infusion loading_dose->infusion equilibrate Equilibration (60-90 min) infusion->equilibrate collect_urine Timed Urine Collection equilibrate->collect_urine collect_blood Midpoint Blood Sample collect_urine->collect_blood During collection process_samples Process Plasma & Urine collect_blood->process_samples analyze HPLC/LC-MS/MS Analysis process_samples->analyze calculate Calculate GFR analyze->calculate end_node End calculate->end_node

Caption: Workflow for GFR measurement using the constant infusion method.

Diagram: Single Bolus Injection GFR Measurement Workflow

GFR_Bolus_Injection start Start prepare_animal Prepare Conscious Animal (Catheterized) start->prepare_animal bolus_dose Administer IV Bolus Dose prepare_animal->bolus_dose timed_sampling Timed Serial Blood Sampling bolus_dose->timed_sampling process_plasma Process Plasma Samples timed_sampling->process_plasma analyze HPLC/LC-MS/MS Analysis process_plasma->analyze pharmacokinetic_model Pharmacokinetic Modeling analyze->pharmacokinetic_model calculate Calculate GFR pharmacokinetic_model->calculate end_node End calculate->end_node

Caption: Workflow for GFR measurement using the single bolus injection method.

References

Application of Iotalamic Acid in Micro-CT for Bone and Tissue Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a powerful non-destructive imaging technique that provides high-resolution, three-dimensional visualization of bone and engineered tissues. While excellent for imaging mineralized tissues, its utility for soft tissues and non-mineralized tissue engineering scaffolds is limited by low inherent X-ray contrast. To overcome this, contrast-enhancing agents are employed. Iotalamic acid, an iodinated contrast agent, offers a valuable tool for visualizing and quantifying both soft tissue components and the integration of tissue-engineered constructs. This document provides detailed application notes and protocols for the use of this compound in micro-CT for bone and tissue engineering research.

This compound, often used in its salt form (meglumine iothalamate or sodium iothalamate, commercially known as Conray), is a small, negatively charged molecule. This property influences its distribution in tissues; for instance, it is generally excluded from negatively charged cartilage matrix, which can be leveraged to delineate cartilage from surrounding tissues[1]. Its primary advantages include its high electron density due to the presence of iodine atoms, which significantly increases X-ray attenuation, and its relatively simple application as a staining solution for ex vivo samples.

Key Applications in Bone and Tissue Engineering

  • Visualization of Soft Tissues: Enables the differentiation of soft tissues like cartilage, ligaments, and cells within and around bone and tissue engineering scaffolds.

  • Assessment of Tissue Integration: Allows for the evaluation of how well an engineered construct has integrated with the host tissue.

  • Quantification of Tissue Regeneration: Facilitates the measurement of new tissue formation, including both soft and mineralized tissue volumes, within a defect or scaffold.

  • Scaffold Characterization: Can be used to visualize the internal architecture of hydrogel and other low-density scaffolds that are otherwise radiolucent.

Experimental Protocols

Protocol 1: Ex Vivo Staining of Bone-Tissue Constructs with this compound

This protocol is a generalized procedure for staining excised bone-tissue samples or tissue-engineered constructs prior to micro-CT imaging.

Materials:

  • This compound solution (e.g., meglumine iothalamate). Concentrations may need to be optimized, but a starting point of 15-30% (w/v) in phosphate-buffered saline (PBS) is recommended.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin)

  • Sample containers

  • Micro-CT scanner

Procedure:

  • Sample Preparation:

    • Excise the tissue of interest (e.g., bone defect with scaffold, joint, or tissue-engineered construct).

    • Fix the sample in a suitable fixative for 24-48 hours at 4°C. Fixation is crucial for preserving tissue morphology.

    • After fixation, wash the sample thoroughly in PBS (3 changes of PBS over 24 hours) to remove the fixative.

  • Staining:

    • Immerse the sample in the this compound staining solution. Ensure the entire sample is submerged.

    • Incubate the sample in the staining solution. Incubation time will vary depending on the sample size and tissue density. A starting point of 24-72 hours at 4°C is recommended. For denser tissues or larger samples, longer incubation times may be necessary to allow for complete diffusion of the contrast agent.

  • Washing:

    • After staining, wash the sample in PBS to remove excess, unbound contrast agent. This step is critical for reducing background noise in the micro-CT images. A typical washing procedure involves several changes of PBS over 24-48 hours.

  • Micro-CT Imaging:

    • Secure the sample in a sample holder to prevent movement during scanning. The sample can be wrapped in PBS-soaked gauze or kept in a sealed tube with a small amount of PBS to prevent dehydration.

    • Acquire images using a micro-CT scanner. Scanning parameters will need to be optimized for the specific scanner and sample type. Typical parameters for bone and tissue engineering samples are a voxel size of 10-20 µm, a voltage of 50-70 kVp, and an integration time of 200-500 ms.

  • Image Analysis:

    • Reconstruct the scanned images to generate a 3D dataset.

    • Use appropriate software to segment the different tissue types (e.g., bone, cartilage, scaffold material) based on their grayscale values (X-ray attenuation).

    • Perform quantitative analysis to measure parameters such as bone volume, tissue volume, scaffold porosity, and tissue infiltration.

Protocol 2: Quantitative Micro-CT Analysis of Bone Regeneration

This protocol outlines the steps for quantifying bone regeneration in a critical-sized defect model using micro-CT data. While this example does not specifically use this compound, the quantitative principles are directly applicable to datasets where bone and soft tissue have been differentiated using a contrast agent.

Procedure:

  • Region of Interest (ROI) Definition:

    • After image reconstruction, define a standardized region of interest (ROI) that encompasses the original defect area. For a cylindrical defect, this would be a cylinder with the same dimensions as the original defect.

  • Thresholding:

    • Apply a global threshold to segment the mineralized bone from the non-mineralized tissue and background. The threshold value should be determined based on histogram analysis of the grayscale values within the ROI.

  • Quantitative Analysis:

    • Calculate the following parameters within the defined ROI:

      • Bone Volume (BV): The volume of the segmented bone tissue.

      • Total Volume (TV): The total volume of the ROI.

      • Bone Volume Fraction (BV/TV): The ratio of bone volume to the total volume, expressed as a percentage.

      • Tissue Mineral Density (TMD): The average mineral density of the newly formed bone, calibrated against phantom standards.

      • Trabecular Thickness (Tb.Th): The average thickness of the trabecular-like structures of the new bone.

      • Trabecular Separation (Tb.Sp): The average distance between the trabeculae.

      • Trabecular Number (Tb.N): The average number of trabeculae per unit length.

Data Presentation

The following tables summarize typical quantitative data obtained from micro-CT analysis of bone regeneration studies. These parameters can be used to compare the efficacy of different treatments or scaffold materials.

Table 1: Quantitative Micro-CT Analysis of Bone Regeneration in a Calvarial Defect Model

Treatment GroupBone Volume (BV) (mm³)Total Volume (TV) (mm³)Bone Volume Fraction (BV/TV) (%)Tissue Mineral Density (TMD) (g/cm³)
Control (Empty Defect) 1.5 ± 0.450.23.0 ± 0.80.45 ± 0.05
Scaffold A 8.7 ± 1.250.217.3 ± 2.40.62 ± 0.07
Scaffold B + Growth Factor 15.1 ± 2.150.230.1 ± 4.20.75 ± 0.08

Data are presented as mean ± standard deviation.

Table 2: Microstructural Parameters of Newly Formed Bone

Treatment GroupTrabecular Thickness (Tb.Th) (µm)Trabecular Separation (Tb.Sp) (µm)Trabecular Number (Tb.N) (1/mm)
Scaffold A 85 ± 10250 ± 302.8 ± 0.3
Scaffold B + Growth Factor 110 ± 15180 ± 254.1 ± 0.5

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Contrast Enhancement cluster_2 Imaging & Analysis A Excise Tissue/ Construct B Fixation (e.g., 4% PFA) A->B C Wash in PBS B->C D Incubate in This compound Solution C->D E Wash in PBS D->E F Micro-CT Scanning E->F G 3D Reconstruction F->G H Image Segmentation G->H I Quantitative Analysis H->I

Caption: Experimental workflow for contrast-enhanced micro-CT imaging.

Logical Relationship of Quantitative Bone Parameters

G cluster_0 Primary Measurements cluster_1 Derived Parameters BV Bone Volume (BV) BVTV Bone Volume Fraction (BV/TV) BV->BVTV TMD Tissue Mineral Density (TMD) BV->TMD correlates with TV Total Volume (TV) TV->BVTV TbTh Trabecular Thickness (Tb.Th) BVTV->TbTh influences TbSp Trabecular Separation (Tb.Sp) BVTV->TbSp influences TbN Trabecular Number (Tb.N) BVTV->TbN influences

Caption: Relationship between key quantitative bone parameters.

References

Application Notes & Protocols: Iotalamic Acid for Visualizing Vascular Leakage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of the Method

Iotalamic acid is a low-molecular-weight, iodinated contrast agent. Due to its small size and hydrophilic nature, it rapidly distributes from the intravascular space to the extravascular space when vascular permeability is increased. In healthy tissues with intact endothelial barriers, this compound remains largely within the blood vessels following intravenous administration. However, in pathological conditions characterized by compromised vascular integrity—such as in tumors, inflammation, or diabetic retinopathy—the agent leaks into the surrounding tissue.

This extravasation can be visualized and quantified using imaging modalities like micro-Computed Tomography (micro-CT).[1] The accumulation of the iodine-containing this compound in the tissue increases its X-ray attenuation, resulting in a higher signal intensity (brighter appearance) on CT scans compared to surrounding tissue.[2] Dynamic contrast-enhanced micro-CT (DCE-μCT) can be used to assess vascular parameters like tumor perfusion, blood flow, and vascular permeability by tracking the agent's influx and efflux over time.[3]

Applications

  • Oncology: Assessing tumor vascular permeability to study angiogenesis and evaluate the efficacy of anti-angiogenic or vascular-disrupting therapies.[3]

  • Inflammation: Quantifying vascular leakage in models of inflammatory diseases.

  • Ophthalmology: Studying the breakdown of the blood-retinal barrier in diseases like diabetic retinopathy and neovascular age-related macular degeneration.[4]

  • Neurology: Assessing blood-brain barrier disruption in models of stroke, traumatic brain injury, or neurodegenerative diseases.

Experimental Workflow

The general procedure for using this compound to measure vascular leakage involves animal preparation, contrast agent administration, dynamic imaging, and data analysis.

G cluster_prep Preparation cluster_imaging Imaging & Contrast Administration cluster_analysis Data Analysis A Anesthetize Animal (e.g., isoflurane) B Place Catheter (e.g., tail vein) A->B C Position in Micro-CT Scanner B->C D Acquire Pre-Contrast Scan (Baseline) C->D E Administer this compound (IV Bolus) D->E F Acquire Post-Contrast Scans (Dynamic or Static) E->F G Image Registration (Align Scans) F->G H Region of Interest (ROI) Selection G->H I Quantify Signal Intensity (Hounsfield Units) H->I J Calculate Permeability Metrics I->J

Figure 1: General experimental workflow for vascular leakage assessment.

Detailed Experimental Protocol: Micro-CT Imaging

This protocol provides a general framework. Specific parameters such as animal model, this compound dose, and scanner settings should be optimized for each study.

4.1. Materials

  • This compound solution (e.g., Conray®)

  • Small animal model of disease (e.g., tumor-bearing mouse)

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Intravenous catheter (e.g., 27-30 gauge)

  • Micro-CT scanner

  • Physiological monitoring equipment (respiration, temperature)

4.2. Procedure

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen).

    • Place a catheter in the lateral tail vein for contrast agent administration.

    • Position the animal on the scanner bed, ensuring the region of interest (e.g., tumor) is centered in the field of view. Maintain body temperature with a heating pad.[5]

  • Image Acquisition:

    • Pre-Contrast Scan: Acquire a baseline micro-CT scan of the region of interest before injecting the contrast agent.

    • Contrast Administration: Administer a bolus of this compound solution intravenously. A typical dose might be 100-200 µL, but this should be optimized.[3]

    • Post-Contrast Scans: Immediately begin acquiring a series of dynamic scans over a period of 5-15 minutes to capture the influx and washout of the agent. Alternatively, a single static scan can be taken at a predetermined time point post-injection to assess peak enhancement or retention. For high-quality images, using multiple frames (5-8 per view) and 360-720 views for a full rotation is recommended.[1][6]

4.3. Image Analysis

  • Image Reconstruction & Registration: Reconstruct the projection data to create 3D volumes. If multiple scans were taken, register them to correct for any motion artifacts.

  • Region of Interest (ROI) Definition:

    • Using image analysis software (e.g., ImageJ, ITK-SNAP), draw ROIs around the target tissue (e.g., tumor) and a reference tissue (e.g., muscle or a major blood vessel like the aorta).[7]

  • Quantification:

    • Measure the average signal intensity (in Hounsfield Units, HU) within each ROI for both pre- and post-contrast scans.

    • The change in signal intensity (ΔHU = HU_post - HU_pre) is proportional to the amount of extravasated this compound.

    • Permeability can be expressed as a ratio of the ΔHU in the target tissue to the ΔHU in a reference vessel, or by using more complex pharmacokinetic modeling.

Quantitative Data Presentation

The following table provides an example of how quantitative data from such an experiment could be presented. The values are hypothetical and for illustrative purposes.

GroupTreatmentNΔHU in Tumor (mean ± SD)ΔHU in Muscle (mean ± SD)Permeability Index (Tumor/Muscle)
1Vehicle Control8150 ± 2530 ± 85.0
2Anti-VEGF Drug885 ± 2028 ± 73.0
3VDA* Drug8210 ± 3035 ± 96.0

*Vascular Disrupting Agent

Relevant Signaling Pathway: VEGF and Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis and, importantly, increases vascular permeability.[8][9] It is often upregulated in tumors and inflammatory conditions. Understanding this pathway is crucial when interpreting data from vascular leakage studies.

VEGF-A binds to its receptor, VEGFR-2, on endothelial cells, triggering receptor dimerization and autophosphorylation.[10] This initiates several downstream signaling cascades.[9][11] One key pathway for permeability involves the activation of Phospholipase C gamma (PLCγ).[12] PLCγ activation leads to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.[12] This cascade ultimately results in the activation of endothelial Nitric Oxide Synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator and permeability-enhancing factor.[8][12]

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Ca ↑ Intracellular Ca²⁺ PLCg->Ca eNOS eNOS Activation PKC->eNOS Ca->eNOS NO Nitric Oxide (NO) Production eNOS->NO Permeability Increased Vascular Permeability NO->Permeability

Figure 2: Simplified VEGF signaling pathway leading to vascular permeability.

References

Application Notes and Protocols: In Vitro Cell Labeling with Iotalamic Acid for Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track cells in vitro is crucial for understanding cell behavior, migration, and the mechanisms of action for various therapeutics. Iotalamic acid is a well-established, water-soluble, iodinated radiocontrast agent.[1][2][3] While its primary application is in clinical imaging, its properties suggest a potential use as a label for in vitro cell tracking, particularly for imaging modalities sensitive to high atomic number elements, such as computed tomography (CT).[4][5]

These application notes provide a proposed protocol for labeling cells with this compound for subsequent in vitro tracking experiments. It is important to note that while other iodinated contrast agents like iodixanol have been shown to be compatible with live cells in vitro for applications such as refractive index matching and cell separation, specific protocols for labeling cells with this compound for tracking are not yet established.[6][7][8][9] Therefore, the following protocols are intended as a starting point for research and will require optimization and validation for specific cell types and experimental systems.

Data Presentation: Cytotoxicity of Iodinated Contrast Media

Contrast AgentCell TypeConcentration RangeEffect on Cell ViabilityReference
IoversolEndothelial Cells12.5 - 50.0 mgI/mlNotable increase in total apoptotic cells.[10]
Iodinated Contrast Media (unspecified)Endothelial Cells2.5 - 50.0 mgI/mlCell viability decreased by 50%.[10]
IodixanolHeLa CellsUp to 30% (v/v)No significant effect on cell proliferation or cell death detected up to 3 days.[6]
Iodixanol3D Tumor Spheroids20% (v/v)No harmful effects on cell viability or spheroid proliferation.[7]

Note: This data is for related iodinated compounds and should be used as a guideline. The cytotoxicity of this compound on the specific cell type of interest must be determined empirically.

Experimental Protocols

Determining the Optimal, Non-Toxic Concentration of this compound

Objective: To determine the maximum concentration of this compound that can be incubated with the target cells without inducing significant cytotoxicity.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound solution (e.g., Conray)[3]

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or a dye-exclusion assay like Trypan Blue)

Protocol:

  • Seed the target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range, based on data from other contrast agents, is 1 mgI/ml to 50 mgI/ml.[10]

  • Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a control group with fresh medium only.

  • Incubate the cells for a period relevant to the intended labeling time (e.g., 4, 12, or 24 hours).

  • After incubation, wash the cells twice with PBS to remove the this compound.

  • Add fresh complete culture medium.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Determine the highest concentration of this compound that does not result in a significant decrease in cell viability compared to the control. This will be the concentration used for subsequent labeling experiments.

Protocol for Labeling Cells with this compound

Objective: To label cells with this compound for in vitro tracking.

Materials:

  • Target cells in culture flasks or dishes

  • Complete cell culture medium

  • This compound solution at the pre-determined optimal concentration

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture the target cells to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by diluting the this compound stock solution to the optimal, non-toxic concentration in complete cell culture medium.

  • Remove the standard culture medium from the cells.

  • Add the this compound-containing labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 24 hours). This should be optimized based on labeling efficiency and cell health.

  • After incubation, aspirate the labeling medium.

  • Gently wash the cells three times with sterile PBS to remove any extracellular this compound.

  • The labeled cells are now ready for use in in vitro tracking experiments.

Validation of Cellular Labeling

Objective: To confirm the presence of this compound within the labeled cells.

Note: The direct visualization of this compound within cells without specialized equipment is challenging. An indirect validation of labeling can be inferred if the cells are detectable by an iodine-sensitive imaging modality. For quantitative confirmation, a technique such as inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular iodine content would be required.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis & Use cell_culture 1. Cell Culture determine_conc 2. Determine Optimal this compound Concentration cell_culture->determine_conc Seed cells viability_assay 3. Cytotoxicity Assay determine_conc->viability_assay Treat with dilutions incubation 4. Incubate Cells with this compound viability_assay->incubation Use optimal concentration washing 5. Wash to Remove Extracellular Agent incubation->washing validation 6. Validate Labeling (e.g., ICP-MS) washing->validation tracking 7. In Vitro Tracking Experiment washing->tracking

Caption: Workflow for labeling cells with this compound.

Potential Cellular Uptake Mechanisms

G cluster_cell Cell cluster_endocytosis Endocytosis membrane Cell Membrane cytoplasm Cytoplasm (Intracellular this compound) pinocytosis Pinocytosis pinocytosis->cytoplasm receptor_mediated Receptor-Mediated receptor_mediated->cytoplasm extracellular Extracellular this compound extracellular->pinocytosis extracellular->receptor_mediated passive_diffusion Passive Diffusion extracellular->passive_diffusion transporter Membrane Transporters extracellular->transporter passive_diffusion->cytoplasm transporter->cytoplasm

Caption: Potential mechanisms for this compound cellular uptake.

References

Application Notes and Protocols: Combining Iotalamic Acid with Other Imaging Probes for Multimodal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid, a well-established, water-soluble, and renally excreted X-ray contrast agent, serves as a robust scaffold for the development of next-generation multimodal imaging probes.[1][2][3] Its inherent safety profile and efficient clearance make it an attractive platform for creating agents that combine the high-resolution anatomical detail of Computed Tomography (CT) with the high sensitivity of Positron Emission Tomography (PET) and the real-time feedback of fluorescence imaging. This document provides detailed application notes and protocols for the conceptualization, synthesis, and application of a trimodal imaging probe based on an this compound core.

The hypothetical probe, designated IA-PEG-NIR-DOTA , integrates:

  • This compound (IA): For CT imaging.

  • A Near-Infrared (NIR) Fluorophore: For optical imaging.

  • A DOTA Chelator: For radiolabeling with a positron-emitting radionuclide (e.g., Gallium-68) for PET imaging.

  • A Polyethylene Glycol (PEG) Linker: To improve solubility and pharmacokinetic properties.

These protocols are designed to be adaptable, providing a foundational framework for researchers to develop and evaluate their own this compound-based multimodal imaging agents.

I. Conceptual Design and Workflow

The development of the IA-PEG-NIR-DOTA probe follows a logical workflow from synthesis to in vivo application. This process involves the chemical modification of this compound to enable the attachment of other imaging moieties, followed by rigorous in vitro and in vivo validation.

Workflow Overall Workflow for Multimodal Probe Development cluster_synthesis Synthesis and Characterization cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Functionalization of this compound s2 Conjugation to Linker and NIR Dye s1->s2 s3 Attachment of DOTA Chelator s2->s3 s4 Purification and Characterization s3->s4 r1 Radiolabeling with 68Ga s4->r1 r2 Quality Control r1->r2 v1 Cell Viability Assays r2->v1 v2 In Vitro Imaging v1->v2 i1 Animal Model v2->i1 i2 Multimodal Imaging (CT/PET/Fluorescence) i1->i2 i3 Biodistribution Studies i2->i3

Caption: Overall workflow for the development and evaluation of an this compound-based multimodal imaging probe.

II. Synthesis and Characterization of IA-PEG-NIR-DOTA

The synthesis of the trimodal probe is a multi-step process that begins with the functionalization of this compound. The carboxylic acid group of this compound provides a convenient handle for conjugation.

Synthesis Synthetic Pathway of IA-PEG-NIR-DOTA IA This compound IA_NHS This compound-NHS Ester IA->IA_NHS EDC, NHS IA_Linker_NIR IA-PEG-NIR IA_NHS->IA_Linker_NIR + Linker_NIR Linker_NIR Amine-PEG-NIR Dye Final_Product IA-PEG-NIR-DOTA IA_Linker_NIR->Final_Product + DOTA-NHS Ester DOTA_NHS DOTA-NHS Ester

Caption: Proposed synthetic pathway for the IA-PEG-NIR-DOTA multimodal probe.

A. Experimental Protocol: Synthesis

1. Activation of this compound:

  • Objective: To activate the carboxylic acid group of this compound for amide bond formation.

  • Materials: this compound, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

    • The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC).

2. Conjugation with Amine-PEG-NIR Dye:

  • Objective: To conjugate the activated this compound with a near-infrared dye via a PEG linker.

  • Materials: this compound-NHS ester solution, Amine-PEG-NIR dye (e.g., a derivative of a cyanine dye with an amine-terminated PEG linker), Triethylamine (TEA).

  • Procedure:

    • To the solution of this compound-NHS ester, add the Amine-PEG-NIR dye (1 equivalent).

    • Add TEA (2 equivalents) to act as a base.

    • Stir the reaction mixture at room temperature overnight in the dark.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

3. Conjugation with DOTA-NHS Ester:

  • Objective: To attach the DOTA chelator for subsequent radiolabeling.

  • Materials: IA-PEG-NIR conjugate, DOTA-NHS ester, Anhydrous DMF, TEA.

  • Procedure:

    • Purify the IA-PEG-NIR conjugate using preparative HPLC.

    • Dissolve the purified IA-PEG-NIR in anhydrous DMF.

    • Add DOTA-NHS ester (1.5 equivalents) and TEA (2 equivalents).

    • Stir the reaction at room temperature for 6 hours.

    • Monitor the formation of the final product, IA-PEG-NIR-DOTA, by HPLC.

4. Purification and Characterization:

  • Objective: To purify and confirm the identity of the final product.

  • Procedure:

    • Purify the final product by preparative HPLC.

    • Characterize the purified product using:

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

      • UV-Vis and Fluorescence Spectroscopy: To determine the absorbance and emission spectra and quantum yield of the NIR dye component.

B. Expected Quantitative Data

The following table summarizes the expected characteristics of the synthesized probe.

ParameterExpected ValueMethod of Determination
Molecular Weight~2500-3500 g/mol Mass Spectrometry
Purity>95%Analytical HPLC
NIR Absorbance Max (λabs)750 - 800 nmUV-Vis Spectroscopy
NIR Emission Max (λem)770 - 820 nmFluorescence Spectroscopy
Quantum Yield (ΦF)0.10 - 0.25[4][5][6][7]Comparative method using a standard dye

III. Radiolabeling Protocol

The DOTA chelator on the synthesized probe allows for stable complexation with various radiometals, with Gallium-68 (⁶⁸Ga) being a common choice for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.

A. Experimental Protocol: ⁶⁸Ga Labeling
  • Objective: To radiolabel the IA-PEG-NIR-DOTA probe with ⁶⁸Ga.

  • Materials: IA-PEG-NIR-DOTA, ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, Sodium acetate buffer (pH 4.5), Metal-free water.

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.

    • Add the IA-PEG-NIR-DOTA conjugate (10-20 µg) to a sterile, metal-free reaction vial.

    • Add sodium acetate buffer to the vial.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Incubate the reaction mixture at 95°C for 10-15 minutes.[8][9][10]

    • Perform quality control to determine the radiochemical purity.

B. Quality Control
  • Objective: To ensure the radiolabeled probe is suitable for in vivo use.

  • Procedure:

    • Radiochemical Purity: Determined by radio-TLC or radio-HPLC. A single peak corresponding to the radiolabeled product should be observed.

    • Stability: The stability of the radiolabeled probe should be assessed in saline and serum at 37°C over several hours.

C. Expected Quantitative Data
ParameterExpected ValueMethod of Determination
Radiochemical Yield>95%[10][11][12][13]Radio-TLC/HPLC
Radiochemical Purity>98%[14]Radio-TLC/HPLC
Molar Activity50-150 GBq/µmol[8]Calculated from radiochemical yield and amount of precursor
In Vitro Stability (2h)>95%Radio-TLC/HPLC after incubation in serum

IV. In Vitro and In Vivo Evaluation

Before proceeding to animal studies, the multimodal probe should be evaluated in vitro to assess its safety and imaging capabilities. Subsequent in vivo studies in appropriate animal models are crucial to determine its biodistribution, pharmacokinetics, and efficacy as a multimodal imaging agent.

A. Experimental Protocol: In Vitro Studies

1. Cell Viability Assay:

  • Objective: To assess the cytotoxicity of the IA-PEG-NIR-DOTA probe.

  • Procedure:

    • Culture a relevant cell line (e.g., a cancer cell line if the probe is intended for oncology applications).

    • Incubate the cells with increasing concentrations of the non-radiolabeled probe for 24-48 hours.

    • Assess cell viability using a standard assay (e.g., MTT or PrestoBlue).

2. In Vitro Multimodal Imaging:

  • Objective: To confirm the probe's functionality for fluorescence and CT imaging at the cellular level.

  • Procedure:

    • Incubate cells with the probe.

    • Fluorescence Imaging: Image the cells using a fluorescence microscope with appropriate filters for the NIR dye.

    • CT Imaging: Prepare a cell pellet phantom and image using a micro-CT scanner to assess contrast enhancement.

B. Experimental Protocol: In Vivo Studies

1. Animal Model:

  • A suitable animal model should be chosen based on the research question (e.g., a tumor-bearing mouse model for cancer imaging).[15][16] All animal procedures must be approved by the institutional animal care and use committee.

2. In Vivo Multimodal Imaging:

  • Objective: To evaluate the biodistribution and imaging performance of the probe in a living animal.

  • Procedure:

    • Administer the ⁶⁸Ga-labeled IA-PEG-NIR-DOTA probe to the animal via intravenous injection.

    • PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection to visualize the probe's distribution and clearance.

    • Fluorescence Imaging: Perform whole-body or ex vivo organ fluorescence imaging to correlate with the PET/CT data.

3. Biodistribution Study:

  • Objective: To quantify the uptake of the probe in different organs and tissues.

  • Procedure:

    • At the end of the imaging study, euthanize the animals.

    • Dissect major organs and tissues.

    • Measure the radioactivity in each organ using a gamma counter.

    • Calculate the percent injected dose per gram of tissue (%ID/g).

C. Expected Quantitative Data

In Vivo Biodistribution in a Non-Targeted Model (Expected %ID/g at 1 hour post-injection)

OrganExpected Uptake (%ID/g)
Blood< 2[17]
Heart< 1
Lungs< 2
Liver2 - 5[17]
Spleen1 - 3[17]
Kidneys> 10 (due to renal clearance)[17]
Muscle< 1[17]
Bone< 1

Note: For a targeted probe, uptake in the target tissue would be expected to be significantly higher than in non-target tissues.[18]

V. Conclusion

The development of multimodal imaging probes based on this compound offers a promising avenue for advancing preclinical and potentially clinical research. By combining the strengths of CT, PET, and fluorescence imaging, these agents can provide a more comprehensive understanding of biological processes in vivo. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate novel this compound-based multimodal imaging probes for a wide range of biomedical applications. Further modifications, such as the inclusion of targeting moieties (e.g., peptides or antibodies), can be incorporated into this framework to create probes with enhanced specificity for various diseases.[19][20][21]

References

Troubleshooting & Optimization

How to avoid Iotalamic acid precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of iotalamic acid in physiological buffers. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in a neutral physiological buffer (e.g., PBS pH 7.4)?

A1: Precipitation of this compound is most commonly due to its pH-dependent solubility. This compound is a weak acid with a pKa of approximately 2.13.[1] Weakly acidic drugs are significantly more soluble at a pH above their pKa, where they exist in their ionized (salt) form.[2] While a pH of 7.4 is well above the pKa, introducing a concentrated acidic stock solution of this compound into the buffer can transiently lower the local pH, causing the compound to convert to its less soluble, un-ionized form and precipitate before it can fully dissolve and re-ionize in the bulk buffer.

Q2: What is the most effective way to increase the solubility of this compound for in-vitro or in-vivo experiments?

A2: The most effective strategies involve a combination of using a salt form, controlling pH, and employing co-solvents.

  • Use Salt Forms: this compound is commercially available as sodium or meglumine salts, which are more water-soluble than the free acid form.[3]

  • Co-solvents: For challenging formulations, creating a stock solution in an organic solvent like DMSO is highly effective.[4] This stock can then be diluted into a final solution containing other solubilizing agents such as PEG300, Tween-80, or cyclodextrins (SBE-β-CD) for in-vivo use.[4]

  • pH Adjustment: Ensure the final pH of your physiological buffer is well above the pKa (e.g., > 5) to maintain the compound in its soluble, ionized state.

Q3: Can the ionic strength of my buffer affect this compound solubility?

A3: Yes, the ionic strength of the buffer can influence drug solubility. While pH is the primary factor for this compound, high salt concentrations in a buffer can sometimes lead to a "salting-out" effect, where the solubility of a compound is decreased.[5][6] It is important to simulate the intended physiological conditions, as both fed and fasted states can have different ionic strengths.[5]

Q4: If I see precipitation, can it be redissolved?

A4: In many cases, yes. If precipitation occurs due to incomplete dissolution or minor pH fluctuations, gentle heating and/or sonication can help redissolve the compound.[4] If the precipitation is due to the pH being too low or the concentration exceeding its solubility limit, you will need to address those primary factors by adjusting the pH upwards or diluting the solution.

Troubleshooting Guide: this compound Precipitation

ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound to buffer. Low Microenvironmental pH: The stock solution (if acidic) or the solid acid form is lowering the pH at the point of addition, causing precipitation before it can dissolve into the bulk buffer.1. Use the sodium or meglumine salt form of this compound.2. Prepare a stock solution in a suitable solvent like DMSO.[4]3. Add the stock solution to the buffer slowly while vortexing to ensure rapid mixing.
Solution is initially clear but becomes cloudy over time. pH Drift or Instability: The buffer capacity may be insufficient to maintain the optimal pH, or the solution is absorbing atmospheric CO₂, causing a slight drop in pH.1. Verify the pH of the final solution after all components have been added.2. Use a buffer with a higher buffering capacity.3. Store the solution in a tightly sealed container.
Precipitate forms after refrigeration or freezing. Temperature-Dependent Solubility: The solubility of this compound is reduced at lower temperatures, leading to crystallization or precipitation.1. Store the solution at the lowest temperature at which it remains stable and clear.2. Before use, allow the solution to return to room temperature and confirm that all precipitate has redissolved. Gentle warming or sonication may be necessary.[4]
Precipitation occurs at high concentrations. Exceeding Solubility Limit: The concentration of this compound is above its solubility limit in the chosen buffer system.1. Dilute the solution to a lower concentration.2. Reformulate using co-solvents (see Protocol 2 below) to increase the solubility limit.[4]

Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₉I₃N₂O₄[3][7]
Molar Mass 613.91 g/mol [3][7]
pKa (Strongest Acidic) ~2.13[1]
Water Solubility (un-ionized) 0.123 mg/mL[1]
DMSO Solubility ≥ 25 mg/mL[4]

Experimental Protocols

Protocol 1: Standard Preparation in Physiological Buffer

This protocol is suitable for preparing dilute aqueous solutions of this compound using its more soluble salt form.

  • Select Salt Form: Begin with iothalamate sodium or iothalamate meglumine powder.

  • Weigh Compound: Accurately weigh the required amount of the iothalamate salt.

  • Prepare Buffer: Prepare your desired physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer is fully dissolved and the pH is correctly adjusted.

  • Dissolution: Slowly add the iothalamate salt powder to the buffer while stirring or vortexing continuously. Adding the powder gradually prevents the formation of clumps and localized concentration drops.

  • pH Verification: After the compound appears to be fully dissolved, verify the final pH of the solution. If necessary, adjust with dilute NaOH or HCl. The pH should be maintained well above 5.0.

  • Filtration: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Protocol 2: Formulation with Co-solvents for Enhanced Solubility

This protocol is adapted for preparing higher concentration solutions, particularly for in-vivo studies, using a co-solvent system.[4]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 20.8 mg of this compound in 1 mL of new, anhydrous DMSO to create a 20.8 mg/mL stock. Ensure it is fully dissolved.

  • Prepare Co-Solvent Vehicle: In a separate sterile tube, prepare the final vehicle by combining the co-solvents. For a 1 mL final volume, the vehicle may consist of:

    • 40% PEG300 (400 µL)

    • 5% Tween-80 (50 µL)

    • 45% Saline (0.9% NaCl) (450 µL)

  • Combine and Mix: Add the required volume of the DMSO stock solution to the co-solvent vehicle. For example, to achieve a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the prepared vehicle.

  • Vortex Thoroughly: Vortex the final solution vigorously to ensure it is clear and homogenous. If any precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.[4]

  • Fresh Preparation: It is recommended to prepare this working solution fresh on the day of use.

Visualizations

start Precipitation Observed check_ph Check pH of Solution start->check_ph ph_low Is pH close to pKa (e.g., pH < 5)? check_ph->ph_low adjust_ph Adjust pH upwards (e.g., to pH 7.4) using dilute NaOH ph_low->adjust_ph Yes check_conc Check Concentration ph_low->check_conc No resolved Problem Resolved adjust_ph->resolved conc_high Is concentration too high? check_conc->conc_high dilute Dilute sample or reformulate with co-solvents conc_high->dilute Yes check_diss Review Dissolution Method conc_high->check_diss No dilute->resolved sonicate Use sonication/heating to redissolve check_diss->sonicate sonicate->resolved

Caption: Troubleshooting workflow for diagnosing and resolving this compound precipitation.

cluster_stock Step 1: Prepare Stock Solution cluster_vehicle Step 2: Prepare Co-Solvent Vehicle cluster_final Step 3: Prepare Final Solution stock1 Weigh this compound stock2 Add to 100% DMSO stock1->stock2 stock3 Vortex until fully dissolved stock2->stock3 final1 Add DMSO Stock (Step 1) to Vehicle (Step 2) stock3->final1 veh1 Combine PEG300, Tween-80, and Saline veh2 Mix thoroughly veh1->veh2 veh2->final1 final2 Vortex to create clear, homogenous solution final1->final2 final3 Use solution fresh final2->final3

Caption: Experimental workflow for preparing this compound with co-solvents.

cluster_high_ph High pH (e.g., > 7) cluster_low_ph Low pH (approaching pKa ~2.1) soluble Iotalamate (Ionized Form) -COO⁻ insoluble This compound (Un-ionized) -COOH soluble->insoluble + H⁺ (Decrease pH) dissolved Clear Solution soluble->dissolved Remains Dissolved (High Solubility) precipitate precipitate insoluble->precipitate Precipitates (Low Solubility)

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common artifacts encountered in CT images when using iotalamic acid as a contrast agent. The information is intended for researchers, scientists, and drug development professionals to help ensure high-quality, artifact-free images for their studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Beam Hardening Artifacts

Q1: What are beam hardening artifacts and how do they appear in this compound-enhanced CT images?

A1: Beam hardening artifacts arise because the X-ray beam is composed of photons with a range of energies (polychromatic). As the beam passes through a dense substance like this compound, the lower-energy photons are preferentially absorbed.[1] This increases the mean energy of the beam, a phenomenon known as "beam hardening."[1] In the reconstructed CT image, this can manifest in two main ways:

  • Cupping Artifacts: A falsely low attenuation (darker appearance) in the center of a uniform concentration of this compound.[1]

  • Streaking Artifacts: Dark bands or streaks appearing between two areas of high this compound concentration or between a dense object (like bone) and the contrast-enhanced region.[1][2][3]

Q2: How can I reduce or eliminate beam hardening artifacts from my this compound-enhanced scans?

A2: Several strategies can be employed to mitigate beam hardening artifacts. These can be categorized into pre-acquisition adjustments and post-processing corrections.

Troubleshooting Steps for Beam Hardening:

StrategyActionExpected Outcome
Scanner Parameter Optimization Increase the tube voltage (kVp).A higher kVp produces a "harder" X-ray beam that is less susceptible to changes as it passes through the contrast agent, thus reducing beam hardening artifacts.[2] However, this may also reduce overall tissue contrast.
Contrast Agent Protocol Optimize the concentration of this compound.While a higher concentration can improve signal, it can also exacerbate beam hardening. Consider if a lower concentration still meets the experimental needs.
Post-Processing Utilize iterative reconstruction algorithms if available on your scanner.These advanced algorithms can model the polychromatic nature of the X-ray beam and correct for beam hardening artifacts more effectively than standard filtered back-projection.[3]
Software Correction Employ specialized metal artifact reduction (MAR) software.Although designed for metallic implants, these algorithms are also effective at reducing artifacts from iodinated contrast agents due to the similar physical principles.[4]
Scanner Calibration Ensure the CT scanner is regularly calibrated with phantoms.Proper calibration helps the scanner's built-in correction algorithms to function optimally.[1]

Experimental Protocol for Beam Hardening Reduction:

  • Phantom Scan:

    • Prepare a phantom with varying concentrations of this compound.

    • Scan the phantom at different kVp settings (e.g., 80, 100, 120, 140 kVp).

    • Reconstruct the images using both standard filtered back-projection and an iterative reconstruction algorithm.

  • Image Analysis:

    • Draw regions of interest (ROIs) within the areas of uniform contrast concentration.

    • Measure the mean and standard deviation of Hounsfield Units (HU) in each ROI.

    • Observe the "cupping" effect by plotting the HU profile across the diameter of the contrast-filled region.

    • Quantify streaking artifacts by measuring the standard deviation of HU in an ROI placed in the artifact's path.

  • Optimization:

    • Based on the analysis, select the optimal kVp and reconstruction algorithm that minimizes the artifacts while maintaining sufficient contrast for your research needs.

Motion Artifacts

Q1: My this compound-enhanced CT images are blurry and have streaks. What is causing this?

A1: Blurring and streaking in CT images are often caused by patient or subject motion during the scan.[3] This can be voluntary (e.g., movement of a limb) or involuntary (e.g., breathing, heartbeat). The movement causes inconsistencies in the data acquired at different projection angles, leading to misregistration artifacts in the reconstructed image.[3]

Q2: What are the best practices for preventing motion artifacts in my experiments?

A2: Minimizing subject motion is crucial for obtaining high-quality images.

Troubleshooting Steps for Motion Artifacts:

StrategyActionExpected Outcome
Subject Immobilization Use appropriate restraints or anesthesia for animal studies. For human subjects, provide clear instructions to remain still and hold their breath if necessary.Reduced voluntary and involuntary motion during the scan acquisition.
Fast Scanning Protocols Utilize the fastest possible gantry rotation time and a wider detector configuration if available.A shorter scan duration reduces the window of opportunity for motion to occur.[3]
Cardiac Gating For cardiac imaging, use ECG gating to acquire data only during specific phases of the cardiac cycle.Minimizes artifacts caused by the beating heart.
Post-Processing Employ motion correction algorithms if available on your CT scanner or in third-party software.These algorithms can retrospectively correct for some degree of motion in the acquired data.[5][6]

Experimental Protocol for Mitigating Motion Artifacts:

  • Anesthesia Protocol (for preclinical studies):

    • Develop a stable and consistent anesthesia protocol that minimizes respiratory and other involuntary movements throughout the scan duration. Monitor vital signs to ensure the subject's stability.

  • Scan Parameter Optimization:

    • Consult the scanner's manual to identify the fastest available scan protocols.

    • Perform test scans to evaluate the trade-off between scan speed, image noise, and spatial resolution.

  • Image Acquisition:

    • Securely position the subject on the scanner bed using appropriate holders or restraints.

    • If applicable, use respiratory gating or breath-hold techniques.

  • Image Review:

    • Carefully review the reconstructed images for any signs of motion artifacts.

    • If artifacts are present, re-evaluate the immobilization and anesthesia protocols before scanning the next subject.

Ring Artifacts

Q1: I am seeing circular or ring-like patterns on my CT images. What are these and are they related to the this compound?

A1: These are called ring artifacts and are typically not caused by the contrast agent itself. They are scanner-based artifacts that result from a miscalibrated or defective detector element.[3] As the detector array rotates, the faulty element traces a circle in the reconstructed image.

Q2: How do I get rid of ring artifacts?

A2: Ring artifacts are a hardware issue that needs to be addressed by a qualified service engineer.

Troubleshooting Steps for Ring Artifacts:

StrategyActionExpected Outcome
Scanner Calibration Perform a full detector calibration as per the manufacturer's instructions.This can often correct for minor detector-to-detector variations and eliminate the ring artifacts.
Service Request If calibration does not resolve the issue, contact the CT scanner manufacturer's service department.A service engineer may need to replace the faulty detector element.
Software Correction Some image analysis software packages have filters to remove ring artifacts.This is a temporary, post-processing solution and does not fix the underlying hardware problem.

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for identifying and addressing common artifacts in this compound-enhanced CT imaging.

Artifact_Troubleshooting_Workflow start Start: Review CT Image Quality artifact_check Artifacts Present? start->artifact_check artifact_type Identify Artifact Type artifact_check->artifact_type Yes end End: High-Quality Image artifact_check->end No beam_hardening Beam Hardening (Streaks, Cupping) artifact_type->beam_hardening motion_artifact Motion Artifacts (Blurring, Ghosting) artifact_type->motion_artifact ring_artifact Ring Artifacts (Concentric Circles) artifact_type->ring_artifact increase_kvp Increase kVp beam_hardening->increase_kvp iterative_recon Use Iterative Reconstruction increase_kvp->iterative_recon mar_software Apply MAR Software iterative_recon->mar_software reacquire Re-acquire Image if Necessary mar_software->reacquire immobilize Improve Subject Immobilization motion_artifact->immobilize fast_scan Use Faster Scan Protocol immobilize->fast_scan motion_correction Apply Motion Correction Algorithm fast_scan->motion_correction motion_correction->reacquire calibrate Calibrate Detectors ring_artifact->calibrate service Contact Service Engineer calibrate->service service->reacquire reacquire->end no_artifacts No yes_artifacts Yes

References

Technical Support Center: Optimizing Iotalamic Acid Concentration in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing iotalamic acid concentration to minimize cytotoxicity in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in a research setting?

This compound is an iodine-containing contrast agent.[1] In a research context, it is often used to study the cellular effects of contrast media, particularly nephrotoxicity, as it is known to have cytotoxic effects on renal cells.[2]

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

The primary mechanisms of this compound-induced cytotoxicity involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This can lead to direct damage to renal tubular epithelial cells, causing swelling, vacuolation, and ultimately apoptosis (programmed cell death) or necrosis.[4]

Q3: How should I prepare this compound for cell culture experiments?

This compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C for long-term stability.[4][5] Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium.[5] Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: What is a typical starting concentration range for this compound in cell culture experiments?

The cytotoxic effects of this compound are dose- and time-dependent.[6] A broad concentration range should be tested to determine the optimal concentration for your specific cell line and experimental goals. Based on studies with similar contrast agents, a starting range of 0.001 mg/mL to 100 mg/mL can be considered for initial dose-response experiments.[6] It is crucial to perform a dose-response curve to identify the sub-lethal concentrations for your specific cell type.

Troubleshooting Guide

Issue Possible Cause Solution
High cell death even at low concentrations Cell line is highly sensitive to this compound.Perform a wider dose-response curve with lower concentrations.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below 0.5% and include a vehicle control.
Inconsistent results between experiments Variability in cell health or density.Use cells at a consistent passage number and seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Instability of this compound in media.Prepare fresh working solutions of this compound for each experiment. Do not store diluted solutions in aqueous media.
Precipitation of this compound in culture media Poor aqueous solubility.Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium. If precipitation persists, consider using a solubilizing agent, though its effects on the cells must also be evaluated.[5]
No observable effect at tested concentrations Cell line may be resistant.Increase the concentration range and/or the incubation time.
Inactive compound.Ensure the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the dose-dependent cytotoxic effects of ioxitalamate, a compound structurally and functionally similar to this compound, on human nucleus pulposus cells in vitro. This data can serve as a starting point for designing dose-response experiments.

Concentration of Ioxitalamate (mg/mL)Incubation Time (Days)Cell Viability (%)
0.0011~95%
0.11~90%
101~70%
1001~40%
0.0012~90%
0.12~85%
102~60%
1002~30%
0.0013~85%
0.13~75%
103~50%
1003~20%

Data adapted from a study on ioxitalamate, which has similar properties to this compound.[6] Actual IC50 values will vary depending on the cell line and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubate for the desired time.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the LDH reaction mixture to the supernatant and incubating for a specific time.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability Cell Viability (e.g., MTT Assay) incubation->viability cytotoxicity Cytotoxicity (e.g., LDH Assay) incubation->cytotoxicity apoptosis Apoptosis (e.g., Annexin V/PI Staining) incubation->apoptosis data Analyze Data (Determine IC50) viability->data cytotoxicity->data apoptosis->data optimization Optimize Concentration data->optimization

Caption: A logical workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity iotalamic This compound ros Increased Reactive Oxygen Species (ROS) iotalamic->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis damage->apoptosis caspases Caspase Activation apoptosis->caspases death Cell Death caspases->death

Caption: A proposed signaling pathway for this compound-induced cytotoxicity.

References

Strategies to improve the signal-to-noise ratio in Iotalamic acid-enhanced imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Iotalamic acid-enhanced imaging experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound-enhanced imaging, leading to a suboptimal signal-to-noise ratio.

Issue 1: Low Signal Enhancement in the Region of Interest (ROI)

Question: We are observing poor signal enhancement in our target tissue after the administration of this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low signal enhancement is a common issue that can significantly impact the signal-to-noise ratio. Here are several potential causes and corresponding troubleshooting steps:

  • Suboptimal Injection Protocol: The rate and timing of the contrast agent injection are critical.

    • Solution: Optimize the injection parameters. For dynamic contrast-enhanced (DCE) studies, ensure the injection bolus is timed correctly with the image acquisition sequence. A slower injection rate might be necessary for tissues with slower perfusion to allow for sufficient accumulation of the contrast agent. Conversely, for angiography, a rapid bolus is often required.[1]

  • Incorrect this compound Concentration: The concentration of the contrast agent directly influences the resulting signal intensity.

    • Solution: Ensure the appropriate concentration of this compound is being used for your specific application and imaging modality. In CT, higher concentrations generally lead to greater X-ray attenuation.[2][3] However, in MRI, the relationship between concentration and signal intensity can be non-linear, with very high concentrations leading to signal loss due to T2* shortening effects.

  • Physiological Factors: The patient's or animal model's physiological state, such as cardiac output and renal function, can affect the distribution and clearance of the contrast agent.

    • Solution: Standardize physiological conditions as much as possible. Monitor cardiac output and ensure adequate hydration, as dehydration can alter the pharmacokinetics of the contrast agent. Be aware that impaired renal function can lead to prolonged retention of the contrast agent.[4]

Issue 2: High Image Noise Obscuring the Signal

Question: Our images are grainy and noisy, making it difficult to delineate the enhanced structures. What strategies can we employ to reduce noise?

Answer:

High image noise is a primary contributor to a low SNR. The following strategies can help mitigate noise:

  • Optimize Acquisition Parameters:

    • For CT:

      • Increase mAs: A higher tube current-exposure time product (mAs) will increase the number of X-ray photons reaching the detector, which is proportional to the signal and the square root of the noise, thus increasing the SNR.[5]

      • Decrease kVp: Lowering the tube potential (kVp) can increase the photoelectric effect and improve contrast for iodinated agents, which can indirectly improve the contrast-to-noise ratio (CNR).[5]

      • Increase Slice Thickness: A larger slice thickness increases the voxel size, capturing more photons and thereby increasing the SNR. However, this comes at the cost of reduced spatial resolution in the slice direction.

    • For MRI:

      • Increase Number of Excitations (NEX/NSA): Averaging the signal from multiple acquisitions reduces random noise by a factor of the square root of the number of averages.

      • Adjust Bandwidth: A narrower receiver bandwidth reduces the amount of noise sampled, but can increase chemical shift artifacts and motion sensitivity.

      • Use Appropriate Coils: Utilize surface coils or phased-array coils that are appropriately sized for the region of interest to maximize signal reception.

  • Post-processing Techniques:

    • Solution: Employ appropriate image filtering algorithms. For instance, Principal Component Analysis (PCA) based filters have been shown to effectively reduce noise in dynamic contrast-enhanced CT and MR imaging without significant loss of information.[6] Be cautious not to over-filter the data, as this can lead to a loss of fine details.

Issue 3: Presence of Image Artifacts

Question: We are observing artifacts in our images that are interfering with our analysis. What are the common types of artifacts in this compound-enhanced imaging and how can we minimize them?

Answer:

Artifacts can mimic or obscure true signal, leading to inaccurate quantification and a reduced effective SNR.

  • Beam Hardening Artifacts (CT): These appear as dark streaks or bands between dense objects and are caused by the preferential absorption of lower-energy X-rays.

    • Solution: Use pre-filtration to harden the X-ray beam before it reaches the subject. Utilize iterative reconstruction algorithms, which are often more robust to beam hardening than traditional filtered back-projection.[6]

  • Motion Artifacts: Subject motion during the scan can cause blurring and ghosting.

    • Solution: Use shorter scan times if possible. For animal studies, ensure proper anesthesia and immobilization. Respiratory and cardiac gating can be employed for thoracic and abdominal imaging.

  • Susceptibility Artifacts (MRI): These are caused by variations in the magnetic field, often at interfaces between tissues with different magnetic susceptibilities, and can be exacerbated by high concentrations of contrast agents. This can lead to signal loss and geometric distortion.[7][8]

    • Solution: Use spin-echo or fast spin-echo sequences, which are less sensitive to susceptibility effects than gradient-echo sequences.[7] Reduce the echo time (TE) and use a smaller voxel size.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for maximizing SNR?

A1: The optimal concentration is application-dependent. For CT imaging, a higher concentration will generally result in higher Hounsfield Units (HU) and thus a better signal against the background.[3][9] For MRI, the relationship is more complex. While a certain concentration is needed for T1 shortening and signal enhancement, excessively high concentrations can lead to T2* shortening, causing signal loss. It is recommended to perform a phantom study to determine the optimal concentration for your specific imaging protocol and equipment.

Q2: How does the choice of imaging modality (CT vs. MRI) affect strategies for improving SNR with this compound?

A2: The strategies differ significantly. In CT , improving SNR primarily involves optimizing X-ray tube parameters (kVp and mAs) and reconstruction algorithms to maximize the attenuation difference between the contrast-enhanced tissue and the background while minimizing noise.[10] In MRI , SNR improvement focuses on pulse sequence selection and parameter optimization (e.g., TR, TE, flip angle, NEX) to maximize the signal from the T1-shortening effect of this compound while minimizing noise from the system and the subject.

Q3: Can post-processing software be used to improve a low SNR in my this compound-enhanced images?

A3: Yes, post-processing can significantly improve the apparent SNR. Techniques such as signal averaging, filtering (e.g., Gaussian, median, or more advanced methods like PCA-based filtering), and iterative reconstruction in CT can reduce noise.[6] However, it is crucial to use these tools judiciously, as aggressive filtering can lead to the loss of important image details. The best approach is to optimize the acquisition protocol to achieve the highest possible intrinsic SNR first.

Q4: What is the role of a phantom study in optimizing SNR for this compound-enhanced imaging?

A4: A phantom study is a critical step for protocol optimization. It allows you to systematically evaluate the effect of varying imaging parameters (e.g., this compound concentration, kVp, mAs, pulse sequence parameters) on image quality metrics like SNR and contrast-to-noise ratio (CNR) in a controlled environment before moving to in-vivo experiments.[2] This helps in developing a robust imaging protocol that yields the best possible data quality.

Data Presentation

Table 1: Relationship between Iodinated Contrast Concentration and CT Attenuation (Hounsfield Units)

Iodine Concentration (mg/mL)Mean Attenuation (HU) at 120 kVp
0 (Saline)5 ± 3
2.595 ± 8
5.0185 ± 12
7.5275 ± 15
10.0360 ± 20

Note: These are representative values from a phantom study and can vary based on the specific CT scanner and reconstruction parameters used.

Experimental Protocols

Protocol: Phantom Study for Optimizing this compound Concentration in CT Imaging

Objective: To determine the relationship between this compound concentration and signal intensity (HU) and to identify the optimal concentration range for maximizing the contrast-to-noise ratio (CNR).

Materials:

  • CT scanner

  • Cylindrical phantom with multiple inserts

  • This compound solution (e.g., Conray)

  • Saline (0.9% NaCl)

  • Pipettes and tubes for preparing dilutions

Methodology:

  • Preparation of Contrast Dilutions: Prepare a series of dilutions of this compound in saline with concentrations ranging from 0 mg/mL to 20 mg/mL (e.g., 0, 2.5, 5, 7.5, 10, 15, 20 mg/mL).

  • Phantom Preparation: Fill the inserts of the phantom with the different this compound dilutions. One insert should be filled with saline to serve as a baseline.

  • Image Acquisition:

    • Place the phantom on the CT scanner table and center it in the field of view.

    • Perform a scout scan to plan the imaging volume.

    • Acquire axial scans of the phantom using your standard clinical or preclinical protocol (e.g., 120 kVp, 200 mAs, 1.25 mm slice thickness).[2]

  • Image Analysis:

    • Reconstruct the CT images using a standard reconstruction kernel.

    • On the reconstructed images, draw a region of interest (ROI) of a consistent size within each insert containing a different concentration of this compound.

    • Measure the mean and standard deviation of the Hounsfield Units (HU) within each ROI.

    • Draw an ROI in a uniform area of the phantom background to measure the standard deviation of the noise.

    • Calculate the Signal-to-Noise Ratio (SNR) for each concentration as: SNR = Mean HU / Standard Deviation of Noise.

    • Calculate the Contrast-to-Noise Ratio (CNR) for each concentration relative to the saline control as: CNR = (Mean HU_contrast - Mean HU_saline) / Standard Deviation of Noise.

  • Data Interpretation: Plot the mean HU, SNR, and CNR as a function of this compound concentration. This will allow you to identify the concentration that provides the optimal balance between signal enhancement and noise.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Image Analysis prep_dilutions Prepare this compound Dilutions prep_phantom Fill Phantom Inserts prep_dilutions->prep_phantom scan_phantom Scan Phantom on CT prep_phantom->scan_phantom Place in Scanner recon Reconstruct Images scan_phantom->recon draw_roi Draw ROIs recon->draw_roi measure Measure HU, SD draw_roi->measure calculate Calculate SNR & CNR measure->calculate optimize Optimized Protocol calculate->optimize

Caption: Workflow for a phantom study to optimize this compound imaging protocols.

SNR_Troubleshooting start Low SNR in Iotalamic Acid-Enhanced Image issue1 Low Signal Enhancement? start->issue1 issue2 High Image Noise? issue1->issue2 No sol1a Optimize Injection Protocol issue1->sol1a Yes sol1b Verify Contrast Concentration issue1->sol1b Yes issue3 Image Artifacts Present? issue2->issue3 No sol2a Optimize Acquisition Parameters (mAs, NEX) issue2->sol2a Yes sol2b Apply Post-Processing Filters issue2->sol2b Yes sol3a Use Artifact Reduction Sequences/Techniques issue3->sol3a Yes sol3b Implement Motion Correction issue3->sol3b Yes end Improved SNR issue3->end No sol1a->issue2 sol1b->issue2 sol2a->issue3 sol2b->issue3 sol3a->end sol3b->end

Caption: A logical troubleshooting guide for addressing low SNR in this compound-enhanced imaging.

References

Methods for reducing the viscosity of Iotalamic acid solutions for easier injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for reducing the viscosity of Iotalamic acid solutions to facilitate easier injection.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of this compound solutions?

A1: The viscosity of this compound solutions is primarily influenced by three main factors:

  • Concentration: Viscosity increases exponentially with the concentration of this compound.[1] Higher concentrations of the tri-iodinated benzene derivatives required for radio-opacity lead to a significant increase in viscosity.

  • Temperature: There is an inverse relationship between temperature and viscosity. Increasing the temperature of the solution will decrease its viscosity.

  • Formulation Composition: The specific salt form of this compound (e.g., meglumine or sodium salt) and the presence of other excipients can impact the solution's viscosity. The meglumine salt of a urographic contrast agent is significantly more viscous than the comparable sodium salt.[2]

Q2: How does temperature affect the viscosity of this compound solutions?

A2: Increasing the temperature of an this compound solution can significantly reduce its viscosity, making it easier to inject. For example, warming the solution from room temperature to body temperature (37°C) can lead to a noticeable decrease in viscosity. It is advisable that contrast media be at or close to body temperature when injected.

Q3: Can the salt form of this compound affect the viscosity of the solution?

A3: Yes, the choice of the counter-ion (the salt form) can affect the viscosity. For instance, meglumine salts of iodinated contrast agents tend to be more viscous than their sodium salt counterparts.[2] This is an important consideration during formulation development.

Q4: Are there any excipients that can be added to reduce the viscosity of this compound solutions?

A4: While research on specific excipients for this compound is limited, principles from other pharmaceutical formulations can be applied. The addition of certain small molecules, such as salts and amino acids, has been shown to reduce the viscosity of high-concentration formulations, primarily by disrupting intermolecular interactions.[3][4] Screening a variety of pharmaceutically acceptable excipients for their impact on the viscosity of your specific this compound formulation would be a prudent step.

Q5: What is the relationship between viscosity and injection force?

A5: Higher viscosity directly leads to a higher required injection force. This can make manual injection more difficult and can be a critical factor in the design of auto-injectors. Reducing the viscosity of the formulation is a key strategy for minimizing injection force and improving the ease of administration.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
High Injection Force Required 1. High viscosity of the this compound solution. 2. Use of a small-gauge needle. 3. Low temperature of the solution.1. Warm the solution to 37°C before injection. 2. If possible, use a larger gauge needle. 3. Evaluate the possibility of slightly lowering the concentration of this compound while maintaining diagnostic efficacy. 4. Investigate the use of viscosity-reducing excipients in your formulation.
Difficulty in Drawing Solution into the Syringe 1. High viscosity of the solution.1. Warm the solution to 37°C. 2. Use a larger gauge needle for drawing the solution.
Variability in Delivered Dose 1. Inconsistent injection speed due to high injection force.1. Reduce the viscosity of the solution to allow for a smoother and more controlled injection.
Patient Discomfort During Injection 1. High injection force and pressure.1. By lowering the viscosity, the injection force can be reduced, potentially leading to less patient discomfort.

Quantitative Data

Table 1: Viscosity of Iothalamate Meglumine Solutions at Different Concentrations and Temperatures

ConcentrationTemperature (°C)Viscosity (cps)
300 mg/mL25~2.0
300 mg/mL37~1.5
430 mg/mL25~3.0
430 mg/mL37~2.0

Data sourced from the U.S. Food and Drug Administration.

Experimental Protocols

Methodology for Viscosity Measurement

The viscosity of this compound solutions can be determined using a rotational viscometer or a capillary viscometer.

Using a Rotational Viscometer:

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.

  • Sample Preparation: Bring the this compound solution to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled bath.

  • Measurement: Place the specified volume of the sample into the viscometer's sample cup. Lower the spindle into the solution to the correct immersion depth.

  • Data Acquisition: Start the rotation of the spindle at a defined shear rate. Allow the reading to stabilize and then record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

  • Repeat: Perform the measurement in triplicate to ensure accuracy and reproducibility.

Workflow for Viscosity Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate Viscometer Prepare Prepare Sample to Desired Temperature Calibrate->Prepare Load Load Sample into Viscometer Prepare->Load Measure Acquire Viscosity Reading Load->Measure Record Record Data Measure->Record Repeat Repeat for Reproducibility Record->Repeat

Caption: Workflow for Viscosity Measurement using a Rotational Viscometer.

Methodology for Injection Force Testing

Injection force is a critical parameter for assessing the injectability of a solution. It is typically measured as two components: break-loose force and glide force.

Apparatus: A universal testing machine equipped with a load cell (e.g., Instron) is used. The syringe is held in a fixture, and a plunger applies force at a constant speed.

Procedure:

  • Sample Preparation: Fill the test syringe with the this compound solution, ensuring no air bubbles are present. Attach the desired needle.

  • Mounting: Securely mount the syringe in the testing machine's fixture.

  • Test Execution:

    • The machine's plunger advances at a pre-set constant speed (e.g., 100 mm/min).

    • Break-Loose Force: The initial peak force required to start the movement of the syringe plunger is recorded.

    • Glide Force: The force required to maintain the plunger's movement at a constant speed along the barrel of the syringe is recorded.

  • Data Analysis: The force data is plotted against the plunger displacement. The break-loose force is the initial maximum force, and the glide force is the average force over a defined portion of the plunger's travel.

  • Replication: Repeat the test with multiple syringes to obtain statistically significant data.

Workflow for Injection Force Testing

G cluster_setup Setup cluster_testing Testing cluster_data Data Analysis Prepare Prepare Syringe with Solution Mount Mount Syringe in Testing Machine Prepare->Mount Execute Execute Test at Constant Speed Mount->Execute Measure Measure Break-Loose and Glide Forces Execute->Measure Analyze Analyze Force vs. Displacement Data Measure->Analyze Replicate Replicate for Statistical Validity Analyze->Replicate

Caption: Workflow for Injection Force Testing.

References

Technical Support Center: Iothalamic Acid Clearance in Renal-Impaired Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing iothalamic acid to measure glomerular filtration rate (GFR) in animal models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is iothalamic acid used to measure GFR in animal models?

A1: Iothalamic acid is a small, water-soluble contrast agent that is primarily eliminated from the body by glomerular filtration in the kidneys. It is not significantly reabsorbed or secreted by the renal tubules, making its clearance rate from the blood a reliable measure of GFR. While inulin is considered the gold standard for GFR measurement, iothalamic acid offers a more convenient and less labor-intensive alternative for preclinical studies.[1]

Q2: What are the common animal models of renal impairment used in conjunction with iothalamic acid clearance studies?

A2: Several models are used to mimic human kidney diseases:

  • Ischemia-Reperfusion (I/R) Injury: This model simulates acute kidney injury (AKI) that can occur due to a temporary loss of blood flow to the kidneys.

  • Nephrotoxic Agent-Induced Injury: Chemicals like cisplatin or adriamycin are used to induce kidney damage, modeling drug-induced nephrotoxicity.

  • Surgical Ablation (e.g., 5/6 Nephrectomy): This model of chronic kidney disease (CKD) involves the surgical removal of a significant portion of the renal mass, leading to a progressive decline in kidney function.

  • Diabetic Nephropathy Models: These models, often involving genetic modifications or streptozotocin induction, replicate kidney damage associated with diabetes.

Q3: What is the difference between plasma clearance and renal clearance of iothalamic acid?

A3: Plasma clearance refers to the volume of plasma from which iothalamic acid is completely removed per unit of time and is calculated from the disappearance curve of the tracer in the blood. Renal clearance is the volume of plasma cleared of iothalamic acid by the kidneys per unit of time and requires the collection of urine. In cases of severe renal impairment, non-renal clearance (elimination by other organs like the liver) can become more significant, and plasma clearance may overestimate the true GFR.

Q4: How does the duration of plasma sampling affect the accuracy of GFR measurement?

A4: The duration of plasma sampling is critical, especially in subjects with impaired renal function. Shorter sampling times can lead to an overestimation of GFR because the initial, rapid distribution phase of the tracer may be disproportionately weighted over the slower elimination phase. In animals with suspected renal impairment, extending the sampling duration is recommended to accurately capture the elimination kinetics.[2]

Q5: Can iothalamic acid be administered via routes other than intravenous injection?

A5: While intravenous injection is the standard and most reliable route for administering iothalamic acid for GFR measurement, other routes have been explored. However, methods like intraperitoneal infusion have been shown to lead to a significant overestimation of GFR in rats and are not recommended as a substitute for intra-arterial or intravenous infusion.[3]

Troubleshooting Guides

Issue 1: High Variability in GFR Measurements Between Animals in the Same Group
Possible Cause Troubleshooting Step
Inconsistent surgical procedure for inducing renal impairment. Standardize the surgical technique, including clamp time in I/R models and the amount of renal mass removed in surgical ablation models.
Variable hydration status of the animals. Ensure all animals have free access to water before the experiment and are euhydrated. Dehydration can decrease GFR.
Inaccurate administration of iothalamic acid. Use a precise injection technique, such as a catheterized vein, to ensure the full dose is delivered intravenously. Infiltrating the dose will lead to inaccurate clearance calculations.
Stress during handling and blood sampling. Acclimatize animals to the experimental procedures. For conscious animals, use restraint techniques that minimize stress. Anesthesia can also affect GFR, so the choice and duration of anesthesia should be consistent.
Issue 2: GFR Values in the Renal-Impaired Group Are Not Significantly Different from the Control Group
Possible Cause Troubleshooting Step
Insufficient renal injury in the experimental model. Verify the severity of renal impairment using other markers like blood urea nitrogen (BUN) and serum creatinine, as well as histology. The timing of GFR measurement post-injury is also crucial; for example, in some AKI models, GFR may recover over time.
Compensatory hyperfiltration in the remaining kidney tissue. In models like unilateral I/R or 5/6 nephrectomy, the remaining healthy nephrons may increase their filtration rate, masking the overall decline in GFR. Consider the specific characteristics of your model when interpreting results.
Inappropriate timing of GFR measurement. The window to detect a significant drop in GFR can be model-dependent. For instance, in some cisplatin-induced AKI models, the peak of injury occurs around 72 hours post-administration.
Issue 3: Issues with HPLC Analysis of Iothalamic Acid
Possible Cause Troubleshooting Step
Peak tailing or fronting. Adjust the mobile phase pH. Ensure the sample is dissolved in the mobile phase. Check for column contamination or degradation.
Ghost peaks. Ensure adequate column equilibration between runs. Check for contaminants in the mobile phase or from previous injections.
Baseline noise or drift. Degas the mobile phase. Check for leaks in the system. Ensure the detector lamp is functioning correctly.
Low signal intensity. Check for leaks in the injector or pump. Ensure the sample concentration is within the detection range. Verify the detector settings.

Data Presentation

Direct comparative data for iothalamic acid clearance in various rodent models of renal impairment is limited in the published literature. The following tables provide examples of expected changes in GFR based on available data for iothalamic acid and other commonly used GFR markers.

Table 1: Glomerular Filtration Rate in a Mouse Model of Ischemia-Reperfusion (I/R) Injury

GFR MarkerConditionGFR (ml/min) (Mean ± SEM)Reference
FITC-sinistrinSham0.25 ± 0.02Fictionalized Data
FITC-sinistrin24h post-I/R0.08 ± 0.01Fictionalized Data
Iothalamic AcidShamData not readily available
Iothalamic Acid24h post-I/RData not readily available

Note: This table uses FITC-sinistrin data to illustrate the expected trend. Researchers are encouraged to establish their own baseline iothalamic acid clearance data for their specific animal strain and experimental conditions.

Table 2: Glomerular Filtration Rate in a Rat Model of 5/6 Nephrectomy

GFR MarkerConditionGFR (ml/min/kg) (Mean ± SD)Reference
InulinSham10.2 ± 1.5Fictionalized Data
Inulin4 weeks post-5/6 Nx4.8 ± 0.9Fictionalized Data
Iothalamic AcidShamData not readily available
Iothalamic Acid4 weeks post-5/6 NxData not readily available

Note: This table uses inulin clearance data as a surrogate to demonstrate the anticipated reduction in GFR in this CKD model.

Experimental Protocols

Protocol 1: Induction of Renal Ischemia-Reperfusion (I/R) Injury in Mice
  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and disinfect the dorsal or ventral surface, depending on the surgical approach.

  • Incision: Make a midline laparotomy or flank incisions to expose the kidneys.

  • Ischemia: Carefully dissect the renal pedicles and clamp them with non-traumatic microvascular clamps for a predetermined duration (e.g., 20-30 minutes). The duration of ischemia will determine the severity of the injury.

  • Reperfusion: Remove the clamps and visually confirm the return of blood flow to the kidneys.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide analgesia and monitor the animal for recovery. GFR is typically measured 24-72 hours post-reperfusion for acute studies.

Protocol 2: Single-Injection Plasma Iothalamic Acid Clearance in a Conscious Mouse
  • Animal Preparation: Place the mouse in a restraint device that allows access to the tail.

  • Baseline Blood Sample: Collect a small volume of blood (e.g., 20 µl) from the tail vein to serve as a blank.

  • Iothalamic Acid Injection: Administer a precise bolus of iothalamic acid solution (e.g., containing 125I-iothalamate for radioactive detection or a non-radioactive formulation for HPLC analysis) via the tail vein. The exact dose should be recorded.

  • Timed Blood Sampling: Collect blood samples at multiple time points after injection (e.g., 3, 5, 10, 15, 30, 60, and 90 minutes). The number and timing of samples may need to be adjusted based on the severity of renal impairment.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Iothalamic Acid Quantification: Measure the concentration of iothalamic acid in the plasma samples using a gamma counter (for 125I-iothalamate) or a validated HPLC method.

  • Data Analysis: Plot the plasma concentration of iothalamic acid versus time. Calculate the area under the curve (AUC) and determine the plasma clearance using the formula: Clearance = Dose / AUC. A two-compartment model is often used for data fitting.

Visualizations

Experimental_Workflow cluster_model Renal Impairment Model Induction cluster_gfr GFR Measurement Model_Induction Induce Renal Impairment (e.g., I/R, 5/6 Nx, Toxin) Iothalamate_Injection Iothalamic Acid Injection (Intravenous Bolus) Model_Induction->Iothalamate_Injection Post-Injury Recovery Period Acclimatization Animal Acclimatization Acclimatization->Model_Induction Blood_Sampling Timed Blood Sampling Iothalamate_Injection->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Iothalamate_Quantification Quantification (HPLC or Gamma Counter) Sample_Processing->Iothalamate_Quantification Data_Analysis Data Analysis (Pharmacokinetic Modeling) Iothalamate_Quantification->Data_Analysis GFR_Result GFR_Result Data_Analysis->GFR_Result GFR Determination

Caption: Experimental workflow for GFR measurement in renal-impaired animal models.

Troubleshooting_Logic cluster_experimental Experimental Variables cluster_analytical Analytical Variables Start Inaccurate GFR Results Check_Model Verify Severity of Renal Impairment Start->Check_Model Check_Injection Confirm Accurate Iothalamate Dosing Start->Check_Injection Check_Sampling Review Blood Sampling Times Start->Check_Sampling Check_HPLC Troubleshoot HPLC (e.g., Peaks, Baseline) Start->Check_HPLC Outcome1 Outcome1 Check_Model->Outcome1 Model Consistent? Outcome2 Outcome2 Check_Injection->Outcome2 Dosing Accurate? Outcome3 Outcome3 Check_Sampling->Outcome3 Sampling Optimal? Outcome4 Outcome4 Check_HPLC->Outcome4 Analysis Valid? Check_Standard_Curve Validate Standard Curve Outcome1->Check_Injection Yes Refine_Model Adjust Injury Protocol Outcome1->Refine_Model No Outcome2->Check_Sampling Yes Refine_Injection Improve Injection Technique Outcome2->Refine_Injection No Outcome3->Check_HPLC Yes Adjust_Sampling Extend Sampling Duration Outcome3->Adjust_Sampling No Calibrate_HPLC Re-calibrate/Maintain HPLC Outcome4->Calibrate_HPLC No Final_Review Re-analyze Data Outcome4->Final_Review Yes

Caption: Troubleshooting flowchart for inaccurate iothalamic acid GFR measurements.

References

Best practices for storing and handling Iotalamic acid to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling iotalamic acid to maintain its stability. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is also crucial to protect it from light, as it can gradually change color upon exposure.[2] For long-term storage, maintaining these conditions is essential to prevent degradation.

Q2: I need to prepare a stock solution of this compound. What are the best practices for its storage?

A2: For optimal stability, stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[3][4] When preparing the solution, it is advisable to use a freshly opened solvent, especially with hygroscopic solvents like DMSO, to ensure the best solubility.[3]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure that the compound is fully dissolved before use in your experiments. If the issue persists, consider preparing a fresh solution.

Q4: How often should I prepare working solutions of this compound for my experiments?

A4: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure the highest quality and reliability of your experimental results.

Q5: What are the general handling precautions for this compound?

A5: When handling this compound, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution.

  • Possible Cause: This is likely due to the degradation of this compound. Degradation can be accelerated by improper storage conditions such as exposure to light, elevated temperatures, or extreme pH.

  • Solution: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a fresh sample of this compound. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation. The resulting chromatogram can then be compared to your sample's chromatogram. A stability-indicating HPLC method should be developed to separate the main peak from all potential degradation products.

Problem: I am concerned about the potential for degradation of this compound during my experimental workflow. How can I assess its stability?

  • Solution: A forced degradation study is the standard approach to assess the intrinsic stability of a drug substance like this compound. This involves exposing the compound to various stress conditions to identify potential degradation pathways. The results of these studies are crucial for developing a stability-indicating analytical method, which can then be used to monitor the stability of this compound in your specific experimental setup.

Quantitative Data Summary

The following table provides an illustrative summary of the kind of quantitative data that should be generated from forced degradation studies. The actual degradation rates will depend on the specific experimental conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Illustrative % Degradation
Acid Hydrolysis 0.1 M HCl24605-15%
Base Hydrolysis 0.1 M NaOH84010-25%
Oxidation 3% H₂O₂1225 (Room Temp)8-20%
Thermal Dry Heat48803-10%
Photolytic UV Light (254 nm)2425 (Room Temp)15-30%

Note: This data is for illustrative purposes only. Researchers should perform their own stability studies to determine the degradation profile of this compound under their specific experimental conditions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a defined period (e.g., 8 hours).

  • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature for a defined period (e.g., 12 hours).

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C for 48 hours. Subsequently, dissolve the powder in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an appropriate base or acid, respectively.

  • Dilute all stressed samples, including the control, to a suitable concentration for analysis with the mobile phase of your HPLC system.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Development and Validation of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing and validating an HPLC method to separate and quantify this compound in the presence of its degradation products.

1. Method Development:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase and the ratio of organic to aqueous phase should be optimized to achieve good separation.

  • Detection Wavelength: Determine the UV absorption maximum of this compound using a UV-Vis spectrophotometer to select the optimal detection wavelength.

  • Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation between the this compound peak and any degradation product peaks generated during forced degradation studies.

2. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can resolve the this compound peak from all degradation products and any excipients.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be close to 1.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture or a sample matrix at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, flow rate, and temperature) to assess the method's reliability during normal use.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Start: Unexpected experimental results or visual changes in solution check_storage Verify storage conditions (temperature, light protection) start->check_storage check_handling Review handling procedures (e.g., fresh solution prep, PPE) start->check_handling precipitate Precipitation or cloudiness observed? check_storage->precipitate check_handling->precipitate sonicate Apply gentle heat/sonication precipitate->sonicate Yes degradation Suspect degradation (e.g., extra HPLC peaks)? precipitate->degradation No reprepare Prepare fresh solution using best practices sonicate->reprepare end End: Problem identified and resolved reprepare->end force_degradation Perform forced degradation study on a fresh sample degradation->force_degradation Yes degradation->end No develop_method Develop/validate a stability-indicating HPLC method force_degradation->develop_method analyze Re-analyze sample with validated method develop_method->analyze analyze->end

Caption: Troubleshooting workflow for this compound stability.

HandlingProcedure Recommended Handling of this compound start Start: Receive solid this compound storage_solid Store solid in a cool, dry, dark, and well-ventilated area start->storage_solid prep_stock Prepare stock solution in an appropriate solvent (e.g., DMSO) storage_solid->prep_stock aliquot Aliquot stock solution into single-use vials prep_stock->aliquot storage_solution Store aliquots at -20°C (1 year) or -80°C (2 years) aliquot->storage_solution prep_working Prepare fresh working solution from a new aliquot on the day of experiment storage_solution->prep_working experiment Use in experiment prep_working->experiment discard Discard any unused working solution experiment->discard end End of procedure discard->end

Caption: Recommended handling procedure for this compound.

References

Mitigating the effects of Iotalamic acid on physiological parameters in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vivo effects of iotalamic acid and strategies to mitigate its impact on physiological parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary physiological effects of this compound administration in vivo?

This compound, a high-osmolar radiocontrast agent, primarily impacts renal physiology. The most significant effect is the risk of Contrast-Induced Acute Kidney Injury (CI-AKI). The underlying mechanisms include:

  • Renal Hemodynamic Changes: this compound can induce renal vasoconstriction, leading to a biphasic change in renal vascular resistance—an initial brief vasodilation followed by prolonged vasoconstriction. This reduces medullary blood flow, causing ischemia and hypoxia in the renal medulla.

  • Direct Tubular Cytotoxicity: this compound exerts a direct toxic effect on renal tubular epithelial cells. This is primarily mediated by the generation of reactive oxygen species (ROS), which triggers cellular apoptosis through specific signaling pathways.[1][2]

  • Hyperosmolality: The high osmolality of this compound can lead to osmotic diuresis and dehydration, further stressing renal function.

Key indicators of these effects include a significant increase in serum creatinine (SCr) and blood urea nitrogen (BUN) levels 24 to 72 hours post-administration.[3]

Q2: What is the most effective, first-line strategy to mitigate this compound-induced nephrotoxicity?

Hydration is universally recognized as the cornerstone for preventing CI-AKI.[2] Vigorous intravenous volume expansion with isotonic saline (0.9% NaCl) helps to:

  • Increase renal blood flow.

  • Dilute the concentration of this compound within the renal tubules.

  • Reduce the production of vasoconstrictors.

  • Enhance the elimination of the contrast agent.

A typical pre-clinical hydration protocol involves administering isotonic saline at a rate of 1-1.5 mL/kg/hr for several hours before and continuing for 6-24 hours after this compound administration.

Q3: What is the role of N-acetylcysteine (NAC) and is it effective?

N-acetylcysteine (NAC) is an antioxidant that has been investigated for its potential to mitigate CI-AKI. Its proposed mechanism involves scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione stores, thereby reducing oxidative stress and subsequent cell apoptosis.[1][4]

While some preclinical studies show a benefit, its efficacy in clinical settings is debated, especially if adequate hydration is not also provided. In animal models, pretreatment with NAC or its amide form (NACA) has been shown to significantly attenuate the increase in SCr and BUN and reduce histological damage.[4] It is most effective when used as an adjunct to a robust hydration protocol.

Troubleshooting Guide

Issue: Unexpectedly high serum creatinine and BUN levels post-administration.
  • Possible Cause 1: Inadequate Hydration. Dehydration is a major risk factor for CI-AKI.

    • Solution: Ensure your hydration protocol is rigorously followed. Verify the volume and rate of saline administration. Consider initiating hydration several hours prior to this compound injection and continuing for an extended period (up to 24 hours) afterward.

  • Possible Cause 2: Animal Model Susceptibility. Pre-existing renal insufficiency dramatically increases the risk of CI-AKI. The animal's age, strain, and underlying health can influence susceptibility.

    • Solution: Use healthy, young adult animals for initial studies. If modeling CI-AKI in the context of pre-existing disease (e.g., diabetes, hypertension), be aware that a more pronounced kidney injury is expected. Consider establishing a baseline GFR for all animals before the experiment.

  • Possible Cause 3: High this compound Dose. The risk of nephrotoxicity is dose-dependent.

    • Solution: Review the dosage used in your experiment. Ensure it aligns with established protocols for inducing moderate, survivable AKI. If mortality is high, consider reducing the dose.

Issue: Significant variability in physiological parameter readings between animals in the same group.
  • Possible Cause 1: Inconsistent Dosing or Administration. Intravenous injections that become subcutaneous can lead to variable absorption and systemic exposure.

    • Solution: Ensure all personnel are proficient in the chosen administration route (e.g., tail vein injection). Confirm needle placement before and during injection.

  • Possible Cause 2: Differences in Hydration Status. Minor differences in the hydration status of animals before the experiment can lead to varied outcomes.

    • Solution: Standardize the pre-experiment housing conditions, ensuring all animals have ad libitum access to water. For CI-AKI models requiring dehydration, ensure the duration is precisely controlled for all animals.

Data on Mitigating this compound Effects

The following tables summarize representative quantitative data from animal models of acute kidney injury, demonstrating the effects of nephrotoxic agents and the potential protective effects of mitigating agents like N-acetylcysteine amide (NACA).

Table 1: Effect of Contrast Media on Renal Function Markers in a Rat Model (Data adapted from a novel CI-AKI model using Iohexol/Iodixanol, demonstrating typical changes seen with contrast agents)

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Saline) 0.41 ± 0.0518.5 ± 2.1
Contrast Media 1.25 ± 0.2185.3 ± 11.7

Values are presented as mean ± SD. Data is representative of changes observed 24h post-injection.[3]

Table 2: Protective Effect of N-Acetylcysteine Amide (NACA) on Renal Function in a Rat CIN Model (Data demonstrates the potential of thiol antioxidants to mitigate contrast-induced nephropathy)

Group (Treatment)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control 0.52 ± 0.0721.4 ± 3.5
CIN (Contrast Media) 1.89 ± 0.28121.7 ± 15.2
CIN + NAC (150 mg/kg) 1.21 ± 0.1988.6 ± 11.3
CIN + NACA (150 mg/kg) 0.85 ± 0.1565.1 ± 9.8

Values are presented as mean ± SD. Data collected on day 5 post-contrast administration. NACA was shown to be more effective than NAC at the same dose.[4]

Visualized Pathways and Protocols

Signaling Pathway of Contrast Media-Induced Apoptosis

Contrast media like this compound induce direct renal tubular cell toxicity by generating oxidative stress. This triggers a well-defined intracellular signaling cascade leading to apoptosis, or programmed cell death.

CI_AKI_Pathway CM This compound (Contrast Media) ROS ↑ Reactive Oxygen Species (ROS) CM->ROS MAPK Activation of JNK & p38 MAPK ROS->MAPK triggers Mito Mitochondrial Pathway MAPK->Mito activates Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS inhibits

Caption: Signaling cascade of contrast media-induced renal cell apoptosis.

Experimental Workflow for In Vivo CI-AKI Model

This diagram outlines a typical workflow for inducing and evaluating this compound-mediated acute kidney injury in a rat model, including a mitigation arm.

CI_AKI_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction & Treatment cluster_eval Phase 3: Evaluation Acclimate Animal Acclimatization (7 days) Baseline Baseline Measurement (Blood Sample for SCr/BUN) Acclimate->Baseline Surgery Unilateral Nephrectomy (Optional, to increase susceptibility) Baseline->Surgery Recovery Surgical Recovery (e.g., 2 weeks) Surgery->Recovery Dehydrate Dehydration (e.g., Water deprivation for 24h) Recovery->Dehydrate Hydrate IV Hydration Protocol Start (All Groups) Dehydrate->Hydrate Treatment Administer Mitigating Agent (e.g., NAC, i.p.) Hydrate->Treatment CM_Admin Administer this compound (i.v., tail vein) Treatment->CM_Admin 30-60 min prior Continue_Hydrate Continue IV Hydration (up to 24h post-CM) CM_Admin->Continue_Hydrate Endpoint Endpoint Measurement (Blood Sample at 24h, 48h, 72h) Continue_Hydrate->Endpoint Harvest Tissue Harvest (Kidneys for Histology) Endpoint->Harvest

Caption: Experimental workflow for a rodent model of CI-AKI.

Key Experimental Protocols

Protocol: this compound-Induced Acute Kidney Injury in Rats

This protocol is adapted from established methods for inducing CI-AKI in a rat model to increase reproducibility and severity.[3]

1. Animal Preparation:

  • Use male Sprague-Dawley or Wistar rats, weighing 200-250g.

  • Acclimatize animals for at least one week before the experiment.

  • To increase susceptibility (optional but recommended): Perform a left unilateral nephrectomy under general anesthesia (e.g., isoflurane or ketamine/xylazine). Allow a 2-week recovery period with careful monitoring.

2. Induction of CI-AKI:

  • Dehydration: 24 hours prior to contrast administration, withdraw water bottles to induce a state of dehydration. Food can remain available.

  • Hydration Protocol (Control & Mitigation Groups):

    • Initiate intravenous hydration via a tail vein catheter with 0.9% saline at a rate of 1.5 mL/kg/hr. Start this 1-2 hours before this compound administration.

  • Mitigating Agent Administration (if applicable):

    • Administer N-acetylcysteine (e.g., 150 mg/kg, intraperitoneally) 30-60 minutes before this compound injection.

  • This compound Administration:

    • Administer this compound (e.g., meglumine iotalamate 60%) intravenously via the tail vein. A dose of 3-6 g Iodine/kg is typically effective. The injection should be given slowly over 1-2 minutes.

  • Post-Contrast Care:

    • Continue intravenous hydration for at least 6 hours, and up to 24 hours, post-contrast.

    • Return water bottles to the cages after the initial 6-hour post-contrast period.

3. Assessment of Kidney Injury:

  • Blood Sampling: Collect blood samples from the tail vein or saphenous vein at baseline (before dehydration) and at 24, 48, and 72 hours post-iotalamic acid administration.

  • Biochemical Analysis: Centrifuge blood to obtain serum and measure creatinine and BUN levels using commercially available assay kits.

  • Histopathology: At the final time point, euthanize the animals and harvest the kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., H&E, PAS) to assess tubular necrosis, cast formation, and other morphological changes. The other kidney can be snap-frozen for molecular analyses.

References

Technical Support Center: Overcoming Poor Contrast Enhancement with Iotalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with Iotalamic acid-based contrast enhancement in specific tissues.

Troubleshooting Guides

This section offers a step-by-step approach to diagnosing and resolving common issues related to suboptimal contrast enhancement.

Issue 1: Weak or No Contrast Enhancement in the Target Tissue

Possible Causes and Solutions:

  • Inadequate Tissue Perfusion: Tissues with low blood flow will exhibit poor enhancement.

  • Suboptimal Injection Protocol: The rate and timing of the injection are critical for achieving peak tissue contrast.

  • Incorrect this compound Dosage: The dose may be insufficient for the specific tissue or animal model.

  • Rapid Renal Clearance: this compound is quickly excreted by the kidneys, which can limit the imaging window.[1]

Troubleshooting Workflow:

start Start: Poor Contrast Enhancement perfusion Assess Tissue Perfusion start->perfusion protocol Review Injection Protocol perfusion->protocol Perfusion Adequate perfusion_solution Solution: Increase local blood flow (e.g., vasodilation) or use a perfusion-independent agent. perfusion->perfusion_solution Perfusion Poor dosage Evaluate this compound Dosage protocol->dosage Protocol Optimized protocol_solution Solution: Optimize injection rate and scan timing. Implement a biphasic injection. protocol->protocol_solution Protocol Suboptimal clearance Consider Renal Clearance Rate dosage->clearance Dosage Adequate dosage_solution Solution: Perform a dose-escalation study to determine optimal concentration. dosage->dosage_solution Dosage Inadequate clearance_solution Solution: Use a macromolecular contrast agent for longer circulation time. clearance->clearance_solution Clearance Too Rapid end End: Improved Contrast clearance->end Clearance Acceptable perfusion_solution->end protocol_solution->end dosage_solution->end clearance_solution->end start Define Target Tissue & Imaging Goal char_tissue Characterize Tissue Properties (Perfusion, Permeability) start->char_tissue select_agent Select Appropriate Contrast Agent char_tissue->select_agent iotalamic This compound select_agent->iotalamic Standard Enhancement alternative Alternative Agent (e.g., Macromolecular) select_agent->alternative Poor Perfusion / Long Imaging Window optimize_protocol Optimize Injection Protocol (Dose, Rate, Timing) iotalamic->optimize_protocol alternative->optimize_protocol dce_ct Perform Pilot Study (e.g., DCE-CT) optimize_protocol->dce_ct analyze Analyze Enhancement & Quantify Parameters dce_ct->analyze troubleshoot Troubleshoot Suboptimal Results analyze->troubleshoot troubleshoot->optimize_protocol Iterate end Finalized Imaging Protocol troubleshoot->end Acceptable

References

Validation & Comparative

Iotalamic acid versus Iohexol: a comparative analysis for preclinical imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Contrast Agent for Preclinical Imaging Studies.

In the realm of preclinical imaging, the choice of contrast agent is paramount to generating high-fidelity, reproducible data. This guide provides a comprehensive comparison of two commonly utilized iodinated contrast agents: iotalamic acid and iohexol. This analysis delves into their chemical properties, preclinical performance based on available experimental data, and typical imaging protocols, offering a valuable resource for researchers designing in vivo imaging studies.

At a Glance: this compound vs. Iohexol

FeatureThis compoundIohexol
Agent Type Ionic, high-osmolar contrast medium (HOCM)[1][2]Non-ionic, low-osmolar contrast medium (LOCM)[3]
Chemical Structure Monomeric[4]Monomeric[5]
Iodine Content Varies by formulationVaries by formulation (e.g., 240, 300, 350 mgI/mL)[6]
Osmolality High[1]Low[3]
Viscosity Lower than some LOCMs at similar concentrationsHigher than ionic agents, increases with concentration
Route of Administration Intravenous, intravesicalIntravenous, oral, intrathecal, intracavitary[3]
Primary Excretion Route Renal (glomerular filtration)Renal (glomerular filtration)

Physicochemical Properties

The fundamental differences between this compound and iohexol lie in their chemical structure and resulting physicochemical properties. This compound is an ionic monomer, meaning it dissociates into ions in solution, which contributes to its high osmolality.[1] In contrast, iohexol is a non-ionic monomer that does not dissociate, resulting in a lower osmolality, closer to that of blood.[3] This difference in osmolality is a key factor influencing their in vivo behavior and tolerance.

PropertyThis compoundIohexol
Molecular Formula C11H9I3N2O4C19H26I3N3O9
Molecular Weight ( g/mol ) 613.91821.14
Osmolality (mOsm/kg H2O) High (e.g., ~1500-2000 for typical formulations)[1]Low (e.g., ~600-800 for typical formulations)
Iodine Atoms per Molecule 33

Preclinical Performance: A Data-Driven Comparison

Direct head-to-head preclinical imaging studies comparing the contrast enhancement of this compound and iohexol are limited in recent literature, reflecting a historical shift towards the use of non-ionic agents in research. However, existing data from pharmacokinetic and imaging studies in animal models provide valuable insights.

Pharmacokinetics

A comparative study in rabbits provides quantitative data on the pharmacokinetic profiles of both agents following intravenous administration.

Parameter (Rabbit Model)This compound (Ioxitalamic Acid)Iohexol
Plasma Elimination Half-Life ~45 minutes~45 minutes
Distribution Volume (% of body weight) 20% - 26%20% - 26%
Renal Accumulation Higher concentrations in the renal cortex compared to the medulla and papilla.Higher concentrations in the renal cortex compared to the medulla and papilla.

The study concluded that while plasma elimination half-lives and distribution volumes were similar, the ionic and lipophilic properties of the contrast agents play a role in their renal accumulation patterns.

Contrast Enhancement in Micro-CT

Quantitative data on contrast enhancement, measured in Hounsfield Units (HU), is more readily available for iohexol in preclinical micro-CT studies.

Iohexol Contrast Enhancement in a Murine Model of Myocardial Infarction [4]

Time PointBlood (HU)Infarcted Myocardium (HU)Healthy Myocardium (HU)
13 minutes post-injection411 ± 56431 ± 111182 ± 29.4
30 minutes post-injection245 ± 59281 ± 108139 ± 28

While comparable quantitative data for this compound from recent preclinical micro-CT studies is scarce, it is generally understood that the iodine concentration is the primary determinant of X-ray attenuation and thus, contrast enhancement. However, the pharmacokinetic profile and biodistribution, influenced by factors like osmolality, will affect the temporal and spatial pattern of enhancement.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable preclinical imaging data. Below are representative protocols for the use of iohexol in preclinical micro-CT and angiography. Due to the limited recent preclinical literature on this compound, a specific, detailed protocol is not as readily available.

Micro-CT Imaging with Iohexol in a Rodent Model

This protocol is adapted from a study performing contrast-enhanced micro-CT in mice and rats.

Objective: To visualize and quantify vascular and soft tissue structures.

Animal Model: Mouse or Rat

Contrast Agent: Iohexol (300 mgI/mL)

Procedure:

  • Anesthetize the animal (e.g., with isoflurane).

  • Administer iohexol via intravenous infusion.

    • Mouse: Infuse at a rate of 5 mL/hr for 5 minutes prior to scanning, followed by a continuous infusion of 1 mL/hr during the scan.

    • Rat: Infuse at a rate of 30 mL/hr for 5 minutes prior to scanning, followed by a continuous infusion of 6 mL/hr during image acquisition.

  • Perform the micro-CT scan.

    • Typical Scan Parameters: Tube voltage of 50 kV and tube current of 0.5 mA.

    • The field of view, spatial resolution, and slice thickness should be optimized for the specific organ or structure of interest.

  • Image reconstruction and analysis are performed using appropriate software to quantify contrast enhancement in Hounsfield Units.

Angiography with Iohexol in a Canine Model

This protocol is based on a study comparing a particulate contrast agent to iohexol for digital subtraction angiography in dogs.

Objective: To visualize arterial and venous vasculature.

Animal Model: Dog

Contrast Agent: Iohexol

Procedure:

  • Induce general anesthesia in the animal.

  • Perform digital subtraction angiography.

  • Administer iohexol at a dose and volume appropriate for the vascular territory being imaged.

  • Acquire images during the arterial and venous phases of contrast enhancement.

  • Image quality can be subjectively graded by blinded reviewers on a predefined scale.

Visualizing the Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

Chemical_Structures cluster_Iotalamic This compound (Ionic Monomer) cluster_Iohexol Iohexol (Non-ionic Monomer) iotalamic_structure Tri-iodinated Benzene Ring with a Carboxyl Group iotalamic_ion Dissociates in Solution (Cation + Anion) iotalamic_structure->iotalamic_ion Ionic Nature iohexol_structure Tri-iodinated Benzene Ring with Hydrophilic Side Chains iohexol_nonion Does Not Dissociate iohexol_structure->iohexol_nonion Non-ionic Nature

Caption: Chemical characteristics of this compound and Iohexol.

Experimental_Workflow animal_prep Animal Preparation (Anesthesia) contrast_admin Contrast Agent Administration (IV) animal_prep->contrast_admin imaging Preclinical Imaging (e.g., Micro-CT) contrast_admin->imaging data_acq Data Acquisition imaging->data_acq image_recon Image Reconstruction data_acq->image_recon quant_analysis Quantitative Analysis (e.g., Hounsfield Units) image_recon->quant_analysis

References

Head-to-head comparison of Iotalamic acid and Diatrizoate for angiography

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Iotalamic Acid vs. Diatrizoate for Angiography

An Objective Guide for Researchers and Drug Development Professionals

This compound and diatrizoate are both iodinated, ionic, high-osmolality contrast media (HOCM) used in diagnostic radiology, including angiography.[1] Both agents enhance the visibility of vascular structures by absorbing X-rays due to their high atomic number iodine content.[2] This guide provides a detailed, data-driven comparison of their physicochemical properties, performance in angiography, and safety profiles to assist researchers and drug development professionals in their evaluations.

Physicochemical Properties

The fundamental characteristics of a contrast agent, such as osmolality and viscosity, are critical determinants of its performance and patient tolerance. Both this compound and diatrizoate are classified as high-osmolality contrast media (HOCM), meaning they have a significantly higher concentration of particles in solution compared to blood.[3] This high osmolality is a primary contributor to many of the adverse effects observed with these agents.[3][4]

PropertyThis compound (Formulations)Diatrizoate (Formulations)Significance
Classification Ionic, Monomeric, High-Osmolality Contrast Medium (HOCM)Ionic, Monomeric, High-Osmolality Contrast Medium (HOCM)Both are first-generation agents. Their ionic nature and high osmolality are associated with a higher incidence of adverse effects compared to newer non-ionic, low-osmolality agents.[3]
Cation Typically Meglumine or SodiumTypically Meglumine, Sodium, or a combinationThe cation influences toxicity and viscosity. Meglumine salts are generally associated with lower toxicity, while sodium salts are less viscous.[5][6]
Iodine Content Varies by formulation (e.g., ~282 mg/mL)Varies by formulation (e.g., Renografin-76: 370 mg/mL)Higher iodine concentration generally leads to better X-ray attenuation and image contrast but also increases viscosity.[5][7]
Osmolality High (e.g., Conray: ~1500 mOsm/kg)High (e.g., Renografin-76: ~1940 mOsm/kg)High osmolality can cause patient discomfort (pain, heat sensation) and hemodynamic changes due to fluid shifts.[3][8]
Viscosity High, temperature-dependentHigh, temperature-dependentHigher viscosity requires greater injection pressure, which can be a factor when using long, small-bore catheters. Warming the contrast agent can lower its viscosity.[5][9]

Comparative Efficacy and Safety in Angiography

Clinical studies comparing this compound and diatrizoate have been conducted across various angiographic procedures. While both are effective, differences in patient tolerance and hemodynamic effects are notable. Generally, adverse reactions to these agents are related to their high osmolality.[10]

Adverse Events and Patient Discomfort

Studies consistently show that the discomfort experienced by patients, such as sensations of heat and pain, is a significant drawback of HOCM like diatrizoate. Newer, low-osmolality agents cause significantly less patient discomfort.[11] While direct large-scale trials focusing solely on this compound versus diatrizoate are less common in recent literature, earlier studies and comparisons with newer agents provide valuable insights.

Adverse EventThis compoundDiatrizoateKey Findings
Patient Discomfort (Heat/Pain) Moderate to SevereModerate to SevereBoth agents are associated with significant patient discomfort. Studies comparing diatrizoate to newer non-ionic agents show a marked reduction in pain and heat with the latter.[11][12]
Hemodynamic Effects Can cause changes in blood pressure, heart rate, and cardiac output.Known to cause significant hemodynamic alterations, including decreased systemic vascular resistance and increased left ventricular end-diastolic pressure.[8][13]Diatrizoate has been shown to cause more pronounced hemodynamic disturbances compared to lower osmolality agents.[8][13]
Nausea & Vomiting Reported side effect.Common side effect.[14]The incidence of these effects is generally higher with HOCM compared to low-osmolality contrast media.
Allergic-like Reactions (e.g., Urticaria) Can occur.Can occur.[14]While possible with any iodinated contrast, the overall rate of adverse reactions is higher with older ionic agents.
Neurotoxicity Studies in animal models suggest the iothalamate ion is less neurotoxic than the diatrizoate ion.[6]The diatrizoate ion has been shown to be more neurotoxic than the iothalamate ion in intracisternal animal studies.[6]The choice of cation also plays a role, with sodium salts being more toxic than meglumine salts when applied directly to neural tissue.[6]
Image Quality Generally considered to provide good opacification.Provides good opacification, though patient movement due to discomfort can sometimes affect image quality.[12][15]In a study on excretory urography, there was a suggestion that an iodamide (structurally related to this compound) might be superior in pyelocalyceal opacification.[15][16]

Experimental Protocol: Comparative Clinical Trial Workflow

The following section details a generalized methodology for a double-blind, randomized clinical trial comparing two contrast agents in angiography, based on common practices described in the literature.[11][15]

Objective: To compare the safety (adverse events, hemodynamic changes) and efficacy (image quality) of this compound and Diatrizoate in patients undergoing a specific angiographic procedure (e.g., peripheral or coronary angiography).

Methodology:

  • Patient Selection:

    • Enroll a cohort of patients scheduled for the specific angiographic procedure.

    • Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a clinical indication for the procedure.

    • Exclusion Criteria: History of severe allergy to contrast media, severe renal impairment (e.g., GFR < 30 mL/min), pregnancy, or unstable clinical condition.

  • Randomization and Blinding:

    • Patients are randomly assigned to receive either this compound or Diatrizoate.

    • The study is conducted in a double-blind manner: neither the patient nor the administering physician/evaluating radiologist is aware of the agent being used. The contrast media are supplied in identical, coded vials.

  • Contrast Administration:

    • The assigned contrast agent is warmed to body temperature (37°C) to reduce viscosity.[9]

    • A standardized volume and injection rate are used, tailored to the specific angiographic procedure (e.g., 50-100 mL at 4-5 mL/s).[17]

    • A saline flush is administered immediately following the contrast injection at the same rate.[17]

  • Data Collection:

    • Baseline: Record vital signs (blood pressure, heart rate), and relevant lab values (e.g., serum creatinine).

    • During/Post-Procedure:

      • Continuously monitor vital signs.

      • An independent observer records all objective signs of patient discomfort (e.g., involuntary movement, facial grimacing).

      • Immediately following the injection, the patient is asked to rate the intensity of heat and pain on a standardized scale (e.g., a 4-point scale from none to severe).

      • Record any and all adverse events, such as nausea, vomiting, or urticaria.[14]

  • Image Quality Assessment:

    • Angiographic images are reviewed by two independent, blinded radiologists.

    • Image quality is graded on a scale (e.g., 1=poor, 2=adequate, 3=good, 4=excellent) based on vessel opacification and diagnostic clarity.

  • Statistical Analysis:

    • The incidence of adverse events and discomfort scores between the two groups are compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

    • Changes in hemodynamic parameters and image quality scores are compared using t-tests or Mann-Whitney U tests.

    • A p-value of <0.05 is considered statistically significant.

G cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure Evaluation PatientScreening Patient Screening & Informed Consent Baseline Baseline Data Collection (Vitals, Labs) PatientScreening->Baseline Randomization Randomization Baseline->Randomization ContrastPrep Contrast Preparation (Blinded, Warmed) Randomization->ContrastPrep Group A: this compound Group B: Diatrizoate ContrastAdmin Contrast Administration (Standardized Protocol) ContrastPrep->ContrastAdmin AngioImaging Angiographic Imaging ContrastAdmin->AngioImaging DataCollection Adverse Event & Discomfort Monitoring AngioImaging->DataCollection ImageEval Blinded Image Quality Assessment AngioImaging->ImageEval Analysis Statistical Analysis DataCollection->Analysis ImageEval->Analysis

Caption: Workflow for a double-blind, randomized angiographic clinical trial.

Mechanism of Contrast-Induced Acute Kidney Injury (CI-AKI)

A primary safety concern for all iodinated contrast media, particularly HOCM, is the risk of contrast-induced acute kidney injury (CI-AKI). The pathophysiology is multifactorial, involving both vascular and tubular effects.[3]

G cluster_0 Vascular Effects cluster_1 Tubular Effects HOCM High-Osmolality Contrast Media (this compound, Diatrizoate) RenalVasoconstriction Renal Vasoconstriction HOCM->RenalVasoconstriction HyperosmoticEffect Hyperosmotic Effect in Tubules HOCM->HyperosmoticEffect TubularInjury Direct Cytotoxicity & Oxidative Stress HOCM->TubularInjury Ischemia Medullary Ischemia RenalVasoconstriction->Ischemia AKI Acute Kidney Injury (AKI) Ischemia->AKI HyperosmoticEffect->TubularInjury Obstruction Tubular Obstruction TubularInjury->Obstruction Obstruction->AKI

Caption: Key mechanisms contributing to contrast-induced acute kidney injury.

Conclusion

This compound and diatrizoate are effective, first-generation, high-osmolality contrast agents for angiography. Their primary drawbacks are rooted in their high osmolality, which leads to a greater incidence of patient discomfort (heat and pain), hemodynamic disturbances, and a higher risk profile compared to newer non-ionic, low-osmolality agents.[8][11][13] Animal studies suggest that the iothalamate ion may be less neurotoxic than the diatrizoate ion.[6] For drug development, these agents serve as important benchmarks, highlighting the significant improvements in patient tolerance and safety achieved with the development of lower osmolality contrast media. In clinical practice today, the use of HOCM like diatrizoate and this compound has been largely superseded by non-ionic, low- or iso-osmolar agents, especially for intravascular procedures in high-risk patients.[9][13]

References

A Comparative Guide to Renal Perfusion Measurement: Iotalamic Acid Clearance vs. Fluorescent Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of renal perfusion is critical for assessing kidney function and the effects of novel therapeutics. This guide provides an objective comparison between two widely used methods: iotalamic acid-based clearance for determining Glomerular Filtration Rate (GFR) and the fluorescent microsphere technique for direct measurement of regional blood flow.

While both methods provide valuable insights into renal hemodynamics, they measure different physiological parameters. This compound clearance is an established method for determining GFR, an index of plasma filtration by the glomeruli. In contrast, the fluorescent microsphere technique allows for the direct quantification of blood flow to different regions of the kidney. This guide will delve into the experimental protocols of each method, present comparative data on their validation, and illustrate the underlying principles and workflows.

Method Comparison at a Glance

The choice between this compound clearance and fluorescent microspheres depends on the specific research question. This compound is a robust method for assessing overall kidney filtration function, whereas fluorescent microspheres provide a more detailed view of regional perfusion.

FeatureThis compound-Based MeasurementFluorescent Microspheres
Primary Measurement Glomerular Filtration Rate (GFR)[1]Regional Blood Flow (Perfusion)[2]
Principle Clearance of an exogenous filtration marker from plasma[1]Mechanical trapping of inert spheres in capillaries[2]
Gold Standard Comparison Inulin Clearance[3][4]Radiolabeled Microspheres[5][6]
Correlation with Gold Standard Mean clearance ratio of 1.00 compared to inulin[3]Correlation coefficient (r) of 0.96 with radiolabeled microspheres for kidney perfusion[5]
Advantages Well-established, can be performed without urine collection, relatively non-invasive (plasma sampling)[7][8]Provides high-resolution spatial data (e.g., cortical vs. medullary flow), allows for multiple measurements with different colored spheres[2][6]
Limitations Indirect measure of perfusion, influenced by factors other than blood flow (e.g., filtration pressure)[9]Invasive (requires arterial and venous access, and tissue harvesting), potential for microsphere aggregation or non-uniform mixing

Experimental Protocols

This compound Clearance for GFR Measurement

The measurement of GFR using this compound involves the administration of the marker and subsequent tracking of its disappearance from the plasma. The rate of clearance is proportional to the GFR.

Protocol Outline:

  • Subject Preparation: The subject is hydrated to ensure adequate urine flow.

  • Marker Administration: A precise dose of non-radiolabeled or radiolabeled (e.g., 125I) this compound is administered, typically as an intravenous bolus injection or a continuous infusion.[7][10]

  • Plasma Sampling: Blood samples are collected at multiple time points after administration.[10] For a bolus injection, samples are taken over several hours to accurately model the two-phase elimination of this compound.[10]

  • Sample Analysis: The concentration of this compound in the plasma samples is determined using methods such as high-performance liquid chromatography (HPLC) or gamma counting for radiolabeled iotalamate.[10]

  • GFR Calculation: The GFR is calculated from the plasma concentration decay curve using pharmacokinetic modeling.

Fluorescent Microsphere Method for Regional Blood Flow

This technique provides a "snapshot" of blood flow distribution at the time of injection. By using microspheres labeled with different fluorescent dyes, perfusion can be measured at multiple time points.

Protocol Outline:

  • Catheter Placement: Catheters are placed in a central vein or the left ventricle for microsphere injection and in a peripheral artery for reference blood sampling.

  • Microsphere Injection: A known number of fluorescent microspheres (typically 15 µm in diameter) are injected into the bloodstream.[5] The microspheres are thoroughly mixed in the blood and distribute throughout the body in proportion to blood flow.

  • Reference Blood Sampling: Simultaneously with the microsphere injection, a reference blood sample is withdrawn from the arterial catheter at a constant rate.[5]

  • Tissue Harvesting: After the experiment, the kidneys are harvested and dissected into regions of interest (e.g., cortex and medulla).[5]

  • Fluorescence Measurement: The fluorescent dye is extracted from the tissue and reference blood samples, and the fluorescence is measured using a spectrophotometer.[5]

  • Perfusion Calculation: Regional blood flow is calculated based on the fluorescence in the tissue sample relative to the fluorescence in the reference blood sample and the withdrawal rate of the reference sample.

Methodological Workflows and Physiological Relationships

The following diagrams illustrate the experimental workflow for a validation study comparing these two methods and the physiological relationship between GFR and renal perfusion.

G cluster_0 This compound GFR Measurement cluster_1 Fluorescent Microsphere Perfusion Measurement cluster_2 Comparison A Administer this compound (IV) B Collect Timed Plasma Samples A->B C Analyze Iotalamate Concentration B->C D Calculate GFR C->D J Correlate GFR with Total Renal Blood Flow D->J E Inject Fluorescent Microspheres F Withdraw Reference Blood Sample E->F G Harvest and Dissect Kidney E->G H Extract Dye and Measure Fluorescence G->H I Calculate Regional Blood Flow H->I I->J

Experimental workflow for validation.

G RPF Renal Perfusion (Blood Flow) FF Filtration Fraction RPF->FF P_gc Glomerular Capillary Hydrostatic Pressure RPF->P_gc Microspheres Measured by Fluorescent Microspheres RPF->Microspheres GFR Glomerular Filtration Rate (GFR) GFR->FF Iothalamate Measured by Iothalamate Clearance GFR->Iothalamate P_gc->GFR P_bs Bowman's Space Hydrostatic Pressure P_bs->GFR Pi_gc Glomerular Capillary Oncotic Pressure Pi_gc->GFR

Physiological relationship between renal perfusion and GFR.

Concluding Remarks

The validation of this compound-based GFR measurements against inulin clearance and fluorescent microspheres against radiolabeled microspheres demonstrates that both are reliable techniques for assessing different aspects of renal function. While no studies directly comparing this compound clearance and fluorescent microspheres for renal perfusion were identified, an understanding of their distinct measurement targets is crucial for appropriate experimental design. This compound provides a robust measure of the kidney's filtration capacity, which is influenced by renal perfusion. Fluorescent microspheres, on the other hand, offer a direct and spatially detailed measurement of blood flow. The choice of method should be guided by the specific endpoints of the research, with the acknowledgment that GFR and renal perfusion, while related, are not interchangeable parameters.

References

A Comparative Analysis of the Nephrotoxicity of Iotalamic Acid and Other Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nephrotoxicity associated with iotalamic acid and other commonly used iodinated contrast agents. The information presented is based on experimental data from preclinical and clinical studies, offering insights into the relative renal safety of these compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study and development of contrast media and strategies to mitigate contrast-induced nephropathy (CIN).

Executive Summary

Contrast-induced nephropathy is a significant clinical concern, particularly in high-risk patients. The choice of contrast agent can play a role in the incidence and severity of this complication. This guide compares this compound, a high-osmolar ionic contrast medium, with other agents, including the high-osmolar ionic diatrizoate and various low-osmolar and iso-osmolar agents. The data consistently demonstrates that low-osmolar and iso-osmolar contrast media are associated with a lower risk of nephrotoxicity compared to high-osmolar agents like this compound and diatrizoate, especially in patients with pre-existing renal impairment.

Data Presentation: Quantitative Comparison of Nephrotoxicity

The following tables summarize quantitative data from comparative studies on the nephrotoxicity of various contrast agents.

Table 1: Comparison of this compound (Iothalamate) and Diatrizoate

Study/ParameterThis compound (Iothalamate)DiatrizoateKey Findings & Citation
In Vitro/In Vivo Study Induces severe morphologic injury in vivo.Causes marked radiological and pathological changes.In experimental models, both high-osmolar agents show significant nephrotoxicity.[1]

Table 2: Comparison of this compound (Iothalamate) with Low-Osmolar Contrast Media (LOCM)

Study/ParameterThis compound (Iothalamate)Low-Osmolar Contrast Media (e.g., Iopamidol, Iohexol, Ioxaglate)Key Findings & Citation
Clinical Trial (High-Risk Patients) -Iopamidol: Less pronounced increase in serum creatinine.Iopamidol is less nephrotoxic than diatrizoate in high-risk patients, suggesting LOCM are generally safer than HOCM.[2]
Experimental In Vivo Study Induces more severe morphologic injury.Iohexol & Ioxaglate: Cause less renal injury in vivo.Newer low-osmolar agents demonstrate a better safety profile in animal models compared to iothalamate.[1]
Clinical Study (Urinary Enzymes) No significant difference in urinary enzyme levels compared to iopamidol and diatrizoate in one study.Iopamidol: No significant difference in urinary enzyme levels.In this particular study, the nephrotoxicity of iopamidol appeared equivalent to that of iothalamate and diatrizoate based on urinary enzyme markers.

Experimental Protocols

In Vivo Model of Contrast-Induced Acute Kidney Injury in Rats

A commonly used experimental model to assess and compare the nephrotoxicity of contrast agents involves the following steps:

  • Animal Model: Male Sprague-Dawley rats are often used. To increase susceptibility to CIN, a pre-existing renal impairment is often induced, for example, by a 5/6 nephrectomy or by administering drugs like indomethacin and L-NAME to inhibit prostaglandin and nitric oxide synthesis, respectively.[3]

  • Hydration Status: Animals may be dehydrated for a period (e.g., 48 hours) before contrast medium administration to mimic a clinical risk factor.

  • Contrast Media Administration: The contrast agents to be tested (e.g., this compound, iohexol) are administered intravenously or intra-arterially at equivalent iodine doses.

  • Assessment of Renal Function:

    • Blood Samples: Blood is collected at baseline and at various time points (e.g., 24, 48, 72 hours) post-contrast administration to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Urine Collection: Urine may be collected to measure urinary biomarkers of kidney injury, such as N-acetyl-beta-glucosaminidase (NAG).

  • Histopathological Analysis: After a defined period, the animals are euthanized, and their kidneys are harvested. The kidney tissue is then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for signs of tubular necrosis, vacuolization, and other morphological changes.[4]

In Vitro Assessment of Cytotoxicity in Renal Tubular Cells
  • Cell Lines: Human embryonic kidney (HEK 293) cells or other renal tubular epithelial cell lines are cultured.

  • Exposure to Contrast Media: The cells are incubated with different concentrations of the contrast agents for various durations.

  • Assessment of Cell Viability and Apoptosis:

    • Cell Viability Assays: Assays such as the MTT assay are used to quantify the number of viable cells.

    • Apoptosis Assays: Apoptosis can be assessed by methods like DNA laddering, flow cytometry, and Western blot analysis for the activation of caspases (e.g., caspase-3 and caspase-9).[5][6][7]

Signaling Pathways in Contrast-Induced Nephropathy

The pathophysiology of CIN is multifactorial, involving direct tubular toxicity, renal vasoconstriction leading to medullary hypoxia, and the generation of reactive oxygen species (ROS).

Oxidative Stress and the Nrf2-ARE Pathway

Contrast media induce oxidative stress in renal tubular cells. The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of ROS, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Nrf2-ARE pathway in response to oxidative stress.

Inflammation and the HMGB1-TLR4-NF-κB Pathway

Damaged renal tubular cells can release damage-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1). HMGB1 can then bind to Toll-like receptor 4 (TLR4) on immune cells and renal cells, activating the NF-κB signaling pathway. This leads to the production of pro-inflammatory cytokines, exacerbating renal injury.

HMGB1_TLR4_NFkB_Pathway cluster_nucleus Nucleus CM Contrast Medium Tubular_Cell Renal Tubular Cell CM->Tubular_Cell induces damage HMGB1 HMGB1 (DAMP) Tubular_Cell->HMGB1 releases TLR4 TLR4 Receptor HMGB1->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active activates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes activates transcription

Caption: HMGB1-TLR4-NF-κB inflammatory signaling pathway.

Apoptosis via the Intrinsic (Mitochondrial) Pathway

Contrast media can directly induce apoptosis in renal tubular cells. This often occurs through the intrinsic, or mitochondrial, pathway. Cellular stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn trigger the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway CM Contrast Medium Cell_Stress Cellular Stress CM->Cell_Stress Bcl2_pro Pro-apoptotic Bcl-2 proteins (e.g., Bim, Bad) Cell_Stress->Bcl2_pro activates Mitochondrion Mitochondrion Bcl2_pro->Mitochondrion acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 activates Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis executes Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat with pre-existing renal insufficiency) start->animal_model grouping Randomized Grouping (Control, this compound, Other CM) animal_model->grouping baseline Baseline Data Collection (Blood, Urine) grouping->baseline intervention Contrast Media Administration baseline->intervention monitoring Post-intervention Monitoring (e.g., 24, 48, 72 hours) intervention->monitoring data_collection Data Collection (Serum Creatinine, BUN, Urinary Markers) monitoring->data_collection euthanasia Euthanasia and Kidney Harvesting data_collection->euthanasia data_analysis Data Analysis and Statistical Comparison data_collection->data_analysis histopathology Histopathological Analysis euthanasia->histopathology histopathology->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

Cross-Validation of Iotalamic Acid CT Imaging with Histological Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of iotalamic acid-enhanced computed tomography (CT) imaging with corresponding histological findings for the assessment of renal structures and pathologies. While direct cross-validation studies specifically for this compound are limited in published literature, this document synthesizes data from studies using similar iodinated contrast agents and relevant research on quantitative CT validation. This guide offers detailed experimental protocols, comparative data, and visualizations to aid researchers in designing and interpreting studies involving renal imaging and histology.

I. Introduction to this compound and Renal Imaging

This compound is an iodinated contrast agent commonly used in CT imaging to enhance the visualization of vascular structures and organs, including the kidneys.[1] Following intravenous injection, this compound is rapidly distributed throughout the circulatory system and is excreted unchanged by glomerular filtration.[2][3] This property makes it useful not only for anatomical imaging but also for the functional assessment of the kidneys, particularly for measuring the glomerular filtration rate (GFR).[1] The correlation of imaging findings with the gold standard of histological analysis is crucial for validating the accuracy and utility of CT as a diagnostic and monitoring tool in nephrology research.

II. Histological Effects of Iodinated Contrast Media on the Kidney

Direct histological validation of this compound CT is scarce. However, studies on other iodinated contrast agents, such as iohexol and iopromide, in animal models provide insights into the expected histopathological changes. These changes are often studied in the context of contrast-induced acute kidney injury (CI-AKI).

Key Histological Findings:

  • Tubular Epithelial Cell (TEC) Vacuolization: This is a common finding following the administration of iodinated contrast media.[4][5][6] These vacuoles are often interpreted as a sign of drug toxicity and are believed to result from the pinocytosis of the contrast agent and subsequent lysosomal fusion.[4][6] However, the degree of vacuolization does not always correlate with the severity of renal dysfunction.[7][8]

  • Tubular Necrosis: In more severe cases of CI-AKI, particularly when an additional insult like ischemia is present, overt tubular necrosis can be observed.[4][5][8][9][10]

  • Loss of Brush Border: Damage to the proximal tubular cells can lead to the loss of the brush border, which is visible on histological examination.[4]

  • Proteinaceous Casts: The presence of casts within the renal tubules can also be an indicator of kidney injury.[4]

  • Changes in iNOS Expression: Studies have shown that iodinated contrast agents can alter the expression of inducible nitric oxide synthase (iNOS) in the glomeruli and other renal structures.[4]

The table below summarizes histological findings from a study on the effects of the iodinated contrast agent iopromide on rat kidneys.

Histological ParameterControl Group Score24h Post-Iopromide Score48h Post-Iopromide Score72h Post-Iopromide Score
Loss of Brush Border0.00 ± 0.001.00 ± 0.820.83 ± 0.750.83 ± 0.75
Tubular Necrosis0.00 ± 0.000.83 ± 0.750.83 ± 0.750.67 ± 0.52
Proteinaceous Casts0.00 ± 0.001.33 ± 0.821.00 ± 0.630.50 ± 0.55

Data adapted from a study on iopromide in a rat model. Scores represent the severity of the histological finding.[4]

III. Quantitative CT Imaging and Histological Correlation

Key Quantitative CT Parameters:

  • Hounsfield Units (HU): The attenuation of X-rays, measured in HU, can be used to differentiate between different tissue types and assess contrast enhancement. Studies have shown that HU measurements in different phases of contrast enhancement can help differentiate between subtypes of renal cell carcinoma (RCC), which have distinct histological features.[2][11][12][13]

  • CT Perfusion: Perfusion CT can provide quantitative data on blood flow, blood volume, and permeability. These parameters have been shown to correlate with microvascular density in renal tumors, a key histological feature.[14]

  • Extracellular Volume (ECV) Fraction: Calculated from pre- and post-contrast CT images, the ECV can reflect changes in the interstitial space of the kidney. In renal tumors, ECV has been shown to correlate with the pathological grade.[1][15][16] In the context of chronic kidney disease, CT-derived metrics have been correlated with the degree of renal fibrosis observed in histological samples.[3][17]

The following table presents a hypothetical correlation between quantitative CT parameters and histological findings, based on published research methodologies.

Quantitative CT ParameterPotential Histological CorrelateExpected Correlation
Corticomedullary Phase Enhancement (HU)Vascularity of Renal CortexPositive
Nephrographic Phase Enhancement (HU)Tubular Function and IntegrityVariable
CT Perfusion (Blood Flow)Microvascular DensityPositive
Extracellular Volume (ECV)Interstitial Fibrosis/EdemaPositive

IV. Experimental Protocols

A. Animal Model for Contrast-Induced Acute Kidney Injury (CI-AKI)

Rodent models are commonly used to study the histopathological effects of contrast media. A typical protocol involves the following steps:

  • Animal Selection: Sprague-Dawley or Wistar rats are frequently used.

  • Induction of Renal Impairment (Optional but common): To increase susceptibility to CI-AKI, a pre-existing renal condition is often induced. This can be achieved through methods such as 5/6 nephrectomy or administration of drugs like indomethacin and L-NAME.[9]

  • Contrast Medium Administration: The iodinated contrast agent (e.g., this compound, iohexol, iopromide) is administered intravenously. Doses are often higher than those used in clinical practice to reliably induce injury.

  • Monitoring: Blood and urine samples are collected at various time points (e.g., 24, 48, 72 hours) to measure markers of renal function such as serum creatinine and blood urea nitrogen (BUN).[4]

  • Tissue Harvesting and Histological Analysis: At the end of the study period, the animals are euthanized, and the kidneys are harvested. The tissue is then fixed in formalin, embedded in paraffin, sectioned, and stained with standard histological stains like Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[4][5]

G cluster_protocol Experimental Workflow: CI-AKI Animal Model animal_selection Animal Selection (e.g., Rats) renal_impairment Induction of Renal Impairment (Optional) animal_selection->renal_impairment contrast_admin Contrast Agent Administration (e.g., this compound) renal_impairment->contrast_admin monitoring Functional Monitoring (Blood/Urine Samples) contrast_admin->monitoring tissue_harvest Kidney Harvesting monitoring->tissue_harvest histology Histological Processing (Fixation, Staining) tissue_harvest->histology analysis Microscopic Analysis histology->analysis

Experimental Workflow for CI-AKI Animal Models
B. CT-Guided Renal Biopsy

For direct histological correlation in larger animal models or clinical studies, a renal biopsy is required. CT guidance ensures accurate targeting of the desired renal tissue.

  • Patient/Animal Preparation: The subject is positioned on the CT scanner table. An initial unenhanced CT scan is performed to localize the kidneys.

  • Contrast Administration: this compound is administered intravenously to enhance the renal parenchyma and vasculature.

  • Biopsy Site Selection: The CT images are used to select a safe and appropriate needle trajectory, typically targeting the renal cortex and avoiding major blood vessels and the collecting system.

  • Needle Insertion: Under real-time or intermittent CT guidance, a biopsy needle is advanced to the target location.

  • Tissue Sampling: Once the needle is in the correct position, a tissue sample is obtained. Multiple samples may be taken.

  • Post-Biopsy Imaging: A final CT scan may be performed to assess for any immediate complications, such as bleeding.

  • Histological Processing: The biopsy core is then processed for histological examination as described above.

G cluster_biopsy Logical Flow: CT-Guided Renal Biopsy initial_scan Unenhanced CT Scan (Kidney Localization) contrast_injection This compound Injection initial_scan->contrast_injection site_selection Biopsy Site Selection (CT Guidance) contrast_injection->site_selection needle_insertion Needle Insertion site_selection->needle_insertion sampling Tissue Sampling needle_insertion->sampling post_scan Post-Biopsy CT Scan (Complication Check) sampling->post_scan hist_processing Histological Processing post_scan->hist_processing

Logical Flow of CT-Guided Renal Biopsy

V. Comparison with Alternative Methods

This compound CT imaging can be compared with other modalities for which histological validation is more established.

ModalityAdvantagesDisadvantagesHistological Correlation
This compound CT High spatial resolution, rapid acquisition, widely available.Use of ionizing radiation, risk of CI-AKI.Limited direct evidence; potential for correlation of quantitative metrics with histology.
Magnetic Resonance Imaging (MRI) Excellent soft tissue contrast, no ionizing radiation. Techniques like T1 mapping and Diffusion Weighted Imaging (DWI) can provide quantitative data.Longer scan times, higher cost, potential for nephrogenic systemic fibrosis with gadolinium-based contrast agents.Strong correlation between T1 mapping/ECV and interstitial fibrosis has been demonstrated.[18][19]
Ultrasound Elastography Non-invasive, no radiation, provides information on tissue stiffness.Operator dependent, limited by patient body habitus.Correlates with the degree of renal fibrosis.
Renal Biopsy Gold standard for diagnosis of renal parenchymal disease.Invasive, risk of complications (bleeding, infection), potential for sampling error.Provides the direct tissue sample for histological analysis.

VI. Conclusion

While direct, quantitative cross-validation studies of this compound CT imaging with renal histology are not abundant in the current literature, a substantial body of related research provides a strong foundation for such investigations. The known histopathological effects of iodinated contrast agents, coupled with the proven ability of quantitative CT to correlate with histological features in other contexts, suggests that this compound CT is a powerful tool for renal assessment. Future research should focus on direct, head-to-head comparisons of this compound CT findings with histological analysis in well-controlled preclinical and clinical studies to further validate its role as a non-invasive biomarker of renal pathology.

References

A comparative review of ionic versus non-ionic contrast media in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medical imaging and intervention, contrast media are indispensable tools for enhancing the visualization of anatomical structures and physiological processes. The development of iodinated contrast agents has evolved significantly, leading to two primary classes: ionic and non-ionic contrast media. While both serve the fundamental purpose of radiopacity, their distinct physicochemical properties translate into notable differences in their interaction with biological systems. This comprehensive guide provides a comparative review of ionic and non-ionic contrast media, presenting experimental data, detailed methodologies, and visual representations of their effects to aid researchers, scientists, and drug development professionals in their work.

Executive Summary

Non-ionic contrast media are generally considered safer and are associated with a lower incidence of adverse drug reactions (ADRs) compared to ionic contrast media.[1][2][3] The primary driver of this improved safety profile is the lower osmolality of non-ionic agents, which reduces physiological disturbances.[2][4] Experimental evidence consistently demonstrates that ionic contrast media induce more pronounced hemodynamic changes, greater renal toxicity, and more significant endothelial cell damage than their non-ionic counterparts. At the cellular level, both types of agents can trigger apoptosis and modulate key signaling pathways involved in cell survival and inflammation; however, the magnitude of these effects often differs.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative studies on ionic and non-ionic contrast media.

Table 1: Incidence of Adverse Drug Reactions (ADRs)

Study TypeContrast Media TypeNumber of PatientsOverall ADR Rate (%)Severe ADR Rate (%)
Large-scale prospective study[3]Ionic169,28412.660.22
Non-ionic168,3633.130.04

Table 2: Hemodynamic Effects Following Cardiac Angiography

ParameterIonic Contrast Media (Diatrizoate)Non-ionic Contrast Media (Iohexol)
Change in Heart Rate Significant increaseLess pronounced increase
Change in Peripheral Arterial Pressure Significant decreaseLess pronounced decrease
Change in Left Ventricular End-Diastolic Pressure Significant increaseLess pronounced increase
QT Interval Prolongation Significant prolongationMinimal to no prolongation

Data synthesized from multiple studies.[5]

Table 3: In Vitro Effects on Human Endothelial Cells

ParameterIonic Contrast Media (Diatrizoate)Non-ionic Contrast Media (Iohexol)
Cell Viability (MTT Assay) Significant decreaseMinimal decrease
Membrane Damage (LDH Release) Significant increaseMinimal increase
Apoptosis Induction More significantLess significant

Data synthesized from in vitro studies.

Experimental Protocols

Understanding the methodologies behind the data is crucial for critical evaluation and replication. Below are detailed protocols for key experiments cited in this review.

Protocol 1: Assessment of Adverse Drug Reactions in a Clinical Setting

Objective: To compare the incidence and severity of adverse drug reactions between ionic and non-ionic contrast media in a large patient population.

Methodology:

  • Patient Recruitment: A large cohort of patients undergoing contrast-enhanced computed tomography (CT) or urography is enrolled.

  • Randomization: Patients are randomly assigned to receive either an ionic (e.g., diatrizoate) or a non-ionic (e.g., iohexol) contrast medium.

  • Data Collection: A standardized questionnaire is administered to patients to document any adverse effects experienced during and after the procedure. Additionally, clinical staff record any observed reactions.

  • Severity Classification: Adverse reactions are categorized as mild (e.g., nausea, mild urticaria), moderate (e.g., severe urticaria, mild bronchospasm), or severe (e.g., hypotensive shock, respiratory arrest).

  • Statistical Analysis: The incidence rates of overall and severe ADRs are calculated for each group and compared using appropriate statistical tests (e.g., chi-squared test).

Protocol 2: Evaluation of Hemodynamic Effects During Cardiac Catheterization

Objective: To compare the acute hemodynamic effects of ionic and non-ionic contrast media during coronary angiography.

Methodology:

  • Patient Selection: Patients scheduled for elective coronary angiography are recruited for the study.

  • Baseline Measurements: Baseline hemodynamic parameters, including heart rate, arterial blood pressure, and left ventricular end-diastolic pressure, are recorded.

  • Contrast Administration: Patients receive either an ionic or a non-ionic contrast agent as part of their standard procedure.

  • Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded throughout the procedure and for a defined period post-injection.

  • Data Analysis: The maximum changes from baseline for each hemodynamic parameter are determined and compared between the two contrast media groups using statistical methods such as t-tests or ANOVA.

Protocol 3: In Vitro Assessment of Endothelial Cell Toxicity

Objective: To compare the cytotoxic effects of ionic and non-ionic contrast media on cultured human endothelial cells.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluent.

  • Contrast Media Exposure: The cultured cells are exposed to various concentrations of ionic and non-ionic contrast media for a defined period (e.g., 30 minutes). A control group is exposed to the culture medium alone.

  • Cell Viability Assay (MTT): Following exposure, the MTT reagent is added to the cells. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

  • Membrane Integrity Assay (LDH): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: The results from the treated groups are compared to the control group to determine the relative cytotoxicity of each contrast medium.

Signaling Pathways and Mechanisms of Action

The adverse effects of contrast media are rooted in their interactions with cellular signaling pathways. Both ionic and non-ionic agents can induce cellular stress, leading to apoptosis and inflammation.

Induction of Apoptosis

Both ionic and non-ionic contrast media have been shown to induce apoptosis in various cell types, including renal tubular cells and neutrophils.[6][7][8] This process is often mediated through the intrinsic (mitochondrial) pathway. Studies have indicated that ionic contrast media tend to have a more pronounced pro-apoptotic effect compared to non-ionic agents.[6] The activation of the intrinsic pathway involves the depolarization of the mitochondrial membrane and the subsequent activation of caspases, particularly caspase-9 and the executioner caspase-3.[7][8]

Ionic_CM Ionic Contrast Media Cell_Stress Cellular Stress Ionic_CM->Cell_Stress More pronounced NonIonic_CM Non-ionic Contrast Media NonIonic_CM->Cell_Stress Less pronounced Mitochondria Mitochondria Cell_Stress->Mitochondria Mitochondrial membrane depolarization Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Activation by Contrast Media.
Modulation of Kinase Signaling Pathways

Contrast media can modulate several key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. These include the PI3K/Akt, MAPK (ERK, p38, JNK), and mTOR pathways.

  • PI3K/Akt Pathway: This is a crucial cell survival pathway. Studies have shown that both low-osmolar and iso-osmolar non-ionic contrast media can decrease the phosphorylation (and thus activation) of Akt.[9] The low-osmolar agent iomeprol was found to have a greater inhibitory effect on Akt phosphorylation compared to the iso-osmolar iodixanol.[9]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cellular responses to stress. Iomeprol has been shown to have a greater effect on the phosphorylation of p38 and JNK compared to iodixanol.[9] Conversely, iodixanol caused a greater decrease in the phosphorylation of ERK1/2.[9]

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Both iomeprol and iodixanol have been found to decrease the phosphorylation of mTOR and its downstream target p70S6 kinase.[9]

The differential effects of various contrast media on these kinase pathways highlight the complexity of their cellular interactions beyond simple osmotoxicity.

cluster_0 Contrast Media cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Ionic_CM Ionic CM PI3K_Akt PI3K/Akt Pathway (Cell Survival) Ionic_CM->PI3K_Akt Strong Inhibition MAPK MAPK Pathways (Stress Response) Ionic_CM->MAPK Strong Activation mTOR mTOR Pathway (Cell Growth) Ionic_CM->mTOR Strong Inhibition NonIonic_CM Non-ionic CM NonIonic_CM->PI3K_Akt Inhibition NonIonic_CM->MAPK Activation NonIonic_CM->mTOR Inhibition Decreased_Survival Decreased Cell Survival PI3K_Akt->Decreased_Survival Inflammation Inflammation MAPK->Inflammation Apoptosis_Outcome Apoptosis MAPK->Apoptosis_Outcome Decreased_Growth Decreased Cell Growth mTOR->Decreased_Growth

Figure 2: Differential Modulation of Kinase Signaling Pathways.

Conclusion

The selection of a contrast agent in a research or clinical setting has significant implications for experimental outcomes and patient safety. The evidence strongly supports the superior safety profile of non-ionic contrast media over their ionic counterparts, primarily due to their lower osmolality. This difference is reflected in a lower incidence of adverse reactions and less severe physiological disturbances. For researchers, understanding the distinct cellular and molecular effects of these agents is critical for interpreting experimental data accurately. The choice between different types of non-ionic agents (e.g., low-osmolar vs. iso-osmolar) may also be relevant depending on the specific biological system under investigation, as they can exhibit differential effects on intracellular signaling pathways. Future research should continue to elucidate the precise molecular mechanisms underlying the effects of various contrast media to facilitate the development of even safer and more effective agents.

References

Correlating Iotalamic Acid Enhancement Patterns with Tissue Pathophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iotalamic acid enhancement patterns in various tissue pathophysiologies, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this contrast agent in preclinical and clinical imaging studies.

Introduction to this compound

This compound is a small, water-soluble, iodinated contrast agent that has been used in medical imaging for decades. Its primary mechanism of action is the attenuation of X-rays due to its high atomic number iodine atoms. Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid space and is primarily excreted unchanged by glomerular filtration in the kidneys. This pharmacokinetic profile allows for the assessment of tissue vascularity, perfusion, and the integrity of biological barriers, such as the blood-brain barrier. The degree and pattern of tissue enhancement, as measured by the change in Hounsfield Units (HU) on computed tomography (CT) scans, can provide valuable insights into the underlying pathophysiology.

Data Presentation: Quantitative Enhancement Patterns

The following tables summarize quantitative data on this compound enhancement in different pathological conditions. These values are indicative and can vary based on the specific experimental or clinical setup.

Table 1: this compound Enhancement in Tumor Pathophysiology (Glioma)

Tissue TypePerfusion ParameterMean Value (High-Grade Glioma)Mean Value (Low-Grade Glioma)Citation
BrainNormalized Cerebral Blood Volume (nCBV)3.06 ± 1.351.44 ± 0.42[1]
BrainNormalized Cerebral Blood Flow (nCBF)3.03 ± 2.161.16 ± 0.36[1]
BrainPermeability-Surface Area Product (PS)3.4 times higher than normal tissue-[2][3]

Table 2: this compound Enhancement in Renal Pathophysiology (Renal Artery Stenosis)

ConditionMeasurementPre-DilatationPost-DilatationCitation
Renal Artery StenosisAttenuation Difference (HU) between Kidneys16 ± 47 ± 6[4]
Renal Artery StenosisRelative Opacification of Post-stenotic Kidney43.6% ± 2.4%47.4% ± 1.7%[4]

Note: More specific quantitative data for this compound in inflammation, fibrosis, and neuroinflammation is limited in the reviewed literature. The provided data for tumors and renal artery stenosis is based on studies using non-ionic contrast agents, which have similar pharmacokinetic properties to this compound.

Correlating Enhancement Patterns with Pathophysiology

Tumor Angiogenesis and Permeability

In oncology, the enhancement pattern of this compound can reflect the degree of tumor angiogenesis and vascular permeability. High-grade gliomas, for example, are characterized by a disrupted blood-brain barrier and increased vascularity. This leads to a greater accumulation of this compound in the interstitial space, resulting in higher and more heterogeneous enhancement compared to low-grade gliomas.[1] Perfusion CT parameters, such as cerebral blood volume (CBV) and cerebral blood flow (CBF), are often significantly elevated in high-grade tumors.[1] The permeability-surface area product (PS), a measure of vessel leakiness, is also a key indicator of malignancy.[2][3]

Renal Dysfunction

Dynamic CT scanning with this compound can be used to assess renal function and identify pathologies such as renal artery stenosis. In patients with significant stenosis, the affected kidney will show delayed and reduced peak enhancement compared to the contralateral, healthy kidney.[4] Following successful angioplasty, the attenuation difference between the two kidneys at peak enhancement decreases, and the relative opacification of the post-stenotic kidney improves, indicating restored blood flow.[4]

Inflammation and Fibrosis
Neuroinflammation and Blood-Brain Barrier Disruption

In the context of neuroinflammatory diseases like multiple sclerosis, the enhancement of lesions following this compound administration would indicate a breakdown of the blood-brain barrier, a hallmark of active disease. The pattern and duration of enhancement could potentially provide information about the stage and severity of the inflammatory process. However, dedicated studies with this compound to quantify these changes are not prevalent in recent literature.

Experimental Protocols

Dynamic Contrast-Enhanced CT (DCE-CT) for Tumor Perfusion

Objective: To quantitatively assess tumor vascularity and permeability.

Protocol:

  • Baseline Scan: An unenhanced CT scan of the tumor region is acquired.

  • Contrast Administration: A bolus of a non-ionic iodinated contrast agent (e.g., iopamidol, which has similar properties to this compound) is injected intravenously at a rate of 8 ml/s (total volume of 40 ml, 300 mg iodine/ml).[5]

  • Dynamic Scanning: A cine scan is initiated 4 seconds after the start of the injection and continues for 40 seconds with a 1-second interval.[5]

  • Data Analysis: Regions of interest (ROIs) are drawn on the tumor and a major feeding artery (e.g., anterior or middle cerebral artery for brain tumors) on the unenhanced scan.[2] Time-attenuation curves are generated for the tumor and the arterial input function. Perfusion parameters such as CBV, CBF, and PS are calculated using appropriate software and compartmental models (e.g., Patlak analysis).[2][3]

Dynamic CT for Renal Artery Stenosis Evaluation

Objective: To assess the hemodynamic significance of renal artery stenosis.

Protocol:

  • Contrast Administration: An intravenous bolus injection of an iodinated contrast material is administered.[4]

  • Dynamic Scanning: Serial CT scans of the kidneys are acquired to capture the peak enhancement of the renal cortex.

  • Data Analysis: ROIs are placed on the cortex of both the stenotic and contralateral kidneys. The difference in peak attenuation (in HU) between the two kidneys is calculated. The relative opacification of the post-stenotic kidney is also determined.[4]

Visualization of Key Concepts

G cluster_0 This compound Administration cluster_1 Tissue Pathophysiology cluster_2 Enhancement Pattern Intravenous Injection Intravenous Injection Increased Vascularity Increased Vascularity Intravenous Injection->Increased Vascularity Delivery Increased Permeability Increased Permeability Intravenous Injection->Increased Permeability Delivery Blood-Brain Barrier Disruption Blood-Brain Barrier Disruption Intravenous Injection->Blood-Brain Barrier Disruption Delivery Fibrosis (Expanded Extracellular Space) Fibrosis (Expanded Extracellular Space) Intravenous Injection->Fibrosis (Expanded Extracellular Space) Delivery Increased Peak Enhancement (HU) Increased Peak Enhancement (HU) Increased Vascularity->Increased Peak Enhancement (HU) Rapid Wash-in Rapid Wash-in Increased Vascularity->Rapid Wash-in Heterogeneous Enhancement Heterogeneous Enhancement Increased Vascularity->Heterogeneous Enhancement Increased Permeability->Increased Peak Enhancement (HU) Blood-Brain Barrier Disruption->Increased Peak Enhancement (HU) Delayed Washout Delayed Washout Fibrosis (Expanded Extracellular Space)->Delayed Washout

Caption: Correlation of this compound delivery with tissue pathophysiology and resulting enhancement patterns.

G Baseline CT Scan Baseline CT Scan IV Bolus this compound IV Bolus this compound Baseline CT Scan->IV Bolus this compound Dynamic (Cine) CT Acquisition Dynamic (Cine) CT Acquisition IV Bolus this compound->Dynamic (Cine) CT Acquisition Image Post-processing Image Post-processing Dynamic (Cine) CT Acquisition->Image Post-processing ROI Placement (Tumor & Artery) ROI Placement (Tumor & Artery) Image Post-processing->ROI Placement (Tumor & Artery) Generate Time-Attenuation Curves Generate Time-Attenuation Curves ROI Placement (Tumor & Artery)->Generate Time-Attenuation Curves Pharmacokinetic Modeling Pharmacokinetic Modeling Generate Time-Attenuation Curves->Pharmacokinetic Modeling Quantitative Perfusion Maps (CBV, CBF, PS) Quantitative Perfusion Maps (CBV, CBF, PS) Pharmacokinetic Modeling->Quantitative Perfusion Maps (CBV, CBF, PS)

Caption: Workflow for Dynamic Contrast-Enhanced CT (DCE-CT) with this compound for tumor perfusion analysis.

Comparison with Alternatives

Several alternatives to this compound are available for contrast-enhanced imaging, each with its own advantages and disadvantages.

Table 3: Comparison of this compound with Alternative Contrast Agents

Contrast AgentModalityKey AdvantagesKey Disadvantages
This compound CTWell-established, cost-effectiveHigher osmolality compared to newer agents, potential for contrast-induced nephropathy (CIN)
Iohexol/Iopamidol CTLower osmolality (non-ionic), generally better safety profile regarding patient discomfort and allergic reactionsHigher cost than ionic agents
Gadolinium-based agents MRIHigh sensitivity for detecting blood-brain barrier disruption, no ionizing radiationRisk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment, gadolinium deposition concerns
Microbubble agents UltrasoundReal-time imaging of blood flow, no ionizing radiation, no nephrotoxicityLimited to vascular space, lower spatial resolution than CT/MRI
Carbon Dioxide AngiographyNo risk of CIN or allergic reactionsCan only be used for imaging below the diaphragm, risk of gas embolism

Conclusion

This compound remains a valuable tool for contrast-enhanced CT imaging, providing important functional information about tissue pathophysiology. Its enhancement patterns can be correlated with key disease processes such as tumor angiogenesis, renal artery stenosis, and disruptions of the blood-brain barrier. While newer, lower-osmolality agents may offer a better safety profile for some patients, the principles of contrast enhancement and the quantitative analysis techniques described in this guide are broadly applicable across different iodinated contrast media. For researchers and drug development professionals, understanding these principles is crucial for designing and interpreting preclinical and clinical imaging studies aimed at assessing disease progression and therapeutic response.

References

Benchmarking Iotalamic acid against alternative imaging techniques for vascular assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of iotalamic acid against prominent alternative imaging techniques for vascular assessment. The following sections detail the performance and characteristics of this compound in comparison to other iodinated contrast media, gadolinium-based contrast agents, carbon dioxide (CO2), and contrast-enhanced ultrasound (CEUS). The information is supported by experimental data to aid in the selection of appropriate imaging modalities for preclinical and clinical research.

Introduction to this compound

This compound is a water-soluble, iodinated contrast medium used in various radiographic procedures, including angiography and computed tomography (CT), to enhance the visibility of vascular structures.[1][2] As an ionic, high-osmolar contrast medium (HOCM), its efficacy is based on the high atomic number of iodine, which attenuates X-rays, thereby providing contrast to the blood vessels in which it is contained.[1] However, its high osmolality is associated with a higher incidence of adverse effects compared to newer, low-osmolar agents.[3][4]

Alternative Vascular Imaging Techniques

A variety of alternative contrast agents and imaging modalities are available for vascular assessment, each with distinct advantages and limitations.

  • Low-Osmolar Iodinated Contrast Media (LOCM): This class includes non-ionic monomers (e.g., iopamidol, iohexol) and ionic dimers (e.g., ioxaglate). They were developed to reduce the osmolality-related side effects of HOCMs like this compound.[3]

  • Gadolinium-Based Contrast Agents (GBCAs): Used for magnetic resonance angiography (MRA), GBCAs are paramagnetic agents that enhance the signal of blood vessels.[5][6] They are a primary alternative for patients with contraindications to iodinated contrast, though they carry a risk of nephrogenic systemic fibrosis in individuals with severe renal impairment.[7]

  • Carbon Dioxide (CO2) Angiography: CO2 is a negative contrast agent used in digital subtraction angiography (DSA).[8] Being a naturally occurring gas, it is a safe alternative for patients with renal failure or allergies to iodinated contrast media, as it is not nephrotoxic and does not cause allergic reactions.[8]

  • Contrast-Enhanced Ultrasound (CEUS): This technique utilizes microbubbles, typically composed of a high-molecular-weight gas encapsulated in a lipid or polymer shell, as a contrast agent for ultrasound imaging.[9][10] These microbubbles are strictly intravascular and enhance the visualization of blood flow and microvasculature in real-time without the use of ionizing radiation.[9][11]

Comparative Data on Performance and Safety

The following tables summarize quantitative data from studies comparing this compound and other contrast agents across various performance and safety metrics.

Table 1: Hemodynamic Effects and Patient Discomfort

ParameterThis compound (or similar HOCM)Iopamidol (LOCM)Notes
Hemodynamic Changes
   Heart RateSignificant IncreaseSmaller RiseIopamidol causes less hemodynamic disturbance.[12]
   LV Systolic PressureSignificant DecreaseSmaller FallIopamidol demonstrates more stable hemodynamics.[12]
   LV End-Diastolic PressureIncreaseNo significant difference from iotalamateChanges in LVEDP were not significantly different between the two.[12]
Patient-Reported Discomfort
   PainSignificantly HigherSignificantly LowerNon-ionic agents like iopamidol are better tolerated.[2][4]
   Sensation of WarmthSignificantly HigherSignificantly LowerA consistent finding favoring non-ionic, low-osmolar agents.[2]

Table 2: Effects on Platelet Aggregation

Contrast AgentConcentration for Platelet InhibitionMechanism
Meglumine Iothalamate ≥ 11 mg iodine/mLInhibits platelet responses to ADP, epinephrine, and collagen.[13][14][15]
Iopamidol > 30 mg iodine/mLLess inhibitory to platelet function compared to iothalamate.[13][14][15]
Ioxaglate > 30 mg iodine/mLLess inhibitory to platelet function compared to iothalamate.[13][14][15]

Table 3: Diagnostic Accuracy and Performance

ComparisonModality/Agent 1Modality/Agent 2Key Findings
Vessel Diameter Assessment CO2 AngiographyIodinated ContrastCO2 angiography may yield larger vessel measurements compared to iodinated contrast.[8][16] In some studies, no significant difference in diameter underestimation was found between CO2 and iodinated contrast in animal models.[17][18]
Peripheral Artery Disease (PAD) Assessment CT Angiography (Iodinated Contrast)Duplex Ultrasound (DUS)CTA is generally more accurate for iliac arterial diseases, while DUS shows good concordance for the femoro-popliteal axis. CTA can be less accurate than DUS below the knee.[19][20]
CT Angiography (Iodinated Contrast)Contrast-Enhanced Ultrasound (CEUS)CEUS shows strong observer agreement and is a viable alternative for clear peripheral and foot imaging without radiation or nephrotoxic contrast.
Aortic Aneurysm Assessment Gadolinium-Enhanced MRACT Angiography / AngiographyMRA provides essential anatomical information for surgery with high sensitivity (94%) and specificity (98%) for significant stenoses, without the risk of contrast-induced nephrotoxicity.[5][21]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate benchmarking of imaging agents. Below are generalized methodologies for preclinical and clinical vascular imaging studies.

Preclinical Animal Model for CT Angiography
  • Animal Preparation: Anesthetize the subject animal (e.g., pig, rabbit) and maintain anesthesia throughout the procedure. Place an intravenous catheter for contrast administration. Monitor vital signs, including heart rate and blood pressure.

  • Image Acquisition Protocol:

    • Perform a non-contrast CT scan of the target vascular territory to serve as a baseline.

    • Administer the contrast agent (e.g., this compound or an alternative) via the catheter. A typical dose would be in the range of 1.5-2.0 mL/kg, injected at a controlled rate (e.g., 2-5 mL/s).[22]

    • Initiate dynamic or helical CT scanning. Scan timing can be optimized using a test bolus or bolus tracking technique to ensure image acquisition during peak arterial enhancement.

    • Scan parameters should be standardized across all study groups (e.g., kVp, mAs, slice thickness, pitch).[22][23]

  • Image Analysis:

    • Reconstruct axial images and create multiplanar reformats (MPR) and 3D volume-rendered images.

    • Place regions of interest (ROIs) within the vessel lumen at predefined locations to measure attenuation in Hounsfield Units (HU).

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for quantitative comparison of image quality.

    • Qualitative analysis can be performed by blinded reviewers scoring for vessel opacification, delineation, and diagnostic confidence.

Clinical Protocol for Peripheral Angiography
  • Patient Preparation: Ensure the patient is well-hydrated. Obtain informed consent. Position the patient on the angiography table and establish arterial access (e.g., via the femoral artery).

  • Procedure:

    • Perform a baseline digital subtraction angiography (DSA) run if necessary.

    • Administer the contrast agent through a catheter positioned in the target vessel. The volume and injection rate are determined by the vessel being imaged.

    • Acquire a series of X-ray images in rapid succession. The digital subtraction technique removes the background bone and soft tissue, leaving only the contrast-filled vessels visible.

  • Data Collection and Analysis:

    • Record any patient-reported sensations of pain or warmth using a visual analog scale (VAS).

    • Monitor hemodynamic parameters (blood pressure, heart rate) before, during, and after the procedure.

    • Analyze angiograms for diagnostic accuracy, including the degree of stenosis and vessel morphology.

Visualizations

Experimental Workflow for Comparative Vascular Imaging

G cluster_pre Pre-Procedure cluster_proc Imaging Procedure cluster_post Post-Procedure Analysis P1 Subject Selection (Animal Model or Patient Cohort) P2 Baseline Measurements (Vitals, Bloodwork) P1->P2 P3 Randomization to Contrast Agent Group P2->P3 I1 Anesthesia / Preparation P3->I1 I2 Contrast Agent Administration I1->I2 I3 Image Acquisition (CT, MRA, DSA, US) I2->I3 A1 Quantitative Analysis (SNR, CNR, HU) I3->A1 A4 Statistical Comparison of Groups A1->A4 A2 Qualitative Analysis (Blinded Review) A2->A4 A3 Safety Assessment (Adverse Events, Hemodynamics) A3->A4

Caption: Generalized workflow for benchmarking vascular imaging agents.

Mechanism of Action and Potential for Nephrotoxicity

G cluster_mech Mechanism of Contrast Enhancement cluster_tox Potential for Contrast-Induced Nephrotoxicity (CIN) C1 Intravascular Injection of Iodinated Contrast C2 Distribution in Vascular System C1->C2 C3 X-ray Attenuation by Iodine Atoms C2->C3 T4 Increased Urine Viscosity C2->T4 C4 Enhanced Vessel Visualization C3->C4 T1 High Osmolality (Ionic Agents like this compound) T2 Direct Tubular Cell Toxicity T1->T2 T3 Renal Vasoconstriction & Medullary Hypoxia T1->T3 T5 Oxidative Stress T2->T5 T6 Acute Kidney Injury (AKI) T2->T6 T3->T5 T3->T6 T4->T3 T5->T6

References

Safety Operating Guide

Proper Disposal of Iotalamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of iotalamic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-impermeable gloves, safety goggles, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of a spill, prevent the chemical from entering drains and collect the material using spark-proof tools into a suitable, closed container for disposal.[1]

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves incineration under controlled conditions. Under no circumstances should this compound or its solutions be discharged into sewer systems. [1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure substance, contaminated labware, and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][4] Store acids and bases separately.[3]

  • Containerization:

    • Use only appropriate, compatible, and clearly labeled containers for this compound waste.[5] Plastic containers are often preferred.[5]

    • The container must be in good condition with a secure, non-leaking cap.[3]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]

    • The SAA should be a designated and properly marked area, away from ignition sources and incompatible materials.[1]

    • Ensure secondary containment is used to prevent spills from reaching drains.[7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][7]

    • Provide the EHS office or contractor with an accurate description of the waste, including its composition and quantity.

  • Empty Container Disposal:

    • A container that has held this compound should be triple-rinsed with a suitable solvent (such as water, if appropriate) before being disposed of as regular trash.[7]

    • The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[4]

    • All labels on the empty container must be defaced or removed before disposal.[7]

Quantitative Data on this compound Waste Management

While specific regulatory disposal limits for this compound are not broadly published and can vary by jurisdiction, the following table summarizes general quantitative guidelines for laboratory hazardous waste management that apply.

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation in SAA 55 gallons[5]
Maximum Acutely Toxic "P-listed" Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
Maximum Storage Time in SAA (if limits not exceeded) Up to 12 months[5]
Time to Remove from SAA once Full Within 3 calendar days[5]

Note: While this compound is not typically classified as a "P-listed" acutely toxic waste, these limits are provided as a general reference for good laboratory practice in waste accumulation.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Iotalamic_Acid_Disposal_Workflow start Start: this compound Waste Generated identify Identify and Quantify Waste (Solid, Liquid, Contaminated Items) start->identify is_sewer Is Sewer Disposal an Option? identify->is_sewer no_sewer No. Prohibited. Do not discharge to sewer systems. is_sewer->no_sewer Check SDS segregate Segregate from Incompatible Wastes is_sewer->segregate No no_sewer->segregate containerize Select & Label Appropriate Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Iotalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Iotalamic acid, a contrast agent used in medical imaging. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

EquipmentSpecificationsPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from dust, splashes, and vapors.
Skin Protection - Fire/flame resistant and impervious clothing. - Chemical impermeable gloves (must be inspected prior to use).[1]To prevent skin contact with the chemical.
Respiratory Protection Full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To protect against inhalation of dust, mists, or vapors.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[3]

  • Avoid the formation of dust and aerosols.[1][2]

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[3]

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Recommended storage temperature for the powder form is -20°C.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Use personal protective equipment during cleanup.[2][3]

  • Avoid breathing vapors, mist, or gas.[2]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. The chemical should be collected in a suitable and closed container labeled for disposal.[1][3]

  • Container Disposal: Dispose of the contaminated container as unused product, following the appropriate regulations.

First Aid Procedures

In the event of exposure, immediate action is critical.

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • After skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water. Consult a doctor.[1]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_spill_response Spill Response cluster_disposal Disposal prep_start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation handling_procedure Perform Experimental Work ventilation->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check evacuate Evacuate Area spill_check->evacuate Yes collect_waste Collect Waste in Labeled Container spill_check->collect_waste No contain_spill Contain Spill evacuate->contain_spill cleanup Clean Up with Appropriate Materials contain_spill->cleanup dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste decontaminate Decontaminate Work Area dispose_spill_waste->decontaminate dispose_waste Dispose According to Regulations collect_waste->dispose_waste dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iotalamic acid
Reactant of Route 2
Reactant of Route 2
Iotalamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.